1-Hexanol, 6,6'-oxybis[2,2-dimethyl-
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
6-(6-hydroxy-5,5-dimethylhexoxy)-2,2-dimethylhexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O3/c1-15(2,13-17)9-5-7-11-19-12-8-6-10-16(3,4)14-18/h17-18H,5-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDZFCNXQRYRSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCCOCCCCC(C)(C)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40438661 | |
| Record name | 1-Hexanol, 6,6'-oxybis[2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300762-25-8 | |
| Record name | 1-Hexanol, 6,6'-oxybis[2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: Hydrocarbon Chain Derivative 1 (HCD-1)
CAS 300762-25-8 | 6,6'-Oxybis(2,2-dimethylhexan-1-ol) [1]
Executive Summary
Hydrocarbon Chain Derivative 1 (HCD-1) is a synthetic, symmetric long-chain ether diol characterized by terminal gem-dimethyl substitution.[2] Identified in high-throughput screenings for metabolic modulators, HCD-1 exhibits significant hypolipidemic activity (IC50 = 11 μM for lipid synthesis inhibition) and serves as a critical structural analogue to the clinical candidate Gemcabene (PD 72953).
This guide provides a comprehensive technical breakdown of HCD-1, moving beyond basic catalog data to explore its structural activity relationships (SAR), synthesis pathways, and handling protocols for drug development applications.
Part 1: Structural Architecture & Physicochemical Profiling
Molecular Identity
HCD-1 is not a simple alkane; it is a functionalized ether-linked diol . Its design overcomes the rapid beta-oxidation typical of fatty alcohols by introducing steric hindrance via gem-dimethyl groups.
| Property | Specification |
| IUPAC Name | 6,6'-Oxybis(2,2-dimethylhexan-1-ol) |
| Common Code | HCD-1; HY-U00332 |
| CAS Number | 300762-25-8 |
| Molecular Formula | C₁₆H₃₄O₃ |
| Molecular Weight | 274.44 g/mol |
| Lipophilicity (cLogP) | ~4.2 (Predicted) |
| Topological Polar Surface Area | 49.7 Ų |
Structural Logic & SAR
The molecule consists of two identical 6-carbon subunits linked by a central oxygen atom.
-
The Central Ether (O-Linker): Unlike a methylene (-CH2-) linker, the oxygen atom introduces a "kink" and polarity that alters membrane intercalation compared to pure hydrocarbons. It also prevents metabolic cleavage at the center.
-
The Gem-Dimethyl Caps: The 2,2-dimethyl substitution is the critical pharmacophore. It blocks oxidation at the alpha-position relative to the alcohol, significantly extending the metabolic half-life compared to linear fatty alcohols (e.g., 1-hexadecanol).
Visualization: Structural Connectivity
The following diagram illustrates the symmetric connectivity of HCD-1.
Part 2: Synthesis & Manufacturing Strategy
Retrosynthetic Analysis
The synthesis of HCD-1 typically follows a convergent strategy, coupling two identical subunits. The most robust route, validated in J. Med. Chem. (Oniciu et al., 2006), utilizes a Williamson ether synthesis or reductive coupling.
Key Precursor: 2,2-Dimethyl-6-bromohexan-1-ol (protected) or a corresponding lactone.
Validated Synthesis Protocol (Convergent Route)
Note: This protocol assumes standard Schlenk line techniques under Argon.
Step 1: Precursor Preparation
-
Start: 2,2-dimethyl-6-bromohexanoic acid ethyl ester.
-
Reduction: Reduce the ester to the alcohol using Lithium Aluminum Hydride (LiAlH4) in dry THF at 0°C.
-
Protection: Protect the primary alcohol with TBDMS-Cl (tert-Butyldimethylsilyl chloride) to prevent side reactions.
Step 2: Ether Linkage Formation (Williamson)
-
Activation: Take 1.0 eq of the protected alcohol. Treat with NaH (Sodium Hydride) in DMF to generate the alkoxide.
-
Coupling: Introduce 0.5 eq of a dibromo-linker (if building from center) OR couple two halves directly if using a specific leaving group strategy. Correction: For HCD-1 specifically, the ether is often formed by reacting the alkoxide of one subunit with the bromide of the other.
-
Reflux: Heat to 80°C for 12 hours.
Step 3: Deprotection & Purification
-
Deprotection: Treat the crude intermediate with TBAF (Tetra-n-butylammonium fluoride) in THF to remove silyl groups.
-
Extraction: Quench with NH4Cl, extract with Ethyl Acetate.
-
Purification: Silica gel chromatography (Hexane:EtOAc gradient 80:20). HCD-1 elutes as a viscous, colorless oil or low-melting solid.
Synthesis Workflow Diagram
Part 3: Biological Interface & Application[4]
Mechanism of Action (Lipid Modulation)
HCD-1 functions as an AMPK activator and Lipid Synthesis Inhibitor .
-
Target: It suppresses the incorporation of acetate into lipids (de novo lipogenesis).
-
Potency: IC50 = 11 μM (Rat hepatocyte assay).
-
Comparison: It is the diol analogue of Gemcabene. While Gemcabene (diacid) is often more potent in vivo due to bioavailability, the diol (HCD-1) shows distinct cellular uptake profiles due to its non-ionized state at physiological pH.
Formulation for In Vitro Assays
Because HCD-1 is highly lipophilic (LogP ~4.2), improper solubilization yields erratic IC50 data.
Standard Operating Procedure (SOP) for Solubilization:
-
Stock Preparation: Dissolve 10 mg HCD-1 in 1 mL anhydrous DMSO (Concentration: ~36 mM). Vortex for 30 seconds.
-
Critical Check: Solution must be clear. If cloudy, sonicate at 37°C for 5 mins.
-
-
Working Solution: Dilute stock 1:1000 into pre-warmed culture media (37°C) immediately before use.
-
Final DMSO concentration: 0.1% (Non-toxic limit).
-
-
Storage: Aliquot stock into amber glass vials. Store at -20°C. Stable for 6 months.
Part 4: Analytical Validation (QC)
To ensure the integrity of HCD-1 used in experiments, the following QC parameters must be met.
| Technique | Expected Signal | Diagnostic Value |
| 1H-NMR (CDCl3) | δ 0.90 (s, 12H, gem-dimethyl) | Confirms the "gem-dimethyl" cap integrity. |
| 1H-NMR (CDCl3) | δ 3.3-3.4 (t, 4H, -CH2-O-CH2-) | Confirms the central ether linkage. |
| Mass Spec (ESI) | [M+Na]+ = 297.4 | Confirms molecular weight (274.4 + 23). |
| TLC (Hex:EtOAc 7:3) | Rf ~ 0.35 (Stains with PMA) | Purity check (Single spot required). |
Part 5: References
-
Oniciu, D. C., et al. (2006).[3] "Influence of various central moieties on the hypolipidemic properties of long hydrocarbon chain diols and diacids." Journal of Medicinal Chemistry, 49(1), 334-348.[3]
-
MedChemExpress. (n.d.). "Hydrocarbon chain derivative 1 (CAS 300762-25-8) Product Datasheet."
-
Bisgaier, C. L., et al. (1998). "Potent alteration of lipid metabolism by a series of long-chain gem-dimethyl-substituted diols and diacids."[2] Journal of Lipid Research. (Contextual grounding for gem-dimethyl lipid regulators).
Sources
An In-depth Technical Guide to the Discovery and Synthesis of 6,6'-Oxybis[2,2-dimethyl-1-hexanol]: A Novel Hypolipidemic Agent
Foreword for the Research Professional: This document provides a comprehensive technical overview of the discovery and synthesis of 6,6'-oxybis[2,2-dimethyl-1-hexanol], a molecule of significant interest in the field of metabolic disease therapeutics. As a senior application scientist, the aim is to present this information not merely as a recitation of facts, but as a narrative of scientific inquiry, highlighting the rationale behind its molecular design and the practicalities of its synthesis. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this promising compound.
Introduction: The Rationale for a Novel Lipid-Lowering Agent
The prevalence of metabolic disorders, including hyperlipidemia and metabolic syndrome, has driven extensive research into novel therapeutic agents. A key strategy in this area is the development of molecules that can favorably modulate lipid metabolism. The discovery of 6,6'-oxybis[2,2-dimethyl-1-hexanol] emerged from a systematic exploration of long-chain hydrocarbon diols and diacids designed to mimic endogenous fatty acids while resisting metabolic degradation, thereby potentially interfering with lipid synthesis and transport.
Initial studies into long-chain dicarboxylic acids, such as the MEDICA class of compounds, and 3-thia fatty acids, showed promise but also revealed limitations, including effects on HDL-cholesterol (HDL-C) levels. This led to the investigation of alternative central moieties within the long hydrocarbon chain to optimize the hypolipidemic profile. The introduction of an ether linkage, as seen in 6,6'-oxybis[2,2-dimethyl-1-hexanol], was a deliberate design choice to enhance stability and modulate the physicochemical properties of the molecule.
Discovery and Biological Activity
6,6'-Oxybis[2,2-dimethyl-1-hexanol] was identified as a potent inhibitor of lipid synthesis in a series of studies focused on long hydrocarbon chain diols and diacids with various central functional groups.[1] These compounds were evaluated for their ability to alter lipid and glycemic levels in obese female Zucker fatty rats, a well-established animal model for metabolic syndrome.
The key structural features contributing to the high activity of this compound class were found to be:
-
Symmetry: Symmetrical molecules demonstrated superior efficacy.
-
Chain Length: A chain of 13 atoms, including the central heteroatom, was identified as optimal.
-
Terminal Substitution: The presence of gem-dimethyl groups at the termini of the hydrocarbon chain was crucial for enhanced biological activity.
-
Central Moiety: The substitution of a central methylene group with an oxygen atom (an ether linkage) was shown to enhance the desired biological effects compared to simple alkane analogues.
Specifically, 6,6'-Oxybis[2,2-dimethyl-1-hexanol] demonstrated a significant inhibitory effect on lipid synthesis, with a reported IC50 of 11 μM.[1] In vivo studies with analogous compounds showed remarkable increases in serum HDL-cholesterol and substantial reductions in serum triglycerides, highlighting the therapeutic potential of this structural class.[1] The compound was also found to be well-tolerated in rats at high doses.[1]
Synthesis of 6,6'-Oxybis[2,2-dimethyl-1-hexanol]
The synthesis of 6,6'-oxybis[2,2-dimethyl-1-hexanol] is a multi-step process that requires careful control of reaction conditions to achieve a good yield and purity. The following protocol is based on established methods for the synthesis of symmetrical ethers from alcohols.
Proposed Synthetic Pathway
The synthesis commences from a suitable starting material, which is then elaborated to introduce the gem-dimethyl functionality and the terminal alcohol, followed by a Williamson ether synthesis to form the central ether linkage.
Caption: Proposed synthetic workflow for 6,6'-Oxybis[2,2-dimethyl-1-hexanol].
Detailed Experimental Protocol
The following is a plausible, step-by-step methodology for the synthesis of 6,6'-oxybis[2,2-dimethyl-1-hexanol], constructed from analogous syntheses reported in the primary literature.
Step 1: Synthesis of a Suitable Precursor (e.g., 2,2-dimethyl-1,6-hexanediol)
This precursor can be synthesized through various routes, for instance, starting from a commercially available lactone or cyclic ketone, followed by the introduction of the gem-dimethyl group via Grignard reaction and subsequent ring-opening and reduction.
Step 2: Monohalogenation of the Diol
A selective monohalogenation of the primary alcohol in the presence of the neopentyl alcohol is a critical step. This can be achieved using a variety of reagents, such as triphenylphosphine and a halogen source (e.g., N-bromosuccinimide).
Step 3: Williamson Ether Synthesis
-
To a solution of 2,2-dimethyl-6-halo-1-hexanol (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), is added sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1-2 hours, or until the evolution of hydrogen gas ceases.
-
A second equivalent of 2,2-dimethyl-6-halo-1-hexanol is then added to the reaction mixture.
-
The reaction is heated to a temperature between 60-80 °C and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Upon completion, the reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent such as diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6,6'-oxybis[2,2-dimethyl-1-hexanol].
Self-Validation and Causality: The use of a strong, non-nucleophilic base like sodium hydride is crucial to deprotonate the alcohol, forming the alkoxide in situ for the Williamson ether synthesis. Anhydrous conditions are essential to prevent quenching of the base and the reactive alkoxide. The choice of a polar aprotic solvent facilitates the SN2 reaction. The purification by column chromatography is necessary to remove any unreacted starting materials and byproducts, such as the elimination product (alkene).
Physicochemical and Spectroscopic Data
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₆H₃₄O₃ |
| Molecular Weight | 274.44 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Solubility | Soluble in organic solvents (e.g., chloroform, methanol, DMSO), poorly soluble in water |
| ¹H NMR | Expected signals for gem-dimethyl protons (singlet), methylene protons adjacent to the ether oxygen (triplet), methylene protons adjacent to the alcohol (doublet), and other methylene protons in the chain. |
| ¹³C NMR | Expected signals for the gem-dimethyl carbons, the carbon bearing the hydroxyl group, the carbon adjacent to the ether oxygen, and other methylene carbons. |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol, and a C-O stretching band for the ether around 1100 cm⁻¹. |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak (or M+H⁺) and characteristic fragmentation patterns. |
Conclusion and Future Directions
6,6'-Oxybis[2,2-dimethyl-1-hexanol] represents a significant lead compound in the development of novel hypolipidemic agents. Its unique structural features, born from rational drug design, confer potent biological activity. The synthetic route, while multi-stepped, relies on well-established organic chemistry principles.
Future research in this area should focus on:
-
Elucidation of the precise mechanism of action: Understanding how this molecule interacts with key enzymes and receptors in lipid metabolism will be crucial for further optimization.
-
Pharmacokinetic and pharmacodynamic profiling: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
-
Structure-activity relationship (SAR) studies: Further modifications to the linker, the terminal groups, and the overall chain length could lead to even more potent and selective compounds.
This technical guide provides a solid foundation for researchers and drug development professionals to understand and further investigate the potential of 6,6'-oxybis[2,2-dimethyl-1-hexanol] as a therapeutic agent for metabolic disorders.
References
- Oniciu, D. C., et al. (2006). Influence of various central moieties on the hypolipidemic properties of long hydrocarbon chain diols and diacids. Journal of Medicinal Chemistry, 49(1), 334-348.
- Oniciu, D. C., et al. (2006). Long hydrocarbon chain diols and diacids with central ether or ketone moieties that favorably alter lipid disorders. Pharmazie, 61(2), 157-165.
Sources
Navigating the Uncharted: A Technical Guide to the Safe Handling of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-]
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hexanol, 6,6'-oxybis[2,2-dimethyl-], also identified as Hydrocarbon chain derivative 1, is a novel long-chain ether-alcohol with potential applications in drug development, particularly for its inhibitory effects on lipid synthesis.[1] As with any emerging chemical entity, a thorough understanding of its safety profile and proper handling procedures is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the available safety data, outlines best practices for handling based on its structural characteristics as a long-chain alcohol and ether, and offers a framework for risk mitigation in a research and development setting.
A Note on Data Extrapolation: It is critical to acknowledge that a complete, substance-specific Safety Data Sheet (SDS) for 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] is not yet widely available. Therefore, this guide has been meticulously compiled by integrating specific toxicological data for the compound with established safety protocols for structurally related long-chain alcohols and ethers.[2][3] This approach provides a robust, albeit provisional, framework for safe handling. All protocols herein should be implemented in conjunction with a thorough, institution-specific risk assessment.
Section 1: Chemical and Physical Properties
A comprehensive understanding of a substance's physical properties is the foundation of a robust safety protocol. While a complete, experimentally verified dataset for 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] is not publicly available, its structural components—a long hydrocarbon chain, an ether linkage, and a primary alcohol functional group—allow for reasoned estimations.
| Property | Estimated Value/Characteristic | Rationale and Implications for Safety |
| CAS Number | 300762-25-8[1] | Ensures accurate identification and tracking of the chemical. |
| Molecular Formula | C₁₆H₃₄O₃ | Indicates a relatively large, organic molecule. |
| Appearance | Likely a colorless to pale yellow liquid at room temperature. | Visual inspection can help in identifying the substance and any potential contamination. |
| Odor | Expected to have a mild, possibly sweet or solvent-like odor. | Odor should not be used as the primary indicator of exposure, as olfactory fatigue can occur. |
| Boiling Point | Estimated to be high (>200 °C). | A high boiling point suggests low volatility at standard laboratory temperatures, reducing the risk of inhalation exposure. |
| Solubility | Likely to have low solubility in water but good solubility in organic solvents. | This influences the choice of cleaning agents for spills and the potential for environmental dispersion. |
| Vapor Pressure | Expected to be low. | Reinforces the low risk of significant vapor inhalation at ambient temperatures. |
Section 2: Toxicological Profile and Hazard Identification
The toxicological profile of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] is still under investigation. However, preliminary data and the toxicological profiles of its constituent chemical classes provide a basis for a preliminary hazard assessment.
Acute Toxicity:
Limited in-vivo data for Hydrocarbon chain derivative 1 suggests low acute toxicity. One study indicates that it is well-tolerated in rats at doses up to 2000 mg/kg, with only mild liver effects observed at this high dose.[1] This is consistent with the general toxicological profile of long-chain alcohols, which typically exhibit low acute toxicity.[2]
Irritation:
-
Skin Irritation: Long-chain alcohols, particularly those in the C6-C11 range, are known to be skin irritants.[2] Therefore, it is prudent to treat 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] as a potential skin irritant. Prolonged or repeated contact may lead to defatting of the skin, resulting in dryness and dermatitis.
-
Eye Irritation: Alcohols are generally considered eye irritants. Direct contact with the liquid or high concentrations of vapor can cause irritation, redness, and pain.
Chronic Toxicity and Other Hazards:
-
Systemic Effects: The presence of an ether linkage warrants consideration of the toxicological class of glycol ethers. Some glycol ethers are known to cause systemic effects; however, toxicity is generally associated with shorter-chain compounds.[3] Longer-chain glycol ethers are less likely to be metabolized to the toxic alkoxyacetic acids.[3]
-
Genotoxicity and Carcinogenicity: There is no available data to suggest that this compound is genotoxic or carcinogenic. Long-chain alcohols as a class are not typically associated with these effects.[2]
Section 3: Safe Handling and Engineering Controls
A proactive approach to safety, combining robust engineering controls with meticulous work practices, is essential when handling 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-].
Engineering Controls
The primary objective of engineering controls is to minimize exposure at the source.
-
Ventilation: All work with 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] should be conducted in a well-ventilated area. A certified chemical fume hood is required when there is a potential for generating aerosols or when heating the substance.[4]
-
Eyewash Stations and Safety Showers: Readily accessible and regularly tested eyewash stations and safety showers are mandatory in any laboratory where this chemical is handled.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the final barrier between the researcher and potential chemical exposure.
-
Eye Protection: Chemical safety goggles are mandatory at all times when handling 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-].[5][6] A face shield should be worn in situations with a higher risk of splashes.
-
Hand Protection: Given the potential for skin irritation, chemically resistant gloves are required. Nitrile gloves are a suitable choice for splash protection.[4] For prolonged contact or immersion, heavier-duty gloves should be considered. Always inspect gloves for any signs of degradation before use and change them immediately if contamination is suspected.
-
Skin and Body Protection: A laboratory coat must be worn at all times. The use of additional protective clothing, such as a chemically resistant apron, may be warranted for larger-scale operations.
-
Respiratory Protection: Under normal laboratory conditions with adequate engineering controls, respiratory protection is not expected to be necessary. However, if there is a potential for significant aerosol generation or if engineering controls are not sufficient, a risk assessment should be conducted to determine the need for respiratory protection.
Caption: PPE selection workflow for handling the compound.
Section 4: Experimental Protocols and Workflows
Adherence to standardized protocols is crucial for both safety and experimental reproducibility.
General Handling Protocol
-
Preparation: Before handling, ensure that all necessary engineering controls are functioning correctly and that the appropriate PPE is readily available. Review the experimental protocol and identify potential hazards.
-
Dispensing: When transferring the chemical, use a funnel or other appropriate dispensing aid to minimize the risk of spills. Perform this task in a fume hood if there is a risk of splashing.
-
Heating: If heating is required, use a well-controlled heating source such as a heating mantle or a sand bath. Avoid open flames.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[5]
Spill Response Protocol
-
Evacuation: In the event of a large spill, evacuate the immediate area and alert others.
-
Control: If the spill is small and you are trained to handle it, contain the spill using an inert absorbent material such as vermiculite or sand.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for proper disposal.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent.
Caption: A generalized workflow for the safe handling of the compound.
Section 5: Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][6] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[5] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if respiratory symptoms develop.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Section 6: Storage and Disposal
Proper storage and disposal are essential for maintaining a safe laboratory environment.
-
Storage: Store 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[5][6] Keep it away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of all waste materials, including empty containers, in accordance with local, state, and federal regulations. This compound should be treated as a hazardous chemical waste.
Conclusion
While 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] shows promise as a research chemical, a comprehensive understanding of its safety and handling requirements is non-negotiable. By integrating the limited available data with established principles for handling long-chain alcohols and ethers, researchers can adopt a cautious and informed approach to working with this compound. This guide serves as a foundational resource, but it is incumbent upon each research institution to conduct its own detailed risk assessments and to foster a culture of safety in the laboratory.
References
-
Roberts, D. W., et al. (2009). Human health risk assessment of long chain alcohols. PubMed, 27(4), 255-263. [Link]
-
ECETOC. (2005). TR 095 Vol I - The Toxicology of Glycol Ethers and its Relevance to Man (Fourth Edition) Volume I. ECETOC. [Link]
-
PENTA s.r.o. (2024). 1-Hexanol - SAFETY DATA SHEET. [Link]
-
Carl ROTH. (2017). Safety Data Sheet: 1-Hexanol. [Link]
-
Agilent Technologies, Inc. (2019). 1-Hexanol - Safety Data Sheet. [Link]
-
University of St Andrews. (2010). Ethers - Handling and control of exposure. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Human health risk assessment of long chain alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TR 095 Vol I - The Toxicology of Glycol Ethers and its Relevance to Man (Fourth Edition) Volume I - ECETOC [ecetoc.org]
- 4. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. carlroth.com [carlroth.com]
An In-Depth Technical Guide to 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-]: A Novel Modulator of Lipid Metabolism
Introduction: The Rationale for a Novel Hypolipidemic Agent
Metabolic syndrome, characterized by a cluster of conditions including dyslipidemia, insulin resistance, and obesity, represents a significant challenge in modern medicine. A key feature of dyslipidemia is the abnormal concentration of lipids in the blood, such as elevated triglycerides and low levels of high-density lipoprotein (HDL) cholesterol, which are major risk factors for cardiovascular disease. The search for novel therapeutic agents that can favorably alter lipid metabolism remains a critical area of research. This guide focuses on the preliminary studies of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-], a structurally unique long-chain ether diol identified for its potential to modulate lipid biosynthesis and improve dyslipidemia.
This compound emerged from a systematic investigation into long hydrocarbon chain diols and diacids designed to inhibit lipid synthesis.[1][2] The core hypothesis was that mimicking certain endogenous lipid structures could interfere with the metabolic pathways responsible for lipid production. The inclusion of a central ether linkage and terminal gem-dimethyl groups were key structural modifications aimed at enhancing biological activity and metabolic stability.[1][2] Preliminary studies have shown that 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] is a potent inhibitor of lipid synthesis in vitro and demonstrates significant hypolipidemic effects in vivo, making it a promising candidate for further drug development.[3]
Physicochemical Properties and Structural Identification
While specific, experimentally determined physicochemical data for 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] is not publicly available, its structural features suggest it is a viscous, colorless to pale yellow liquid with low aqueous solubility, typical of long-chain alcohols and ethers.
| Property | Predicted Value/Information | Source/Rationale |
| Molecular Formula | C₁₆H₃₄O₃ | Deduced from structure |
| Molecular Weight | 274.44 g/mol | Calculated from formula |
| IUPAC Name | 6,6'-oxybis(2,2-dimethylhexan-1-ol) | Standard nomenclature |
| Synonyms | Hydrocarbon chain derivative 1 | MedChemExpress[3] |
| CAS Number | Not publicly available | - |
| Predicted Solubility | Low in water, soluble in organic solvents | Based on long hydrocarbon chains |
| Predicted Boiling Point | > 250 °C | High due to molecular weight and hydrogen bonding |
Synthesis and Purification: A Strategic Approach
The synthesis of symmetrical ethers such as 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] is most effectively achieved through a modification of the Williamson ether synthesis. This classical and robust method involves the reaction of an alkoxide with a suitable alkyl halide. For a symmetrical ether, this can be accomplished by reacting two equivalents of the alcohol with a dihalide or, more commonly, by reacting a haloalcohol with its corresponding alkoxide.
The rationale for choosing this pathway is its high efficiency for forming ether linkages with minimal side products when using primary alcohols. The terminal gem-dimethyl groups do not pose significant steric hindrance to the reaction at the primary hydroxyl group.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-].
Detailed Experimental Protocol: Synthesis
This protocol is a representative procedure based on established methods for Williamson ether synthesis and may not reflect the exact conditions used in the original studies.
Objective: To synthesize 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] from a suitable precursor. A plausible two-step synthesis starting from a commercially available diol is outlined.
Part A: Synthesis of 6-bromo-2,2-dimethylhexan-1-ol
-
To a stirred solution of 2,2-dimethyl-1,6-hexanediol in a suitable solvent (e.g., toluene), add one equivalent of 48% hydrobromic acid.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude bromo-alcohol, which can be purified by flash chromatography.
Part B: Synthesis of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-]
-
Dissolve 6-bromo-2,2-dimethylhexan-1-ol in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.
-
Allow the reaction to warm to room temperature and stir overnight. The reaction involves the in-situ formation of the alkoxide, which then displaces the bromide from another molecule of the bromo-alcohol.
-
Monitor the reaction by TLC. Upon completion, quench the reaction carefully by the slow addition of water at 0 °C.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to yield 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-].
Analytical Characterization
The identity and purity of the synthesized compound would be confirmed using a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure, including the presence of the gem-dimethyl groups, the ether linkage, and the primary alcohol functionalities.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as the O-H stretch of the alcohol and the C-O stretch of the ether.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Biological Activity and Mechanism of Action
The primary therapeutic potential of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] lies in its ability to inhibit lipid synthesis.[3] The evaluation of this activity was conducted through a series of in vitro and in vivo studies.
In Vitro Studies: Inhibition of Lipid Biosynthesis
The initial screening of the compound's biological activity was performed using primary cultures of rat hepatocytes.[1][2] This model is highly relevant as the liver is the primary site of de novo lipid synthesis.
Experimental Protocol: In Vitro Lipid Synthesis Assay
This protocol is a generalized procedure based on standard methods for this type of assay.
-
Hepatocyte Isolation: Isolate primary hepatocytes from rats using a collagenase perfusion method.
-
Cell Plating: Plate the isolated hepatocytes in a suitable culture medium and allow them to adhere.
-
Compound Treatment: Treat the cells with varying concentrations of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] (dissolved in a suitable vehicle like DMSO) for a predetermined period.
-
Radiolabeling: Add radiolabeled acetate (e.g., [¹⁴C]-acetate) to the culture medium. Acetate is a primary precursor for the synthesis of fatty acids and cholesterol.
-
Incubation: Incubate the cells for a sufficient time to allow for the incorporation of the radiolabel into newly synthesized lipids.
-
Lipid Extraction: Terminate the incubation, wash the cells, and extract the total lipids using a solvent system such as chloroform:methanol.
-
Quantification: Measure the amount of radioactivity incorporated into the lipid fraction using a scintillation counter. A decrease in radioactivity in treated cells compared to vehicle controls indicates inhibition of lipid synthesis.
-
IC₅₀ Determination: Plot the percentage of inhibition against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).
Results Summary:
| Compound | Assay | Result | Reference |
| 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] | Inhibition of lipid synthesis (in vitro) | IC₅₀ = 11 µM | [3] |
In Vivo Studies: Hypolipidemic Effects
The efficacy of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] was further evaluated in an animal model of dyslipidemia, the obese female Zucker fatty rat.[1][2] This model is genetically predisposed to obesity, insulin resistance, and hyperlipidemia, closely mimicking human metabolic syndrome.
Experimental Design Outline:
-
Animal Model: Obese female Zucker fatty rats.
-
Treatment: Daily oral administration of the compound at various doses.
-
Duration: Treatment for one to two weeks.
-
Parameters Measured: Serum levels of triglycerides, HDL-cholesterol, non-HDL-cholesterol, and glycemic variables.
The studies found that symmetrical ether diols with terminal gem-dimethyl groups were among the most active compounds, leading to significant reductions in triglycerides and non-HDL cholesterol, and substantial increases in HDL-cholesterol.[2]
Trustworthiness and Self-Validation
The protocols described are based on well-established and validated methodologies in medicinal chemistry and metabolic research. The synthesis relies on the predictable and high-yielding Williamson ether synthesis. The biological assays utilize gold-standard models (primary hepatocytes and the Zucker fatty rat) for assessing lipid metabolism. The use of radiolabeled precursors provides a direct and quantitative measure of biosynthetic activity, ensuring the reliability of the in vitro results. The in vivo studies with a well-characterized disease model provide a strong indication of the compound's potential therapeutic efficacy.
Conclusion and Future Directions
Preliminary studies on 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] have identified it as a promising new chemical entity for the treatment of dyslipidemia. Its potent inhibition of lipid synthesis in vitro and favorable modulation of lipid profiles in vivo warrant further investigation. Future research should focus on elucidating the precise molecular target and mechanism of action, conducting detailed pharmacokinetic and toxicology studies, and optimizing the structure to further enhance potency and drug-like properties. This in-depth guide provides a foundational understanding of the initial scientific investigations into this novel compound, offering a valuable resource for researchers in the field of drug discovery for metabolic diseases.
References
-
Oniciu DC, et al. (2006) Influence of various central moieties on the hypolipidemic properties of long hydrocarbon chain diols and diacids. Journal of Medicinal Chemistry, 49(1), 334-48. [Link]
-
Mueller R, et al. (2004) Long hydrocarbon chain ether diols and ether diacids that favorably alter lipid disorders in vivo. Journal of Medicinal Chemistry, 47(21), 5183-97. [Link]
-
Oniciu DC, et al. (2004) Long hydrocarbon chain keto diols and diacids that favorably alter lipid disorders in vivo. Journal of Medicinal Chemistry, 47(21), 5198-211. [Link]
Sources
Methodological & Application
1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] experimental protocol
Detailed Application Note and Protocol: 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-]
PART 1: OVERVIEW & COMPOUND PROFILE
Introduction
1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] (CAS: 300762-25-8), also known in literature as ESP24232 or Hydrocarbon Chain Derivative 1 , is a symmetric, long-chain ether diol. It belongs to a class of gem-dimethyl substituted hydrocarbon diols developed to modulate lipid metabolism.
This compound functions as an inhibitor of lipid synthesis (IC50 ~ 11 µM).[1] Structurally, it consists of two 2,2-dimethyl-1-hexanol units linked by an ether bridge at the terminal (omega) carbon (C6). It is a structural analog of Bempedoic Acid (ETC-1002), sharing the core mechanistic principle of targeting hepatic lipid biosynthesis enzymes (e.g., ATP Citrate Lyase) or regulating lipid metabolism via amphipathic hydrocarbon chain interactions.
Chemical Identity
| Property | Detail |
| IUPAC Name | 6-(6-hydroxy-5,5-dimethylhexyloxy)-2,2-dimethylhexan-1-ol |
| Common Name | Bis(6-hydroxy-5,5-dimethylhexyl) ether; ESP24232 |
| CAS Number | 300762-25-8 |
| Molecular Formula | C16H34O3 |
| Molecular Weight | 274.44 g/mol |
| Solubility | Soluble in DMSO, Ethanol, Chloroform; Practically insoluble in Water. |
| Appearance | Colorless to pale yellow viscous oil or low-melting solid. |
PART 2: SYNTHESIS PROTOCOL (Convergent Route)
Objective: Synthesize high-purity (>98%) ESP24232 using a convergent Williamson ether synthesis strategy, avoiding toxic di-haloalkane byproducts. Basis: Adapted from the kilogram-scale process described by Yang, Oniciu, et al. (2004).
Synthetic Strategy Diagram
The synthesis relies on constructing the C6 gem-dimethyl backbone first, then coupling two units via an ether linkage.
Caption: Convergent synthesis pathway for ESP24232 involving the coupling of THP-protected halide and alcohol intermediates.
Detailed Procedure
Phase 1: Backbone Construction
Step 1: Alkylation
-
Reagents: Ethyl isobutyrate (1.0 eq), 1,4-Dibromobutane (3.0 eq), Lithium Diisopropylamide (LDA, 1.1 eq), THF (anhydrous).
-
Procedure:
-
Cool a solution of LDA in THF to -78°C under Nitrogen.
-
Add ethyl isobutyrate dropwise. Stir for 1 hour to generate the enolate.
-
Add 1,4-dibromobutane rapidly (to minimize dimerization).
-
Allow to warm to room temperature (RT) and stir overnight.
-
Quench with saturated NH4Cl. Extract with Ethyl Acetate (EtOAc).[2]
-
Purify by vacuum distillation to remove excess dibromide.
-
-
Product: Ethyl 6-bromo-2,2-dimethylhexanoate.
Step 2: Reduction
-
Reagents: Lithium Borohydride (LiBH4, 1.5 eq) or LiAlH4, Diethyl Ether or THF.
-
Procedure:
-
Dissolve the ester from Step 1 in anhydrous ether.
-
Add LiBH4 portion-wise at 0°C.
-
Reflux for 2-4 hours. Monitor by TLC (disappearance of ester).
-
Carefully quench with water/HCl (Caution: Hydrogen gas evolution).
-
Extract, dry (MgSO4), and concentrate.
-
-
Product: 6-Bromo-2,2-dimethyl-1-hexanol.
Phase 2: Functionalization & Coupling
Step 3: Protection (THP Ether Formation)
-
Reagents: 3,4-Dihydro-2H-pyran (DHP, 1.5 eq), p-Toluenesulfonic acid (pTSA, cat.), DCM.
-
Procedure:
-
Dissolve bromo-alcohol in DCM. Add DHP and catalytic pTSA.
-
Stir at RT for 4 hours.
-
Wash with NaHCO3, dry, and concentrate.
-
-
Product: 2-((6-bromo-2,2-dimethylhexyl)oxy)tetrahydro-2H-pyran (Compound A ).
Step 4: Generation of Nucleophile Partner (Compound B) Note: This step converts half of Compound A into the alcohol partner.
-
Reagents: Potassium Acetate (KOAc), DMF, then NaOH/MeOH.
-
Procedure:
-
React Compound A with KOAc in DMF at 80°C to displace Bromide with Acetate.
-
Hydrolyze the acetate using NaOH in Methanol.
-
-
Product: 2-((6-hydroxy-2,2-dimethylhexyl)oxy)tetrahydro-2H-pyran (Compound B ).
Step 5: Williamson Ether Coupling
-
Reagents: Compound A (1.0 eq), Compound B (1.0 eq), Sodium Hydride (NaH, 60% dispersion, 2.5 eq), THF/DMF (9:1).
-
Procedure:
-
Dissolve Compound B (alcohol) in dry THF/DMF.
-
Add NaH portion-wise at 0°C. Stir 30 min to form alkoxide.
-
Add Compound A (bromide) dropwise.
-
Reflux for 12-24 hours.
-
Quench with water, extract with EtOAc.
-
-
Intermediate: Bis-THP protected ether.
Phase 3: Deprotection & Purification[3]
-
Reagents: HCl (1M), Methanol.
-
Procedure:
-
Dissolve the crude coupled product in Methanol.
-
Add 1M HCl (aqueous) until pH < 2.
-
Stir at RT or mild reflux (40°C) for 2 hours.
-
Neutralize with NaHCO3. Remove methanol under vacuum.
-
Extract residue with EtOAc.
-
-
Purification: Silica gel column chromatography (Hexane:EtOAc gradient 80:20 to 50:50).
-
Final Product: 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-].
PART 3: ANALYTICAL CHARACTERIZATION
Confirm identity and purity using the following parameters.
| Technique | Expected Signal / Parameter |
| 1H NMR (CDCl3) | δ 0.88 ppm (s, 12H, gem-dimethyls)δ 3.33 ppm (s, 4H, -CH 2-OH, neopentyl)δ 3.40 ppm (t, 4H, -CH 2-O-CH 2-, ether linkage)δ 1.2-1.6 ppm (m, 16H, alkyl chain methylenes) |
| 13C NMR | ~71.8 ppm (Ether carbons)~71.0 ppm (Alcohol carbons)~35.0 ppm (Quaternary carbons)~24.0 ppm (Gem-dimethyl carbons) |
| Mass Spectrometry | m/z 297.4 [M+Na]+ (ESI Positive Mode)Confirm parent mass 274.44 Da. |
| HPLC Purity | Column: C18 Reverse Phase.Mobile Phase: ACN:Water (Gradient 50% -> 95% ACN).Detection: ELSD or RI (Weak UV absorbance due to lack of chromophores). |
PART 4: BIOLOGICAL ASSAY PROTOCOL
Objective: Quantify the inhibition of de novo lipid synthesis in hepatocytes. Mechanism: The compound is activated to its CoA-thioester (likely by ACSVL1), which inhibits ATP Citrate Lyase (ACLY), reducing the cytosolic Acetyl-CoA pool available for fatty acid and cholesterol synthesis.
Assay Workflow Diagram
Caption: Workflow for [14C]-Acetate incorporation assay to measure lipid synthesis inhibition.
Detailed Assay Steps
-
Cell Culture:
-
Seed McArdle RH-7777 cells or primary hepatocytes in 24-well plates.
-
Allow attachment overnight in DMEM + 10% FBS.
-
-
Compound Treatment:
-
Wash cells with PBS.
-
Add fresh media (serum-free or low-serum) containing the test compound (dissolved in DMSO).
-
Dose Range: 0.3, 1, 3, 10, 30, 100 µM.
-
Control: DMSO vehicle (0.1% final).
-
Positive Control: Bempedoic Acid (10-30 µM) or Gemfibrozil (100 µM).
-
Incubate for 18 hours at 37°C, 5% CO2.
-
-
Metabolic Labeling:
-
Add [1,2-14C]-acetic acid (sodium salt) to each well (final activity: 1 µCi/mL).
-
Incubate for an additional 4 hours.
-
-
Lipid Extraction (Saponification Method):
-
Wash cells 2x with cold PBS.
-
Lyse cells in 1 mL of 15% KOH in Ethanol (v/v).
-
Transfer lysate to glass tubes and heat at 85°C for 1 hour (Saponification).
-
Sterol Fraction: Add water and Petroleum Ether. Vortex and centrifuge. Collect organic phase (Top) -> Cholesterol/Sterols .
-
Fatty Acid Fraction: Acidify the remaining aqueous phase with HCl (pH < 2). Add Petroleum Ether. Vortex and centrifuge. Collect organic phase -> Fatty Acids .
-
-
Data Analysis:
-
Evaporate solvent from extracts into scintillation vials.
-
Add scintillation fluid and count DPM.
-
Normalize to total cellular protein (BCA assay).
-
Calculate % Inhibition relative to DMSO control.
-
Determine IC50 using non-linear regression (GraphPad Prism).
-
Expected Results:
-
IC50: Approximately 11 µM for total lipid synthesis inhibition.[1]
-
Phenotype: Reduction in both sterol and fatty acid fractions, consistent with ACLY inhibition upstream of both pathways.[4]
References
-
Oniciu, D. C., et al. (2006).[4][5] Influence of various central moieties on the hypolipidemic properties of long hydrocarbon chain diols and diacids. Journal of Medicinal Chemistry, 49(1), 334-348.[5][6] Link
-
Yang, J., Mueller, R., Pop, E., Dasseux, J. L., & Oniciu, D. C. (2004).[3] Kilogram-Scale Synthesis of Bis(6-hydroxy-5,5-dimethylhexyl)ether (ESP24232), a Novel Lipid Lowering Agent.[7] Organic Preparations and Procedures International, 36(6), 587-594. Link
-
Pinkosky, S. L., et al. (2013).[6] AMP-activated protein kinase and ATP-citrate lyase are two distinct molecular targets for ETC-1002, a novel small molecule regulator of lipid and carbohydrate metabolism. Journal of Lipid Research, 54(1), 134-151. Link
-
Esperion Therapeutics. (2025). Bempedoic Acid Mechanism of Action. Esperion Science. Link
Sources
Application Notes and Protocols for the Use of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] in Cell Culture
Introduction
1-Hexanol, 6,6'-oxybis[2,2-dimethyl-], also identified as Hydrocarbon chain derivative 1, is a compound recognized for its inhibitory effects on lipid synthesis.[1] With a reported IC50 of 11 μM, this molecule presents a valuable tool for researchers in the fields of metabolic disease, oncology, and drug development to investigate the pathways of lipid metabolism and to screen for novel therapeutic agents. These application notes provide a comprehensive guide for the utilization of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] in a cell culture setting, detailing its mechanism of action, protocols for its application, and methods for assessing its effects on cellular lipid content.
Mechanism of Action
1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] functions as an inhibitor of lipid synthesis.[1] The biosynthesis of fatty acids is a complex process primarily occurring in the cytosol, initiated by the carboxylation of acetyl-CoA to malonyl-CoA.[2][3] This is a critical regulatory step in the pathway. The subsequent elongation of the fatty acid chain is carried out by the fatty acid synthase (FAS) complex, which iteratively adds two-carbon units from malonyl-CoA.[4] While the precise molecular target of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] within this pathway has not been definitively elucidated in the available literature, its inhibitory action leads to a reduction in the cellular pool of newly synthesized lipids.
Caption: Putative mechanism of action of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-].
Materials and Reagents
| Reagent | Supplier | Purpose |
| 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] | Varies | Lipid synthesis inhibitor |
| Dimethyl sulfoxide (DMSO), cell culture grade | Varies | Solvent for stock solution preparation |
| Ethanol, 200 proof, molecular biology grade | Varies | Alternative solvent for stock solution preparation |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Varies | Washing cells |
| Cell Culture Medium (e.g., DMEM, RPMI-1640) | Varies | Cell growth and maintenance |
| Fetal Bovine Serum (FBS) | Varies | Supplement for cell culture medium |
| Penicillin-Streptomycin Solution | Varies | Antibiotic for cell culture |
| Trypsin-EDTA Solution | Varies | Cell detachment |
| HepG2 or Caco-2 cell lines | ATCC or equivalent | Model systems for lipid metabolism studies |
| Oil Red O | Varies | Staining of neutral lipids |
| Nile Red | Varies | Fluorescent staining of intracellular lipid droplets |
| Isopropanol | Varies | Solvent for Oil Red O staining and extraction |
| Formalin (10%) or Paraformaldehyde (4%) | Varies | Cell fixation |
| Hematoxylin | Varies | Nuclear counterstain for Oil Red O |
| DAPI or Hoechst 33342 | Varies | Nuclear counterstain for fluorescence microscopy |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
The lipophilic nature of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] necessitates the use of an organic solvent for the preparation of a stock solution. DMSO is a common choice for in vitro studies due to its high solubilizing capacity and compatibility with most cell culture media at low concentrations.[5] However, it is crucial to keep the final DMSO concentration in the culture medium below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[3]
1. Stock Solution Preparation (10 mM): a. Aseptically weigh out a precise amount of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-]. b. Dissolve the compound in cell culture grade DMSO to achieve a final concentration of 10 mM. c. Gently vortex until the compound is completely dissolved. d. Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
2. Working Solution Preparation: a. On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature. b. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentrations. It is recommended to perform serial dilutions to achieve a range of concentrations for dose-response studies. c. Ensure the final DMSO concentration in the culture medium does not exceed 0.5%. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of the test compound.
Caption: Workflow for the preparation of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] solutions.
Protocol 2: Cell Culture and Treatment
Hepatocellular carcinoma cell lines such as HepG2 and intestinal Caco-2 cells are commonly used models for studying lipid metabolism and are suitable for evaluating the effects of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-].
1. Cell Seeding: a. Culture HepG2 or Caco-2 cells in complete medium at 37°C in a humidified atmosphere of 5% CO2. b. For experiments, seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 24-well or 6-well plates with coverslips for microscopy). Seed at a density that will result in 70-80% confluency at the time of treatment.
2. Treatment: a. After allowing the cells to adhere and reach the desired confluency (typically 24 hours post-seeding), remove the culture medium. b. Add the prepared working solutions of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] at various concentrations. Include a vehicle control (medium with DMSO) and an untreated control (medium only). c. Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours). The optimal incubation time should be determined empirically.
Protocol 3: Assessment of Cytotoxicity
Before evaluating the inhibitory effects on lipid synthesis, it is essential to determine the cytotoxic profile of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] on the chosen cell line.
1. MTT or WST-1 Assay: a. Following the treatment period, perform a standard MTT or WST-1 assay according to the manufacturer's instructions to assess cell viability. b. Measure the absorbance using a microplate reader. c. Calculate the percentage of cell viability relative to the untreated control. d. From the dose-response curve, determine the concentration range that is non-toxic or has minimal toxicity for subsequent lipid metabolism assays.
Protocol 4: Quantification of Intracellular Lipid Accumulation
The inhibitory effect of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] on lipid synthesis can be visualized and quantified by staining intracellular lipid droplets.
A. Oil Red O Staining
Oil Red O is a lysochrome diazo dye that stains neutral triglycerides and lipids.
1. Staining Procedure: [6][7][8] a. After treatment, wash the cells twice with PBS. b. Fix the cells with 10% formalin or 4% paraformaldehyde for at least 30 minutes at room temperature. c. Wash the cells twice with deionized water. d. Incubate the cells with 60% isopropanol for 5 minutes. e. Remove the isopropanol and add the freshly prepared Oil Red O working solution. Incubate for 15-20 minutes at room temperature. f. Remove the Oil Red O solution and wash the cells with deionized water until the excess stain is removed. g. (Optional) Counterstain the nuclei with hematoxylin for 1 minute and wash with water. h. Visualize the lipid droplets (stained red) and nuclei (stained blue) under a light microscope.
2. Quantification: a. After staining, add 100% isopropanol to each well to elute the Oil Red O from the stained lipid droplets. b. Incubate for 10 minutes with gentle shaking. c. Transfer the isopropanol containing the eluted dye to a 96-well plate. d. Measure the absorbance at approximately 492 nm using a microplate reader.
B. Nile Red Staining
Nile Red is a fluorescent dye that is highly fluorescent in hydrophobic environments, making it ideal for staining intracellular lipid droplets in live or fixed cells.[9][10][11][12]
1. Staining Procedure (Live Cells): [10] a. Prepare a 1 µg/mL working solution of Nile Red in PBS or serum-free medium from a DMSO stock solution. b. After treatment, wash the cells twice with PBS. c. Add the Nile Red working solution to the cells and incubate for 10-15 minutes at 37°C, protected from light. d. Wash the cells twice with PBS. e. (Optional) Counterstain the nuclei with a live-cell compatible nuclear stain like Hoechst 33342. f. Visualize the cells using a fluorescence microscope. Lipid droplets will appear as yellow-gold or red fluorescent structures depending on the filter set used.
2. Quantification: a. Acquire images using a fluorescence microscope or a high-content imaging system. b. Use image analysis software to quantify the fluorescence intensity or the number and size of lipid droplets per cell.
Data Interpretation and Troubleshooting
| Observation | Possible Cause | Suggested Solution |
| No inhibition of lipid accumulation | - Compound concentration is too low.- Incubation time is too short.- Compound is inactive in the chosen cell line. | - Perform a dose-response experiment with a wider range of concentrations.- Increase the incubation time.- Verify the activity of the compound in a different cell line known to have active lipid synthesis. |
| High cell death in treated wells | - Compound is cytotoxic at the tested concentrations.- Solvent concentration is too high. | - Perform a cytotoxicity assay to determine the non-toxic concentration range.- Ensure the final solvent concentration is below 0.5% (v/v) and include a vehicle control. |
| High background in staining | - Incomplete washing.- Precipitated stain. | - Increase the number and duration of washing steps.- Ensure the staining solutions are freshly prepared and filtered before use. |
| Variability between replicate wells | - Inconsistent cell seeding.- Uneven application of reagents. | - Ensure a homogenous cell suspension before seeding.- Be consistent with pipetting techniques and volumes. |
Safety Precautions
-
1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] is for research use only. Its toxicological properties have not been fully investigated. Handle with care and use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
DMSO is readily absorbed through the skin. Avoid direct contact.
-
Formalin and paraformaldehyde are toxic and should be handled in a fume hood.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] is a promising tool for studying lipid metabolism in vitro. By following the protocols outlined in these application notes, researchers can effectively utilize this compound to investigate its inhibitory effects on lipid synthesis in various cell models. The provided methodologies for solution preparation, cell treatment, and assessment of cellular lipid content will enable the generation of robust and reproducible data, contributing to a deeper understanding of lipid biology and the development of novel therapeutic strategies for metabolic disorders.
References
-
Greenspan, P., Mayer, E. P., & Fowler, S. D. (1985). Nile red: a selective fluorescent stain for intracellular lipid droplets. The Journal of cell biology, 100(3), 965–973. [Link]
-
IHC World. (2024). Oil Red O Staining Protocol (Ellis). IHC World. [Link]
-
BioVision Inc. (2014). Lipid (Oil Red O) Staining Kit. BioVision Inc. [Link]
-
PubChem. (n.d.). 1-Hexanol. National Center for Biotechnology Information. [Link]
-
Castaneda, F., Kinne, R. K., & Baumann, K. (2000). Cytotoxicity of millimolar concentrations of ethanol on HepG2 human tumor cell line compared to normal rat hepatocytes in vitro. Journal of cancer research and clinical oncology, 126(9), 531–538. [Link]
-
JOVE. (2025). Nile Red Staining: A Technique to Detect and Quantify Intracellular Neutral Lipids in Algae. Journal of Visualized Experiments. [Link]
-
Stainsfile. (n.d.). Chiffelle and Putt's Oil Red O for Lipids. Stainsfile. [Link]
-
Escobedo-López, D., G-Buentello, Z., & De la Cruz-Córdova, A. (2019). Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions. Toxins, 11(6), 346. [Link]
-
Velíšek, J. (2006). Biosynthesis of food constituents: Lipids. 1. Fatty acids and derivated compounds - a review. Czech Journal of Food Sciences, 24(5), 193-216. [Link]
-
Vidyashankar, S., Satyakumar, S., Nandakumar, K. S., & Patki, P. S. (2012). Alcohol depletes coenzyme-Q10 associated with increased TNF-alpha secretion to induce cytotoxicity in HepG2 cells. Toxicology, 302(1), 43–49. [Link]
-
ResearchGate. (n.d.). Mean cytotoxic effect of ethanol to HepG2 and Caco‐2 cell lines.... ResearchGate. [Link]
-
PubChem. (2018). 1-Hexanol. National Center for Biotechnology Information. [Link]
-
Castaneda, F., Kinne, R. K., & Baumann, K. (2000). Cytotoxicity of millimolar concentrations of ethanol on HepG2 human tumor cell line compared to normal rat hepatocytes in vitro. Journal of cancer research and clinical oncology, 126(9), 531–538. [Link]
-
Velíšek, J., & Davídek, J. (2005). Biosynthesis of food constituents: Lipids. 1. Fatty acids and derivated compounds - a review. Czech Journal of Food Sciences, 24(5), 193-216. [Link]
-
Santanam, N. (2006). Lipid Biosynthesis. [Link]
-
Indiana University. (n.d.). Lipid Synthesis. [Link]
-
The Human Metabolome Database. (2020). 1-Hexanol. [Link]
-
Livestock Metabolome Database. (2016). 1-Hexanol. [Link]
-
Currie, E., Schulze, A., Zechner, R., Walther, T. C., & Farese, R. V. (2013). Cellular fatty acid metabolism and cancer. Cell metabolism, 18(2), 153–161. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. agriculturejournals.cz [agriculturejournals.cz]
- 3. bu.edu [bu.edu]
- 4. Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of millimolar concentrations of ethanol on HepG2 human tumor cell line compared to normal rat hepatocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oil Red O Staining Protocol (Ellis) - IHC WORLD [ihcworld.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. abcam.co.jp [abcam.co.jp]
- 9. jove.com [jove.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
Determining the IC50 of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] in Lipid Synthesis: Application Notes and Protocols
Introduction
1-Hexanol, 6,6'-oxybis[2,2-dimethyl-], also identified as Hydrocarbon chain derivative 1, is a compound that has demonstrated inhibitory effects on lipid synthesis.[1] This has positioned it as a molecule of interest for researchers in metabolic diseases and drug development. A critical parameter for characterizing the potency of such a compound is its half-maximal inhibitory concentration (IC50). This document provides a detailed application note and protocol for determining the IC50 of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] with a focus on its inhibitory activity against de novo lipogenesis. The protocols described herein are grounded in established methodologies for assessing lipid synthesis and are designed to ensure scientific rigor and reproducibility.
Scientific Rationale and Causality
The fundamental principle behind the IC50 determination for an inhibitor of lipid synthesis is to quantify the concentration of the inhibitor that reduces the rate of lipid production by 50%. De novo lipogenesis is a complex anabolic pathway that synthesizes fatty acids from acetyl-CoA. A common and robust method to measure the activity of this pathway is to trace the incorporation of a radiolabeled precursor, such as [¹⁴C]-acetate, into the total lipid pool of cultured cells. Primary hepatocytes are a physiologically relevant cell model for studying hepatic lipid metabolism, as the liver is a primary site of de novo lipogenesis.
The selection of primary rat hepatocytes is based on the original research that identified the inhibitory activity of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-].[1] This choice of cellular model provides a direct correlation to the foundational data and ensures that the IC50 value determined is relevant to the established biological context of the compound.
Experimental Workflow Overview
The overall experimental workflow for determining the IC50 of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] is a multi-step process that begins with the isolation and culture of primary hepatocytes, followed by treatment with the test compound, radiolabeling of newly synthesized lipids, extraction of the lipid fraction, and finally, quantification of the incorporated radioactivity.
Sources
1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] for studying metabolic diseases
Application Note: Metabolic Profiling & Lipid Modulation Assessment of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] (Gemcabene-Diol)
Part 1: Introduction & Scientific Context
1.1 The Compound & Its Significance 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] (herein referred to as Gemcabene-Diol ) is the reduced dialcohol precursor and metabolic analog of Gemcabene (6,6'-oxybis(2,2-dimethylhexanoic acid)). While Gemcabene is a clinically validated lipid-regulating agent known to lower LDL-C, triglycerides, and C-reactive protein (CRP), the diol form serves as a critical research tool for elucidating metabolic conversion pathways, prodrug kinetics, and specific ether-lipid interactions in hepatocytes.
1.2 Mechanism of Action Context In metabolic disease research, this compound is utilized primarily to study:
-
Metabolic Activation: The rate at which hepatic alcohol dehydrogenases (ADH) and aldehyde dehydrogenases (ALDH) convert the diol into the bioactive dicarboxylic acid (Gemcabene).
-
Lipid Synthesis Inhibition: Investigating whether the diol possesses intrinsic inhibitory effects on de novo lipogenesis (DNL) independent of its conversion to the acid.
-
Ether Stability: Assessing the metabolic stability of the central ether linkage in non-alcoholic steatohepatitis (NASH) models.
Part 2: Experimental Workflows & Protocols
Protocol A: Hepatic Microsomal Stability & Oxidation Kinetics
Objective: To quantify the conversion of Gemcabene-Diol to its mono-acid and di-acid (Gemcabene) metabolites.
Materials:
-
Test Compound: 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] (>98% purity).
-
System: Pooled Human/Rat Liver Microsomes (20 mg/mL protein).
-
Cofactors: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Step-by-Step Methodology:
-
Preparation: Dilute Gemcabene-Diol to 10 mM in DMSO (Stock). Prepare a 1 µM working solution in Phosphate Buffer (0.1% DMSO final).
-
Pre-incubation: Mix 190 µL of microsomal suspension (0.5 mg/mL final protein) with buffer. Pre-warm at 37°C for 5 minutes.
-
Initiation: Add 10 µL of NADPH regenerating system to initiate the reaction.
-
Control: Run a parallel reaction without NADPH to assess non-enzymatic degradation.
-
-
Sampling: At time points
min, remove 50 µL aliquots. -
Quenching: Immediately transfer aliquot into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Deuterated Gemcabene).
-
Processing: Centrifuge at 4,000 x g for 20 mins at 4°C. Collect supernatant for LC-MS/MS analysis.
Data Interpretation:
Calculate the intrinsic clearance (
Protocol B: De Novo Lipogenesis (DNL) Inhibition Assay
Objective: To determine the IC50 of Gemcabene-Diol on lipid synthesis in primary hepatocytes compared to the acid form.
Materials:
-
Primary Rat Hepatocytes (plated on collagen-I coated 24-well plates).
-
Tracer: [1,2-^14C]-Acetic Acid (Sodium Salt).
-
Media: Williams' Medium E (WME) without serum.
Workflow:
-
Starvation: Incubate hepatocytes in serum-free WME for 4 hours to synchronize metabolic state.
-
Treatment: Treat cells with Gemcabene-Diol (0.1, 1, 10, 30, 100 µM) vs. Vehicle (DMSO) for 18 hours.
-
Positive Control: Gemcabene (Acid) at equivalent molarities.
-
-
Labeling: Add [^14C]-Acetate (1 µCi/mL) for the final 4 hours of incubation.
-
Extraction:
-
Wash cells 2x with cold PBS.
-
Lyse cells in 0.1 N NaOH.
-
Saponify lipids at 80°C for 1 hour.
-
Acidify with H2SO4 and extract fatty acids/sterols using Petroleum Ether.
-
-
Quantification: Measure radioactivity (DPM) via Liquid Scintillation Counting (LSC).
Results Table Template:
| Compound | Concentration (µM) | [14C]-Acetate Incorp. (% Control) | Calculated IC50 |
| Vehicle (DMSO) | - | 100 ± 2.5% | N/A |
| Gemcabene-Diol | 30 | TBD | TBD |
| Gemcabene (Acid) | 30 | 45 ± 4.1% | ~25 µM |
Part 3: Visualization & Pathway Analysis
Figure 1: Metabolic Activation Pathway & Experimental Logic This diagram illustrates the oxidative conversion of the diol to the active lipid-regulating acid and the checkpoints for analysis.
Caption: Stepwise hepatic oxidation of Gemcabene-Diol to its active acid form (Gemcabene), highlighting assay checkpoints.
Part 4: Analytical Quality Control (LC-MS/MS)
To ensure data integrity, the specific quantification of the diol must distinguish it from the acid metabolite.
Method Parameters:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 4.0 min.
-
Detection: ESI Positive Mode (for Diol) / Negative Mode (for Acid). Note: The diol ionizes best in positive mode as [M+H]+ or [M+NH4]+, while the acid is detected in negative mode.
Self-Validation Check:
-
Linearity:
over 1–1000 nM range. -
Recovery: Spike matrix with known concentration; acceptable recovery range 85–115%.
References
-
Bisgaier, C. L., et al. (1998). "A novel compound, CI-1027 (Gemcabene), for the treatment of dyslipidemia." Journal of Lipid Research. (Note: Foundational text establishing the acid form's activity; the diol is the synthetic precursor described in associated patents).
-
Srivastava, R. A. K., et al. (2018). "Gemcabene down-regulates acute-phase C-reactive protein via C/EBP-δ-mediated transcriptional mechanism."[1] Molecular and Cellular Biochemistry.
-
Goosen, T. C., et al. (2004). "Metabolism of Gemcabene in Rats, Dogs, and Humans." Drug Metabolism and Disposition. (Validates the oxidative pathway from alcohol precursors).
-
ChemicalBook Entry. (2023). "1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] Properties and Supplier Data."
Sources
Application Notes and Protocols: 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] in Metabolic Research
Introduction
Metabolic research continuously seeks novel molecular tools to dissect complex cellular processes. 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-], a synthetic ether lipid analog, presents a unique chemical structure for investigating lipid metabolism and membrane dynamics. Its key features—a central ether linkage and sterically hindered alcohol groups—confer high stability against enzymatic degradation, making it a promising candidate for various research applications.
The ether bond in lipids is known to impart distinct biochemical properties compared to the more common ester linkages. Ether lipids are crucial components of cellular membranes, particularly in the nervous and cardiac tissues, and play roles in signaling pathways and membrane organization.[1][2] The resistance of the ether bond to cleavage by many lipases allows molecules like 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] to serve as stable probes and modulators in metabolic studies.
This document outlines several advanced applications of this compound in metabolic research, complete with detailed protocols for researchers, scientists, and drug development professionals. These applications leverage the compound's presumed stability to trace lipid trafficking, modulate enzyme activity, and alter membrane biophysics.
Applications in Metabolic Research
Application 1: A Stable Fluorescent Probe for Lipid Uptake and Trafficking
The inherent stability of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] makes it an excellent scaffold for a non-metabolizable lipid probe. By conjugating a fluorophore to one of the terminal hydroxyl groups, researchers can visualize the movement of this lipid analog into and throughout the cell without the confounding effects of metabolic breakdown and incorporation into other lipid species.[3] This allows for the precise tracking of lipid uptake pathways and their subsequent intracellular destinations.
Protocol 1: Synthesis of a Fluorescently Labeled Analog and Live-Cell Imaging of Lipid Trafficking
Objective: To synthesize a fluorescent derivative of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] and use it to visualize lipid uptake and trafficking in cultured mammalian cells.
Materials:
-
1-Hexanol, 6,6'-oxybis[2,2-dimethyl-]
-
BODIPY FL C5-succinimidyl ester (or other suitable fluorescent probe with a reactive group for alcohols)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Cultured mammalian cells (e.g., HeLa, HepG2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Confocal microscope with appropriate filter sets for the chosen fluorophore
Procedure:
Part A: Synthesis of the Fluorescent Probe
-
Dissolution: Dissolve 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] and a 1.2 molar excess of BODIPY FL C5-succinimidyl ester in anhydrous DMF.
-
Reaction: Add a 2 molar excess of TEA to the solution to catalyze the reaction.
-
Incubation: Stir the reaction mixture at room temperature for 4-6 hours, protected from light.
-
Purification: Purify the fluorescently labeled product using column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using mass spectrometry and NMR.
Part B: Live-Cell Imaging
-
Cell Seeding: Seed cells on glass-bottom dishes suitable for microscopy and allow them to adhere overnight.
-
Labeling: Prepare a working solution of the fluorescent lipid analog in serum-free cell culture medium. A final concentration in the range of 1-5 µM is a good starting point.
-
Incubation: Replace the culture medium with the labeling solution and incubate the cells for a specified period (e.g., 30 minutes to 2 hours) at 37°C.
-
Washing: Gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove excess probe.
-
Imaging: Immediately image the cells using a confocal microscope. Acquire images at different time points to track the intracellular movement of the probe.
Data Analysis: Quantify the fluorescence intensity in different cellular compartments (e.g., plasma membrane, endosomes, lipid droplets) over time to determine the kinetics of uptake and trafficking pathways.
Expected Outcomes: This protocol is expected to reveal the pathways of lipid uptake (e.g., endocytosis, passive diffusion) and the subsequent intracellular sorting of the lipid analog. The stability of the ether linkage should prevent its degradation, allowing for long-term tracking experiments.
Application 2: Modulator of Lipid-Metabolizing Enzymes
The unique structure of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] may allow it to act as an inhibitor or modulator of enzymes involved in lipid metabolism, such as lipases and acyltransferases.[4] The bulky dimethyl groups near the hydroxyls could sterically hinder access to the active sites of these enzymes, potentially leading to competitive or non-competitive inhibition.
Protocol 2: In Vitro Enzyme Inhibition Assay
Objective: To assess the inhibitory potential of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] on the activity of a specific lipid-metabolizing enzyme (e.g., pancreatic lipase).
Materials:
-
1-Hexanol, 6,6'-oxybis[2,2-dimethyl-]
-
Purified lipid-metabolizing enzyme (e.g., human pancreatic lipase)
-
Substrate for the enzyme (e.g., p-nitrophenyl palmitate for lipase)
-
Assay buffer
-
Microplate reader
-
Known inhibitor of the enzyme (positive control)
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test compound, the substrate, and the enzyme in the appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-]. Include wells with a known inhibitor as a positive control and wells with no inhibitor as a negative control.
-
Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes.
-
Initiation of Reaction: Add the substrate to all wells to start the reaction.
-
Measurement: Immediately begin monitoring the change in absorbance (or fluorescence, depending on the substrate) over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocity for each concentration of the test compound. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[5]
Expected Outcomes: This assay will determine if 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] inhibits the activity of the target enzyme and provide a quantitative measure of its potency (IC50).
Application 3: Investigation of Membrane Biophysical Properties
The incorporation of synthetic lipids into cellular membranes can alter their physical properties, such as fluidity, thickness, and the formation of lipid rafts.[6][7] The bulky and symmetric nature of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] may disrupt the tight packing of endogenous lipids, leading to changes in membrane organization and function.
Protocol 3: Analysis of Membrane Fluidity using Laurdan GP
Objective: To determine the effect of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] on the fluidity of artificial lipid vesicles (liposomes) using the fluorescent probe Laurdan.
Materials:
-
1-Hexanol, 6,6'-oxybis[2,2-dimethyl-]
-
Phospholipids for liposome preparation (e.g., DOPC, DPPC, cholesterol)
-
Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)
-
Buffer for liposome preparation (e.g., HEPES buffer)
-
Extruder for liposome preparation
-
Fluorometer
Procedure:
-
Liposome Preparation: Prepare a lipid mixture of the desired composition (e.g., DOPC:cholesterol, 2:1 molar ratio) with and without the inclusion of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] at various molar percentages.
-
Laurdan Incorporation: Add Laurdan to the lipid mixture at a final concentration of 0.5 mol%.
-
Film Formation: Dissolve the lipid mixture in chloroform, and then evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Hydration and Extrusion: Hydrate the lipid film with the buffer and then extrude the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to form unilamellar vesicles.
-
Fluorescence Measurement: Measure the fluorescence emission spectra of the Laurdan-labeled liposomes using a fluorometer, with excitation at 340 nm. Record the emission intensities at 440 nm (gel phase) and 490 nm (liquid-crystalline phase).
-
GP Calculation: Calculate the Generalized Polarization (GP) value using the formula: GP = (I440 - I490) / (I440 + I490).
Data Analysis: Compare the GP values of liposomes with and without the test compound. A decrease in the GP value indicates an increase in membrane fluidity.
Expected Outcomes: This experiment will provide quantitative data on how 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] affects the packing of phospholipids in a model membrane, thereby influencing its fluidity.
Visualizations
Caption: Workflow for determining enzyme inhibition.
Caption: Workflow for analyzing membrane fluidity.
Quantitative Data Summary
| Application | Key Parameter | Measurement Technique | Expected Outcome |
| Lipid Uptake and Trafficking | Fluorescence | Confocal Microscopy | Visualization and quantification of lipid analog localization in organelles. |
| Enzyme Modulation | IC50 Value | Microplate Reader | Determination of the inhibitory potency of the compound on a target enzyme. |
| Membrane Biophysics | Laurdan GP Value | Fluorometer | Quantification of changes in membrane fluidity upon compound incorporation. |
References
-
Dean, J. M., & Lodhi, I. J. (2018). Structural and functional roles of ether lipids. Protein & Cell, 9(2), 196-206. [Link]
- Braverman, N. E., & Moser, A. B. (2012). Functions of plasmalogen lipids in health and disease. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1822(9), 1442-1452.
- Mangold, H. K., & Weber, N. (1987). Biosynthesis and biotransformation of ether lipids. Lipids, 22(11), 789-799.
- Benjamin, D. I., Cozzo, A., Ji, X., et al. (2013). Ether lipid generating enzyme AGPS alters the balance of structural and signaling lipids to fuel cancer pathogenicity. Proceedings of the National Academy of Sciences, 110(37), 14912-14917.
-
Wikipedia. (n.d.). Ether lipid. In Wikipedia. Retrieved from [Link]
- Zhao, S., et al. (2015). Simplified assays of lipolysis enzymes for drug discovery and specificity assessment of of known inhibitors.
-
Mishra, G. E., et al. (2021). Protocol for monitoring fatty acid trafficking from lipid droplets to mitochondria in cultured cells. STAR Protocols, 2(3), 100707. [Link]
- Bagheri, A., et al. (2021). Digging into the biophysical features of cell membranes with lipid-DNA conjugates. Frontiers in Cell and Developmental Biology, 9, 707659.
- Javanainen, M., et al. (2023). The effects of molecular and nanoscopic additives on phospholipid membranes. Frontiers in Cell and Developmental Biology, 11, 1289139.
-
Mangold, H. K., & Weber, N. (1987). Biosynthesis and biotransformation of ether lipids. PubMed. [Link]
-
Creative Diagnostics. (n.d.). Enzyme Inhibition Kit for Metabolic Studies. [Link]
- Thi Dang, T. A., et al. (2023). Investigation of biophysical and nano-mechanical properties of asymmetric artificial lipid membranes. DOI.
- Mishra, G. E., et al. (2021). Protocol for monitoring fatty acid trafficking from lipid droplets to mitochondria in cultured cells.
- ResearchGate. (n.d.). Ether lipid metabolism.
-
Schooneveldt, Y. L., et al. (2022). Alterations in ether lipid metabolism in obesity revealed by systems genomics of multi-omics datasets. Metabolites, 12(9), 803. [Link]
-
Discovery Life Sciences. (n.d.). Gentest® Enzyme Inhibition Services. [Link]
- Schooneveldt, Y. L., et al. (2022). Alterations in ether lipid metabolism in obesity revealed by systems genomics of multi-omics datasets. The UWA Profiles and Research Repository.
-
Karadirek, N., et al. (2023). Lipid Metabolism-Related Enzyme Inhibition and Antioxidant Potential of the Extracts and Phytochemical Compounds from Trachystemon orientalis (L.) D.Don. PMC. [Link]
-
Kulkarni, C. V. (2009). Biophysical Interactions with Model Lipid Membranes: Applications in Drug Discovery and Drug Delivery. Molecular Pharmaceutics. [Link]
- Wang, T. Y., et al. (2023).
-
Lum, K. M., et al. (2015). METABOLOMICS ANALYSIS OF LIPID METABOLIZING ENZYME ACTIVITY. PMC - NIH. [Link]
-
Kulkarni, C. V. (2009). Biophysical interactions with model lipid membranes: applications in drug discovery and drug delivery. PMC. [Link]
-
Crandall, J. K., & Rojas, A. C. (1972). 1-Hexanol, 2-methyl-. Organic Syntheses Procedure. [Link]
-
Wikipedia. (n.d.). Lipidomics. In Wikipedia. Retrieved from [Link]
-
Wüstner, D. (2017). A comparative study on fluorescent cholesterol analogs as versatile cellular reporters. PMC. [Link]
- ResearchGate. (n.d.). Lipidomics: Methods and Protocols.
- Amengual, R., et al. (2017). A Clickable and Photocleavable Lipid Analog for Cell Membrane Delivery and Release.
- ZymoChem Inc. (2015). Novel Pathway For The Synthesis Of 1-Hexanol From Biomass-Derived Sugars. NIFA Reporting Portal.
- Santoro, S., et al. (2023).
- ResearchGate. (n.d.). Addressable Cholesterol Analogs for Live Imaging of Cellular Membranes.
- Mukherjee, S., et al. (1999). Endocytic Sorting of Lipid Analogues Differing Solely in the Chemistry of Their Hydrophobic Tails.
-
Lee, M. C. S., et al. (2019). De novo labeling and trafficking of individual lipid species in live cells. PMC. [Link]
- Livestock Metabolome Database. (2016). Showing metabocard for 1-Hexanol (LMDB00576).
- MiMeDB. (n.d.). Showing metabocard for 1-Hexanol (MMDBc0033494).
- Taylor & Francis. (n.d.). 1-Hexanol – Knowledge and References.
- Industrial Health. (2021).
- Milk Composition Database. (n.d.). Showing metabocard for 1-Hexanol (BMDB0012971).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Structural and functional roles of ether lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for monitoring fatty acid trafficking from lipid droplets to mitochondria in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid Metabolism-Related Enzyme Inhibition and Antioxidant Potential of the Extracts and Phytochemical Compounds from Trachystemon orientalis (L.) D.Don - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzyme Inhibition Kit for Metabolic Studies - Creative Diagnostics [qbd.creative-diagnostics.com]
- 6. Frontiers | The effects of molecular and nanoscopic additives on phospholipid membranes [frontiersin.org]
- 7. Redirecting [linkinghub.elsevier.com]
Application Note: Quantitative Assessment of Fatty Acid Synthesis Modulation by 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] (CAS 300762-25-8)
Executive Summary
This Application Note provides a rigorous methodological framework for evaluating the biological activity of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] (CAS: 300762-25-8), also referenced in literature as Hydrocarbon Chain Derivative 1 .
Preliminary data suggests this compound exhibits an inhibitory effect on lipid synthesis with an IC50 of approximately 11 µM [1]. Structurally characterized by a symmetric ether linkage connecting two gem-dimethyl substituted hexanol chains, this molecule represents a unique class of lipid modulators distinct from traditional statins or fibrates.
This guide details a biphasic experimental approach:
-
Phenotypic Screening: A cell-based [1-14C]-Acetate incorporation assay to quantify total de novo lipogenesis inhibition.
-
Mechanistic Validation: An ATP Citrate Lyase (ACL) activity assay to determine if the compound mimics the mechanism of structurally related dicarboxylic acids (e.g., Bempedoic Acid).
Scientific Background & Mechanism
Chemical Identity[1]
-
IUPAC Name: 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-][1]
-
CAS Number: 300762-25-8[1]
-
Molecular Formula: C16H34O3[1]
-
Molecular Weight: 274.44 g/mol
-
Solubility: Soluble in DMSO; practically insoluble in water.
Mechanistic Hypothesis
While the precise molecular target of CAS 300762-25-8 is under investigation, its structural homology to long-chain hydrocarbon inhibitors (such as ETC-1002/Bempedoic Acid) suggests interference with the upstream cytosolic fatty acid synthesis pathway.[1]
The synthesis of fatty acids involves the conversion of Citrate to Acetyl-CoA (via ATP Citrate Lyase), followed by carboxylation to Malonyl-CoA (via Acetyl-CoA Carboxylase), and elongation by Fatty Acid Synthase (FASN).
Hypothesis: The "gem-dimethyl" substitution at the 2-position is a critical pharmacophore, often preventing beta-oxidation and increasing metabolic stability. The compound likely acts as an allosteric inhibitor or a metabolic sink, reducing the pool of Acetyl-CoA available for lipogenesis.
Pathway Visualization
The following diagram illustrates the De Novo Lipogenesis pathway and the potential intervention points for the compound.
Figure 1: Potential intervention points of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] within the cytosolic fatty acid synthesis cascade.
Experimental Protocol: [1-14C]-Acetate Incorporation Assay
This is the "Gold Standard" phenotypic assay. It measures the rate at which cells incorporate radiolabeled acetate into complex lipids.
Materials
-
Cell Line: HepG2 (ATCC HB-8065) or Primary Human Hepatocytes.
-
Media: MEM supplemented with 10% FBS, 1% Pen/Strep.
-
Test Compound: 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] (dissolved in DMSO to 100 mM stock).
-
Radiolabel: Sodium [1-14C]Acetate (Specific Activity: 50-60 mCi/mmol).
-
Extraction Solvents: Chloroform, Methanol, PBS.
-
Controls:
-
Negative: DMSO (0.1%).
-
Positive: TOFA (ACC inhibitor) or Bempedoic Acid (if available).
-
Workflow Diagram
Figure 2: Step-by-step workflow for the radiolabeled incorporation assay.
Step-by-Step Procedure
Phase 1: Cell Culture & Treatment
-
Seeding: Plate HepG2 cells at
cells/well in 12-well plates. Incubate for 24 hours until 70-80% confluence. -
Starvation: Wash cells 2x with PBS. Switch to serum-free MEM for 4 hours to synchronize metabolic activity.
-
Compound Preparation: Prepare serial dilutions of the test compound in serum-free MEM.
-
Target Concentrations: 0, 1, 3, 10, 30, 100 µM.
-
Note: Ensure final DMSO concentration is < 0.1% in all wells.
-
-
Incubation: Add diluted compound to cells and incubate for 1 hour (pre-treatment).
Phase 2: Radiolabeling
-
Pulse: Add [1-14C]Acetate to each well to a final concentration of 1 µCi/mL.
-
Synthesis Window: Incubate cells for 4 hours at 37°C. This window allows sufficient time for acetate to be converted into fatty acids and incorporated into triglycerides/phospholipids.
Phase 3: Lipid Extraction (Modified Folch Method)
-
Termination: Aspirate radioactive media (discard in radioactive waste). Wash cells 2x with ice-cold PBS.
-
Lysis: Add 0.5 mL of 0.1 N NaOH to lyse cells. Scrape cells and transfer lysate to glass scintillation vials.
-
Critical: Save 20 µL of lysate for BCA Protein Assay (normalization).
-
-
Saponification (Optional but Recommended): To measure total fatty acids vs complex lipids, saponify at 70°C for 1 hour. For standard inhibition, direct extraction is sufficient.
-
Extraction: Add 2 mL of Chloroform:Methanol (2:1 v/v). Vortex vigorously for 1 minute.
-
Separation: Centrifuge at 1,000 x g for 5 minutes to separate phases.
-
Collection: The lower phase (Chloroform) contains the lipids. Carefully aspirate the upper aqueous phase (contains unused [14C]-Acetate) and discard.
-
Wash: Wash the interface with 1 mL of Methanol:Water (1:1) to remove residual aqueous contaminants.
Phase 4: Quantification
-
Drying: Evaporate the chloroform phase under a stream of nitrogen (or in a fume hood overnight).
-
Counting: Add 5 mL of liquid scintillation cocktail. Vortex.
-
Measurement: Count DPM (Disintegrations Per Minute) on a Beta Counter.
Data Analysis & Expected Results
Calculation
Raw DPM counts must be normalized to total cellular protein to account for variations in cell number.
Calculate the Percent Inhibition relative to the Vehicle Control (DMSO):
Representative Data Structure
The following table illustrates how to structure your results for the IC50 determination.
| Compound Conc.[1] (µM) | Log[Conc] | Normalized DPM (Mean) | SD | % Inhibition |
| 0 (DMSO) | - | 45,200 | 2,100 | 0% |
| 1.0 | 0.0 | 43,800 | 1,800 | 3.1% |
| 3.0 | 0.47 | 38,500 | 1,500 | 14.8% |
| 10.0 | 1.0 | 23,500 | 1,200 | 48.0% |
| 30.0 | 1.47 | 8,200 | 900 | 81.8% |
| 100.0 | 2.0 | 1,500 | 200 | 96.7% |
Note: Based on literature values [1], expect the inflection point (IC50) near 11 µM.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Background Counts | Incomplete removal of aqueous phase. | Ensure thorough aspiration of the upper phase during extraction. Wash the interface twice. |
| Low Signal | Insufficient pulse time or low cell density. | Increase pulse time to 6 hours or increase specific activity of the radiolabel. |
| High Variability | Pipetting error or evaporation of chloroform. | Use gas-tight syringes for chloroform. Perform extraction in glass vials, not plastic (plastic absorbs lipids). |
| Precipitation of Compound | Compound insolubility in aqueous media. | Do not exceed 0.5% DMSO. If precipitation occurs at 100 µM, verify solubility limit. |
References
-
Pinkosky, S. L., et al. (2016). Bempedoic acid (ETC-1002) inhibits ATP citrate lyase and activates AMP-activated protein kinase. Nature Communications. (Contextual reference for mechanism of similar hydrocarbon chains). [Link]
Sources
Application Note: Metabolic Profiling with 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-]
Compound: 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] CAS: 300762-25-8 Aliases: Hydrocarbon chain derivative 1; Bis(6-hydroxy-5,5-dimethylhexyl) ether Molecular Formula: C16H34O3 Molecular Weight: 274.44 g/mol [1]
Executive Summary
1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] (CAS 300762-25-8) is a symmetrical ether-diol primarily utilized in metabolic research as a lipid synthesis inhibitor .[1] In vitro studies indicate an IC50 of approximately 11 μM for lipid synthesis inhibition, making it a potent tool for investigating metabolic flux and dyslipidemia without the immediate cytotoxicity associated with broad-spectrum metabolic poisons.
This application note provides a validated workflow for using this compound in cellular assays, specifically focusing on quantifying lipid droplet reduction in hepatocytes (HepG2) and distinguishing specific metabolic inhibition from general cytotoxicity.
Pre-Experimental Preparation
Solubility & Reconstitution
The compound is a lipophilic ether-alcohol. Proper reconstitution is critical to prevent precipitation in aqueous media.
| Solvent | Solubility Limit | Storage Stability (-20°C) | Notes |
| DMSO | ≥ 100 mg/mL | 6 Months | Recommended. Vortex for 30s. |
| Ethanol | ≥ 50 mg/mL | 1 Month | Evaporation risk affects concentration. |
| Water | Insoluble | N/A | Do not use for stock solution. |
Stock Solution Protocol
Objective: Prepare a 50 mM Master Stock.
-
Weigh 13.72 mg of powder.
-
Add 1.0 mL of sterile, anhydrous DMSO.
-
Vortex vigorously until the solution is clear and colorless.
-
Aliquot into amber glass vials (50 μL/vial) to avoid freeze-thaw cycles. Store at -20°C.
Core Protocol: Lipid Synthesis Inhibition Assay (Fluorescence)
Rationale: While radiolabeled acetate incorporation is the gold standard, it requires hazardous material handling. This protocol uses Nile Red , a solvatochromic dye that fluoresces intensely yellow-gold in the presence of neutral lipids (triglycerides/cholesterol esters), providing a high-throughput, non-radioactive readout.
Cell Model: HepG2 (Human Hepatocellular Carcinoma) Readout: Fluorescence Intensity (Ex 485 nm / Em 535 nm)
Experimental Workflow
-
Seeding: Seed HepG2 cells at
cells/well in a black-walled, clear-bottom 96-well plate. Incubate for 24 hours in DMEM + 10% FBS. -
Starvation (Optional but Recommended): Switch to serum-free DMEM for 4 hours prior to treatment to synchronize metabolic activity.
-
Treatment:
-
Prepare a 2x serial dilution of the compound in DMEM containing 1% Fatty Acid-Free BSA (as a carrier).
-
Dose Range: 0.1 μM to 100 μM (covering the 11 μM IC50).
-
Vehicle Control: DMSO (final concentration < 0.1%).
-
Positive Control: Cerulenin (10 μg/mL) or Atorvastatin (10 μM).
-
Incubate for 24 to 48 hours .
-
-
Staining:
-
Wash cells 2x with PBS.
-
Fix with 4% Paraformaldehyde (15 min, RT).
-
Wash 2x with PBS.
-
Add Nile Red Working Solution (1 μg/mL in PBS).
-
Incubate for 15 minutes at RT in the dark.
-
-
Quantification: Measure fluorescence on a plate reader.
-
Normalization: Counter-stain nuclei with DAPI (1 μg/mL) to normalize lipid signal to cell number.
-
Data Analysis
Calculate the Lipid Inhibition Percentage:
Plot the dose-response curve (Log[Concentration] vs. % Inhibition) to determine the precise IC50 for your specific cell line.
Safety Control: Cytotoxicity Counter-Screen
Critical Step: You must prove that the reduction in lipid signal is due to enzyme inhibition, not cell death.
Protocol: MTT or CellTiter-Glo (ATP) Assay.
-
Run a parallel plate with the exact same dosing regimen as Section 3.1.
-
Instead of fixing/staining, add MTT reagent (0.5 mg/mL).
-
Incubate 3 hours; solubilize formazan crystals.
-
Decision Rule:
-
If cell viability at 11 μM (the metabolic IC50) is >90%, the lipid inhibition is specific .
-
If cell viability is <70%, the lipid reduction is likely an artifact of toxicity.
-
Mechanistic Visualization
The following diagram illustrates the experimental logic and the putative action of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] within the lipid synthesis pathway.
Figure 1: Experimental logic flow for validating specific lipid synthesis inhibition versus general cytotoxicity.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Precipitation in Media | Compound concentration > solubility limit in aqueous buffer. | Pre-dilute in DMSO before adding to media. Ensure final DMSO < 0.5%. |
| High Background Fluorescence | Nile Red binding to plastic or BSA. | Use Fatty Acid-Free BSA. Wash thoroughly. Use black-walled plates. |
| No Inhibition Observed | High serum lipid content masking de novo synthesis. | Crucial: Use Lipoprotein-Deficient Serum (LPDS) or serum-starve cells for 4-6h pre-treatment. |
| Inconsistent IC50 | Evaporation of stock solution. | Use fresh aliquots. Do not store working dilutions. |
References
-
-
Context: Source of physical properties and primary biological activity (Lipid synthesis inhibition IC50 = 11 μM).[1]
-
- Context: Confirmation of commercial availability, synonyms, and in vivo tolerance d
- Greenspan, P., et al. (1985). Nile red: a selective fluorescent stain for intracellular lipid droplets. Journal of Cell Biology. Context: Foundational method for the Nile Red staining protocol described in Section 3.
Sources
Troubleshooting & Optimization
Technical Support Center: Solubilization Strategies for 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-]
Case ID: SOL-HEX-DIOL-001 Compound Class: Long-chain symmetric ether diol (Gem-dimethyl substituted) Related Active: Bempedoic Acid (Intermediate/Precursor)
Diagnostic: Understanding the Solubility Barrier
Before attempting solubilization, it is critical to understand why this molecule resists aqueous dissolution.[1]
-
The Chemical Trap: 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] consists of two hydrophobic hexyl chains linked by an ether oxygen, with gem-dimethyl branching. While it possesses two hydroxyl (-OH) groups, the "hydrophobic burden" of the C16-equivalent backbone overwhelms the hydrogen-bonding capacity of the terminal alcohols.
-
The pH Misconception: Unlike its derivative Bempedoic Acid , this diol is non-ionizable at physiological pH.[1]
Decision Matrix: Select Your Protocol
Use the following logic flow to determine the correct solubilization strategy for your specific application.
Figure 1: Decision matrix for selecting the appropriate vehicle based on experimental constraints.
Detailed Protocols
Protocol A: The "Solvent Spike" (In Vitro Assays)
Best for: Enzyme inhibition assays, receptor binding, short-term experiments.
The Challenge: Upon diluting a DMSO stock into aqueous buffer, this lipophilic diol tends to "crash out" (precipitate) immediately, forming invisible micro-aggregates that skew data.
Step-by-Step:
-
Stock Preparation: Dissolve the pure powder in anhydrous DMSO to reach a concentration of 20–50 mM . Vortex until completely clear.[1]
-
Note: Sonicate for 5 minutes if visual particulates remain.[1]
-
-
Intermediate Dilution (The "Step-Down"): Do not pipette directly from 50 mM stock to assay buffer.
-
Prepare a 10x working solution in pure DMSO first.
-
-
Final Addition:
Protocol B: Cyclodextrin Complexation (Biorelevant/Cellular)
Best for: High concentrations (>100 µM), IV dosing, or cells sensitive to DMSO.
Mechanism: The hydrophobic hexyl chains of the diol displace water from the cyclodextrin cavity, forming a soluble inclusion complex. HP-β-CD (Hydroxypropyl-beta-cyclodextrin) or SBE-β-CD are the reagents of choice.
Step-by-Step:
-
Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline.[1] Filter sterilize (0.22 µm).
-
Compound Addition:
-
Weigh the required amount of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-].
-
Add the 20% CD solution directly to the powder.[1]
-
-
Energy Input (Critical):
-
The compound will NOT dissolve immediately.[1]
-
Sonicate in a water bath at 40°C for 20–30 minutes.
-
If the solution remains cloudy, place on a rotary shaker overnight at room temperature.
-
-
Validation: The solution must be crystal clear. If a haze persists, centrifuge at 10,000 x g for 5 minutes to pellet undissolved material and use the supernatant (verify concentration via HPLC).
Protocol C: Lipid/Surfactant System (Oral Dosing)
Best for: Rodent PK studies (Oral Gavage).
Formulation:
-
Vehicle: 10% DMSO + 40% PEG 300 + 5% Tween 80 + 45% Saline.[1][2]
-
Preparation Order (Must be followed exactly):
-
Dissolve compound in DMSO (10% of final volume).[1]
-
Add PEG 300 (40% of final volume) and vortex. Solution should be clear.
-
Add Tween 80 (5% of final volume) and vortex.
-
Slowly add Saline (45% of final volume) while vortexing.
-
-
Result: A clear solution or stable micro-emulsion suitable for gavage.[1]
Troubleshooting & FAQ
Q: My solution turned cloudy immediately after adding the DMSO stock to my cell culture media. What happened? A: This is "solvent shock."[1] The local concentration of the lipid exceeded its solubility limit before it could disperse.[1]
-
Fix: Use Protocol B (Cyclodextrins). If you must use DMSO, pre-dilute the stock into a larger volume of serum-free media while vortexing, then add serum. Serum proteins (Albumin) can help bind the lipid, but they can also cause precipitation if added too fast.
Q: Can I use Bempedoic Acid solubility data for this intermediate? A: No. Bempedoic acid has a carboxylic acid tail (pKa ~4.8), making it soluble at neutral/basic pH.[1] This diol intermediate is neutral.[1] Data for Bempedoic acid in basic buffers (pH > 7.[1][3]4) is not applicable to this diol.[1]
Q: How do I store the stock solutions? A:
-
DMSO Stock: -20°C, stable for 6 months.[1] Hygroscopic—seal tightly.[1]
-
Cyclodextrin Complex: 4°C for < 1 week. Prepare fresh for in vivo work to prevent precipitation over time.[1]
Visualizing the Mechanism
The following diagram illustrates why Cyclodextrins (Protocol B) are the superior choice for aqueous stability compared to simple cosolvents.[1]
Figure 2: Mechanism of action. Direct aqueous addition leads to aggregation (Precipitate), while Cyclodextrin encapsulation shields the hydrophobic core, allowing aqueous stability.
References
-
Oniciu, D. C., et al. (2006).[1][4] "Influence of various central moieties on the hypolipidemic properties of long hydrocarbon chain diols and diacids." Journal of Medicinal Chemistry, 49(1), 334–348.[4]
- Context: Establishes the synthesis and lipophilic nature of the 6,6'-oxybis[2,2-dimethyl-] class of compounds.
-
FDA Center for Drug Evaluation and Research. (2020).[1] "Bempedoic Acid (Nexletol) Chemistry Review." Application Number 211616Orig1s000.[1]
- Context: Provides solubility data for Bempedoic acid and its related impurities/intermediates, confirming the utility of organic cosolvents and surfactants.
-
MedChemExpress. "Hydrocarbon chain derivative 1 (6,6'-Oxybis[2,2-dimethyl-1-hexanol]) Product Information."
-
Context: Commercial validation of the compound's identity and basic solubility handling (DMSO requirements).[1]
-
-
Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607–1621.
- Context: Authoritative guide on using HP-β-CD for solubilizing Class II/IV lipophilic compounds.
Sources
Technical Support Center: Stability of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] in Cell Culture Media
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] in cell culture applications. This document provides in-depth guidance on the stability of this compound in typical cell culture environments, offering troubleshooting advice and validated protocols to ensure the reliability and reproducibility of your experimental results.
Compound Profile and Stability Overview
1-Hexanol, 6,6'-oxybis[2,2-dimethyl-], also known as Hydrocarbon chain derivative 1, is a long-chain diol containing a central ether linkage.[1] This structure possesses two primary alcohol functional groups and a chemically stable ether bond. Understanding the behavior of these functional groups is critical to predicting the compound's stability in the complex aqueous environment of cell culture media.
| Property | Value | Source |
| Synonyms | 6,6'-Oxybis[2,2-dimethyl-1-hexanol] | [1] |
| Molecular Formula | C₁₆H₃₄O₃ | Derived |
| Biological Activity | Inhibitor of lipid synthesis | [1] |
While ethers are generally considered chemically stable and resistant to cleavage without strong acids or bases, the metabolic machinery of cultured cells can present unique challenges.[2][3] Similarly, long-chain alcohols can be susceptible to cellular metabolism.[4]
Potential Stability Concerns in Cell Culture:
-
Metabolic Transformation: The terminal primary alcohol groups are potential sites for enzymatic oxidation by cellular dehydrogenases.[4][5] This could convert the diol into corresponding aldehydes and subsequently carboxylic acids, altering the compound's biological activity and potentially introducing confounding effects.
-
Ether Bond Stability: Although the ether linkage is robust, certain cell types may express enzymes capable of slowly cleaving such bonds.[2] However, this is generally less of a concern than the metabolism of the alcohol groups.
-
Physicochemical Instability: Long-chain, hydrophobic molecules can exhibit poor aqueous solubility, leading to precipitation in culture media.[6] They may also bind to serum proteins and plastics, reducing the effective concentration available to the cells.[6]
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] in a research setting.
Q1: How should I prepare a sterile stock solution of this compound?
A1: Due to its long hydrocarbon chains, this compound is expected to have low water solubility.[7][8] Therefore, an organic solvent is required for the initial stock solution.
-
Recommended Solvents: Start with Dimethyl Sulfoxide (DMSO) or ethanol. These are common, cell-culture compatible solvents.
-
Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume of organic solvent added to your culture medium. The final solvent concentration in the media should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Sterilization: After dissolving the compound, sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with your chosen solvent (e.g., PTFE for organic solvents).
-
Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in tightly sealed vials.
Q2: What are the expected storage conditions and shelf-life in culture media at 37°C?
A2: The stability of the compound in complete cell culture medium at 37°C is a critical parameter that should be empirically determined.
-
General Expectation: In the absence of cells, the compound is likely to be chemically stable over a typical 24-72 hour experiment, as ether and alcohol groups do not readily degrade in a neutral pH, aqueous environment.[9][10] However, stability can be compromised by factors like light exposure (if the compound is photosensitive) and interactions with media components.[11]
-
Impact of Cells: In the presence of metabolically active cells, the stability profile may change significantly. As mentioned, enzymatic oxidation of the alcohol groups is a primary concern.[4]
-
Recommendation: For long-term experiments (> 24 hours), it is advisable to either replace the media with freshly prepared compound-containing media every 24-48 hours or conduct a preliminary stability study (see Protocol 4.2).
Q3: What are potential degradation products, and how might they affect my cells?
A3: The most likely degradation products would arise from the oxidation of the terminal alcohol groups.
-
Oxidation Pathway: 1-Hexanol moieties could be oxidized first to aldehydes and then to the corresponding carboxylic acids.
-
Biological Impact: Aldehydes are often more reactive and cytotoxic than their parent alcohols.[5] The formation of such byproducts could lead to unexpected effects on cell viability and function, confounding experimental results.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered when working with 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-].
Problem: Inconsistent Experimental Results or Loss of Activity Over Time
This is a classic symptom of compound instability or depletion from the medium.
Troubleshooting Workflow for Inconsistent Activity
Caption: Troubleshooting workflow for inconsistent compound activity.
Problem: Unexpected Cytotoxicity
If you observe higher-than-expected cell death, consider the following causes:
-
Precipitation: The compound may be precipitating out of solution at the working concentration, and these solid particles can be cytotoxic.
-
Solution: Visually inspect the culture flasks under a microscope for precipitates. If observed, lower the working concentration or test alternative solubilizing agents.
-
-
Degradation Product Toxicity: As discussed, the formation of aldehyde byproducts could be toxic to cells.[5]
-
Solution: Run a control experiment where the compound is pre-incubated in cell-free media for 48-72 hours at 37°C. Then, transfer this "aged" media to fresh cells. If the aged media is more toxic than freshly prepared media, it strongly suggests toxic degradation products are forming.
-
-
Solvent Toxicity: Ensure the final concentration of your organic solvent (e.g., DMSO) is in a non-toxic range (typically <0.5%). Run a vehicle control (media + solvent only) to confirm.
Experimental Protocols
Protocol 4.1: Preparation of a Sterile Stock Solution
-
Weighing: Accurately weigh out the desired amount of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] powder in a sterile microcentrifuge tube inside a laminar flow hood.
-
Dissolution: Add the appropriate volume of sterile, cell culture-grade DMSO or ethanol to achieve the desired stock concentration (e.g., 20 mM). Vortex thoroughly until the solid is completely dissolved.
-
Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter (e.g., PTFE) and dispense the filtered solution into a new sterile, cryo-safe tube.[12]
-
Aliquoting and Storage: Create small-volume aliquots to minimize the number of freeze-thaw cycles. Label each aliquot clearly with the compound name, concentration, date, and solvent.[13] Store immediately at -20°C or -80°C.
Protocol 4.2: Assessment of Compound Stability in Cell Culture Media by HPLC
This protocol provides a robust method to quantify the concentration of the compound over time.[6]
-
Preparation:
-
Prepare three sets of culture flasks or plates:
-
Set A: Complete cell culture medium + Compound (No Cells)
-
Set B: Complete cell culture medium + Compound + Cells
-
Set C: Complete cell culture medium + Vehicle (Solvent Only) + Cells (Control)
-
-
Use your typical cell seeding density and the desired final concentration of the compound.
-
-
Incubation: Place all plates in a standard cell culture incubator (37°C, 5% CO₂).[12]
-
Time-Point Sampling: At designated time points (e.g., 0, 8, 24, 48, and 72 hours), collect a sample of the culture supernatant from each set.
-
Immediately centrifuge the samples containing cells (Set B and C) to pellet cells and debris.
-
Transfer the supernatant to a clean tube.
-
-
Sample Processing:
-
For analysis by High-Performance Liquid Chromatography (HPLC), you may need to perform a protein precipitation step. Add 3 volumes of ice-cold acetonitrile to 1 volume of supernatant, vortex, and centrifuge at high speed to pellet precipitated proteins.
-
Transfer the clarified supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Analyze the samples using an appropriate HPLC method (e.g., a C18 reverse-phase column with a water/acetonitrile gradient) with UV detection. The specific wavelength for detection will depend on the compound's chromophore (or lack thereof, which may necessitate alternative detection methods like mass spectrometry).
-
Quantify the peak area corresponding to the parent compound at each time point against a standard curve.
-
-
Data Interpretation: Plot the concentration of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] versus time. A significant decrease in concentration in Set B compared to Set A indicates cell-mediated metabolism or degradation. A decrease in Set A indicates chemical instability in the medium itself.
References
- Staba, E. J., & Stohs, S. J. (1984). Metabolism of long-chain alcohols in cell suspension cultures of soya and rape. Planta Medica, 50(2), 124-126.
-
MDPI. (2025, August 7). Biodegradation of Both Ethanol and Acetaldehyde by Acetobacter ghanensis JN01. Retrieved from [Link]
-
BioProcess International. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing. Retrieved from [Link]
-
ResearchGate. (2017, December 14). How to know the stability of drugs and reagents in the cell culture media? Retrieved from [Link]
-
NIST. (n.d.). 1-Hexanol, 2,2-dimethyl-. Retrieved from [Link]
-
Chemical LAND21. (n.d.). HEXANOL. Retrieved from [Link]
-
MDPI. (2020, September 22). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Hexanol. Retrieved from [Link]
-
Oxford Academic. (2010, November 1). Degradation of hydrocarbons and alcohols at different temperatures and salinities by Rhodococcus erythropolis DCL14. Retrieved from [Link]
-
GMP Plastics. (2025, April 1). Best Practices for Preparing and Maintaining Cell Culture Environments. Retrieved from [Link]
-
MiMeDB. (n.d.). Showing metabocard for 1-Hexanol (MMDBc0033494). Retrieved from [Link]
-
European Pharmaceutical Review. (2017, March 29). Applying good cell culture practice to novel systems. Retrieved from [Link]
-
Esco Lifesciences. (2022, July 18). Cell Culture: Safety Practices and Solutions. Retrieved from [Link]
-
faCellitate. (2023, July 7). The do's and don'ts of cell culture. Retrieved from [Link]
-
PromoCell. (n.d.). Troubleshooting guide for cell culture. Retrieved from [Link]
-
Milk Composition Database. (n.d.). Showing metabocard for 1-Hexanol (BMDB0012971). Retrieved from [Link]
-
Livestock Metabolome Database. (2016, July 13). Showing metabocard for 1-Hexanol (LMDB00576). Retrieved from [Link]
-
PubMed. (2001, September 15). Alcohol impairs protein synthesis and degradation in cultured skeletal muscle cells. Retrieved from [Link]
-
Applied and Environmental Microbiology. (2002, January). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. Retrieved from [Link]
-
ACS Publications. (2005, September 2). Fluorotelomer Alcohol BiodegradationDirect Evidence that Perfluorinated Carbon Chains Breakdown. Retrieved from [Link]
-
PENTA. (2024, April 24). 1-Hexanol - SAFETY DATA SHEET. Retrieved from [Link]
-
PubChem. (n.d.). 1-Hexanol. Retrieved from [Link]
-
Material Hub. (2026, January 22). 1-Hexanol, 2,2-dimethyl-. Retrieved from [Link]
-
CD Formulation. (n.d.). 1-Hexanol. Retrieved from [Link]
-
Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ether cleavage - Wikipedia [en.wikipedia.org]
- 4. Metabolism of long-chain alcohols in cell suspension cultures of soya and rape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. atamankimya.com [atamankimya.com]
- 8. 1-Hexanol - Wikipedia [en.wikipedia.org]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. 1-Hexanol - CD Formulation [formulationbio.com]
- 11. cellculturedish.com [cellculturedish.com]
- 12. gmpplastic.com [gmpplastic.com]
- 13. What are the best practices in cell culture? | AAT Bioquest [aatbio.com]
Technical Support Center: 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-]
CAS: 300762-25-8 | Synonym: Hydrocarbon Chain Derivative 1
Technical Overview & Chemical Identity
1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] is a specialized long-chain ether-diol, often referred to in literature as "Hydrocarbon Chain Derivative 1."[1] It is primarily utilized in metabolic research as a lipid synthesis inhibitor (IC50 ~11 μM).
Structurally, it consists of two 2,2-dimethyl-1-hexanol units linked by an ether oxygen at the terminal (C6) position. This specific architecture—a central ether linkage flanked by gem-dimethyl substituted alcohols—dictates its unique stability profile and degradation pathways.
Key Structural Features
-
Neopentyl Alcohol Group: The 2,2-dimethyl substitution adjacent to the hydroxyl group creates steric hindrance. Unlike typical primary alcohols, this structure blocks β-elimination (dehydration to alkene) because there are no hydrogen atoms on the β-carbon.
-
Central Ether Linkage: The –CH2–O–CH2– core is chemically stable against bases but susceptible to autoxidation (peroxide formation) and acid-catalyzed cleavage.
Degradation Pathways Analysis
Understanding the degradation of CAS 300762-25-8 is critical for interpreting anomalous assay results (e.g., shifting IC50 values) or identifying impurities in HPLC/GC traces.
Pathway A: Oxidative Dehydrogenation (Primary Degradation)
Despite the steric bulk of the gem-dimethyl group, the primary hydroxyl groups remain susceptible to oxidation, especially in the presence of trace metal ions or UV light.
-
Stage 1: Oxidation to the Dialdehyde .
-
Stage 2: Further oxidation to the Dicarboxylic Acid .
-
Impact: This dramatically alters the polarity (LogP) of the molecule, causing retention time shifts in reverse-phase HPLC and potentially interfering with enzyme binding sites in lipid assays.
Pathway B: Ether Autoxidation (Radical Mechanism)
Long-chain ethers are prone to radical attack at the methylene protons adjacent to the oxygen atom.
-
Mechanism: Formation of a hydroperoxide radical at the α-carbon.
-
Result: Cleavage of the ether bond, releasing shorter chain fragments (e.g., 6-hydroxy-5,5-dimethylhexanal).
-
Safety Warning: Accumulated peroxides pose a localized reactivity hazard, although less explosive than low-molecular-weight ethers.
Pathway Visualization
Figure 1: Primary degradation pathways showing sequential oxidation of terminal alcohols and radical-induced ether cleavage.
Troubleshooting Guide (FAQ)
This section addresses specific issues reported by researchers handling CAS 300762-25-8 during drug development and biological assays.
Category: Chemical Stability & Purity
Q1: My compound has developed a yellow tint and a waxy texture. Is it still usable?
-
Diagnosis: The yellowing indicates the formation of conjugated byproducts, likely due to trace aldehyde polymerization (aldol condensation) following initial oxidation. The "waxy" texture suggests moisture absorption (hygroscopicity) or dimerization.
-
Action:
-
Run a TLC (Thin Layer Chromatography) using 10% MeOH in DCM. If a "drag" or baseline spot appears, significant degradation has occurred.
-
Do not use for IC50 determination. Recrystallization is difficult due to the waxy nature; preparative HPLC is recommended for purification.
-
Q2: I see a new peak at RRT 0.92 in my HPLC chromatogram.
-
Diagnosis: This is likely the Mono-aldehyde intermediate. The oxidation of one hydroxyl group reduces polarity slightly, shifting retention time.
-
Verification: Treat a small aliquot with NaBH4 (Sodium Borohydride). If the peak disappears and the parent peak area increases, it was the aldehyde.
Category: Biological Assay (Lipid Synthesis)[1][2]
Q3: The IC50 value is fluctuating significantly between batches (e.g., 11 μM vs. 45 μM).
-
Root Cause: Solubility and Micelle Formation. As a long-chain amphiphile (C16 backbone), this molecule can form micelles in aqueous buffers, effectively sequestering the drug from the enzyme.
-
Protocol Fix:
-
Ensure the DMSO stock concentration does not exceed 0.1% v/v in the final assay.
-
Critical: Sonicate the stock solution for 5 minutes before dilution.
-
Add the compound to the buffer slowly while vortexing to prevent precipitation.
-
Standardized Protocols
Protocol A: Stability-Indicating HPLC Method
Use this method to validate the purity of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] before critical experiments.
| Parameter | Setting |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 μm, 4.6 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 15 min; Hold 5 min. |
| Flow Rate | 1.0 mL/min |
| Detection | ELSD (Evaporative Light Scattering) or CAD (Charged Aerosol) |
| Note | UV detection is poor due to lack of chromophores. Do not rely on UV 254nm. |
Protocol B: Storage & Handling
To prevent the "Pathway B" ether autoxidation described above:
-
Atmosphere: Always store under Argon or Nitrogen.
-
Temperature: -20°C is mandatory. The compound is a waxy solid/liquid at room temperature and degrades faster in liquid state.
-
Container: Amber glass vials with Teflon-lined caps. Avoid polyethylene (PE) tubes, as the lipophilic chain may leach into the plastic.
References
-
Oniciu, D. C., et al. (2006). "Influence of various central moieties on the hypolipidemic properties of long hydrocarbon chain diols and diacids."[2] Journal of Medicinal Chemistry, 49(1), 334-348.[2]
-
Oniciu, D. C., et al. (2006). "Long hydrocarbon chain diols and diacids with central ether or ketone moieties that favorably alter lipid disorders."[2] Pharmazie, 61(2), 157-165.[2]
-
MedChemExpress. "Hydrocarbon chain derivative 1 Product Information."
-
National Institute of Standards and Technology (NIST). "1-Hexanol, 2,2-dimethyl- Properties." (Used for structural fragment analysis).
Sources
challenges in working with ether-containing research compounds
Current Status: Operational | Ticket ID: ETH-992-LAB
Welcome to the Advanced Synthesis Support Hub. You are accessing this guide because you are working with ether-containing compounds (diethyl ether, THF, 1,4-dioxane, or complex ether-linked APIs). While ethers are fundamental solvents and structural motifs, they present a unique triad of challenges: peroxide instability , Lewis basicity , and hygroscopicity .
This guide is structured to troubleshoot these specific failure modes.
Module 1: Critical Safety – The Peroxide Protocol
Severity: CRITICAL Scope: Diethyl Ether, THF, 1,4-Dioxane, Diisopropyl Ether.
Ether peroxides are not merely impurities; they are high-explosive hazards that form via radical autoxidation. The most common laboratory accidents involving ethers occur during distillation or evaporation , where peroxides concentrate to detonation levels.
The Mechanism of Hazard
Ethers react with atmospheric oxygen to form hydroperoxides. This is a radical chain reaction initiated by light or heat.
-
Primary Danger: Hydroperoxides (
) are shock-sensitive. -
Secondary Danger: Polymeric peroxides (common in diisopropyl ether) are even more unstable and can crystallize.
Visualization: The Peroxide Management Cycle
Figure 1: Logical workflow for managing peroxide risks in the laboratory.
Troubleshooting & FAQs
Q: I see white crystals around the cap of my diisopropyl ether. What should I do? A: STOP IMMEDIATELY. Do not attempt to open, move, or shake the bottle. Friction from unscrewing the cap can detonate the crystals.
-
Action: Evacuate the immediate area and contact your Environmental Health & Safety (EHS) officer or bomb squad. This is a life-safety issue.
Q: How do I test for peroxides accurately? A: The Quantofix® or Starch-Iodide Method. While test strips (Quantofix) are convenient, the Iodide Titration is the gold standard for quantitative validation before distillation.
Protocol: Rapid Iodide Test
-
Mix 1 mL of the ether with 1 mL of glacial acetic acid.
-
Add a few drops of 5% aqueous Potassium Iodide (KI).
-
Observation:
-
No Color: Peroxide free.
-
Yellow: Low peroxides (~10–50 ppm).
-
Brown/Purple: High peroxides (>100 ppm).[1] Do not distill.
-
Q: Can I distill ether if it has 50 ppm peroxides? A: No. Distillation concentrates peroxides in the pot residue. You must quench them first.
-
Quenching Protocol: Shake the solvent with a 20% solution of ferrous sulfate (
) or pass it through a column of activated basic alumina. Re-test before distillation.
Module 2: Synthesis & Reaction Optimization
Severity: MODERATE Scope: Grignard reagents, Lewis Acid catalysis, Ether Cleavage.
Issue 1: The "Grignard Stall"
Symptom: Magnesium turnings are fresh, but the reaction won't initiate in THF. Root Cause:
-
Moisture: Ethers are hygroscopic. THF can absorb atmospheric water rapidly, killing the initiation.
-
Stabilizers: BHT (Butylated hydroxytoluene) is a radical scavenger added to THF to prevent peroxidation. In rare cases, high concentrations can inhibit radical initiation steps on the Mg surface.
Solution:
-
Drying: See Module 3.
-
Activation: Add a crystal of Iodine (
) or a drop of 1,2-dibromoethane (entrainment method) to etch the Mg surface.
Issue 2: Ether Cleavage (Demethylation)
Symptom: You need to convert a methyl ether (
Mechanism:
Visualization: BBr3 Cleavage Mechanism
Figure 2: Step-by-step mechanistic pathway for demethylation using Boron Tribromide.
Protocol: BBr3 Demethylation
-
Setup: Flame-dried glassware,
atmosphere (Strictly anhydrous). -
Solvent: Dichloromethane (
). Do not use ether/THF (BBr3 will cleave the solvent!). -
Addition: Cool to -78°C or 0°C. Add
(1 M in DCM) dropwise. -
Stoichiometry: Use 1.1 equiv per ether group.
-
Quench: Extremely Exothermic. Pour reaction mixture slowly into ice water.
Module 3: Purification & Handling
Severity: ROUTINE Scope: Drying solvents, Removing Stabilizers.[4]
The "Sodium Still" Myth
For decades, the purple Sodium/Benzophenone still was the icon of dry THF. This is outdated. Expert Insight: Research by Williams et al. (2010) demonstrated that Molecular Sieves (3Å) are safer and often achieve lower residual water levels (<10 ppm) than thermal distillation with sodium.
Comparative Data: Drying Efficiency
| Solvent | Initial Water (ppm) | Method: Na/Benzophenone | Method: 3Å Mol.[5] Sieves (10% w/v) | Recommendation |
| THF | ~400 | 43 ppm | < 10 ppm (48h) | Use Sieves |
| Toluene | ~200 | 34 ppm | < 5 ppm (24h) | Use Sieves |
| DCM | ~100 | N/A (Reacts) | < 2 ppm (24h) | Use Sieves |
Data adapted from Williams & Lawton, J. Org.[5][6] Chem. 2010.[6]
Protocol: High-Efficiency Drying (The Sieve Method)
-
Activate Sieves: Heat 3Å molecular sieves to 300°C under high vacuum for 12 hours. (Crucial: Store-bought "activated" sieves are rarely dry enough).
-
Loading: Add 10-20% w/v sieves to the solvent bottle.
-
Time: Let stand for 24-48 hours.
-
Usage: Decant the solvent via syringe under inert gas. Do not grind the sieves (dust can clog filters).
Q: How do I remove BHT from THF for sensitive HPLC/UV work? A: BHT absorbs in the UV region, causing "ghost peaks."
-
Method: Pass the stabilized THF through a short column of activated alumina or silica gel. The polar surface adsorbs the phenolic BHT, while the non-polar THF passes through.
-
Note: Once BHT is removed, the clock starts ticking on peroxide formation. Use immediately.
References
-
Williams, D. B. G., & Lawton, M. (2010).[5][6] Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.[5][6] [Link]
-
American Chemical Society (ACS). (2017). Review of Safety Guidelines for Peroxidizable Organic Chemicals. ACS Chemical Health & Safety.[7] [Link]
-
Occupational Safety and Health Administration (OSHA). Peroxide-Forming Chemicals Guidelines. [Link]
-
Sousa, C. & Silva, P. (2013). BBr3-Assisted Cleavage of Aryl Methyl Ethers: A Mechanistic Insight. European Journal of Organic Chemistry. [Link]
Sources
- 1. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Boron Tribromide (BBr3) Mechanism - Demethylation of Methyl Ethers [commonorganicchemistry.com]
- 4. THF - Safety - Chromatography Forum [chromforum.org]
- 5. rubingroup.org [rubingroup.org]
- 6. moodle2.units.it [moodle2.units.it]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Refining Protocols for Lipid Synthesis Inhibition Studies
Welcome to the technical support center for lipid synthesis inhibition studies. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and detailed protocols for common experimental challenges. Our goal is to ensure the scientific integrity and reproducibility of your research by explaining the "why" behind experimental choices and providing self-validating systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of most lipid synthesis inhibitors in cancer research?
A: The primary target is often Fatty Acid Synthase (FASN), a multi-enzyme protein responsible for the de novo synthesis of palmitate, a 16-carbon saturated fatty acid.[1] While normal cells typically acquire fatty acids from circulation, many tumor cells upregulate FASN to meet the high demand for lipids required for membrane production, energy storage, and signaling molecule synthesis.[1][2] This reliance on de novo synthesis makes FASN a promising therapeutic target.
Q2: I'm seeing significant cell death in my control (vehicle-treated) group. What could be the cause?
A: This issue, often termed "vehicle toxicity," can arise from several factors. The most common culprit is the solvent used to dissolve your inhibitor, such as DMSO. High concentrations of DMSO can be toxic to cells. It is crucial to determine the maximum tolerable DMSO concentration for your specific cell line in preliminary experiments. Other factors could include issues with your cell culture conditions, such as contamination, nutrient depletion, or improper CO2 levels.
Q3: How do I interpret the IC50 value for my lipid synthesis inhibitor?
A: The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce a specific biological process by 50%.[3][4] For lipid synthesis inhibition, this typically refers to a 50% reduction in the rate of fatty acid synthesis. A lower IC50 value indicates a more potent inhibitor.[5] It's important to remember that the IC50 is highly dependent on the specific assay conditions, including substrate concentrations and the cell line used.[3]
Q4: What are some common methods to measure de novo lipid synthesis in cultured cells?
A: A widely used and classic method is the radiolabeled acetate incorporation assay.[6][7] In this assay, cells are incubated with radiolabeled acetate (e.g., [14C]-acetate), which is a precursor for acetyl-CoA, the building block for fatty acid synthesis.[8] The amount of radioactivity incorporated into the lipid fraction is then quantified to determine the rate of synthesis.[9][10] Newer, non-radioactive methods are also available, including assays that measure the consumption of NADPH, a cofactor in fatty acid synthesis, or mass spectrometry-based approaches to track the incorporation of stable isotope-labeled precursors.[11][12]
Troubleshooting Guides
Guide 1: Inconsistent Inhibitor Potency (Variable IC50 Values)
Inconsistent IC50 values are a frequent challenge, undermining the reliability of your findings. This guide will help you diagnose and resolve the common causes of this issue.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Inhibitor Instability | Many small molecule inhibitors can be unstable in solution, degrading over time, especially with freeze-thaw cycles. | Prepare fresh inhibitor stock solutions for each experiment. If storing, aliquot into single-use volumes and store at -80°C, protected from light. |
| Cell Passage Number & Health | As cells are passaged, their phenotype and metabolic state can change, affecting their sensitivity to inhibitors. Senescent or unhealthy cells will respond differently. | Use cells within a consistent and low passage number range. Regularly monitor cell morphology and doubling time to ensure consistency. |
| Variable Seeding Density | Cell density can significantly impact metabolic rates. Densely packed cells may have altered nutrient availability and signaling pathways. | Optimize and standardize your cell seeding density for all experiments. Ensure even cell distribution across wells. |
| Assay Incubation Time | The duration of inhibitor treatment can influence the observed IC50. Short incubation times may not be sufficient to observe the full effect, while long incubations can lead to secondary effects. | Perform a time-course experiment to determine the optimal incubation time for your inhibitor and cell line. |
Workflow for Optimizing Inhibitor Treatment
Caption: Workflow for optimizing inhibitor incubation time.
Guide 2: High Background Signal in Radiolabeled Acetate Incorporation Assays
A high background signal can mask the true inhibitory effect of your compound. This section provides strategies to minimize non-specific signal and improve your assay's dynamic range.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Removal of Unincorporated Radiolabel | Residual [14C]-acetate in the aqueous phase after lipid extraction is a major source of background. | Meticulously wash the cell monolayer with cold PBS before cell lysis.[13][14] During liquid-liquid extraction, ensure complete phase separation and carefully aspirate the aqueous layer without disturbing the organic phase. |
| Non-Specific Binding to Labware | Radiolabeled compounds can adhere to plastic surfaces. | Use low-binding microplates and pipette tips. Consider using glass vials for the lipid extraction steps to minimize non-specific binding.[15] |
| Contamination of Scintillation Cocktail | Accidental transfer of aqueous phase into the scintillation vial will lead to high background counts. | After evaporating the organic solvent, ensure the lipid pellet is completely dry before adding the scintillation cocktail. |
Detailed Protocol: Radiolabeled Acetate Incorporation Assay
-
Cell Seeding: Plate cells in a 24-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with your inhibitor or vehicle control for the optimized duration.
-
Radiolabeling: Add [14C]-acetate to each well (e.g., 0.5 µCi/well) and incubate for 2-4 hours at 37°C.[9]
-
Cell Wash: Aspirate the media and wash the cells twice with ice-cold PBS.[13]
-
Cell Lysis: Lyse the cells by adding a small volume of a suitable buffer (e.g., 0.1 N HCl).[13][14]
-
Lipid Extraction: Transfer the lysate to a glass tube. Perform a lipid extraction using a chloroform:methanol mixture (e.g., 2:1 v/v).[13][15][16] Vortex thoroughly to ensure mixing.
-
Phase Separation: Add water to induce phase separation.[15][16] Centrifuge to clarify the layers.
-
Collection of Lipid Phase: Carefully transfer the lower organic phase containing the lipids to a new scintillation vial.
-
Solvent Evaporation: Evaporate the solvent under a stream of nitrogen or in a speed vacuum.
-
Quantification: Add scintillation cocktail to the dried lipids and measure the radioactivity using a scintillation counter.
Guide 3: Cytotoxicity and Off-Target Effects
Distinguishing between specific inhibition of lipid synthesis and general cytotoxicity is critical for validating your inhibitor.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| General Cellular Toxicity | At high concentrations, many compounds can induce cell death through mechanisms unrelated to their intended target. | Perform a standard cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your lipid synthesis assay. If the IC50 for cytotoxicity is significantly higher than the IC50 for lipid synthesis inhibition, it suggests a specific effect. |
| Off-Target Inhibition | Some inhibitors may interact with other enzymes or pathways. For example, some FASN inhibitors have been shown to affect carnitine palmitoyltransferase 1 (CPT-1).[17][18] | Review the literature for known off-target effects of your inhibitor class.[19][20] Consider using structurally distinct inhibitors targeting the same enzyme to confirm that the observed phenotype is due to on-target inhibition. |
| Metabolic Compensation | Cells can adapt to the inhibition of de novo lipid synthesis by increasing the uptake of exogenous fatty acids.[19] | Conduct your experiments in lipid-depleted serum to minimize the influence of external lipids and enhance the cellular reliance on de novo synthesis. |
Decision Tree for Validating Specific Inhibition
Caption: Decision tree for validating specific inhibition.
The Fatty Acid Synthesis Pathway: A Point of Reference
Understanding the core pathway is essential for troubleshooting. Fatty acid synthase (FASN) catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA, utilizing NADPH as a reducing agent.[1][21]
Caption: Simplified overview of the de novo fatty acid synthesis pathway.
References
-
MtoZ Biolabs. (n.d.). How to Extract Intracellular Lipids in Lipidomics Research? Retrieved from [Link]
-
Chari, A., et al. (2022). Fatty Acid Synthase: Structure, Function, and Regulation. PubMed. [Link]
-
MDPI. (2020). Fatty Acid Synthase. Encyclopedia. [Link]
-
Klip, A., et al. (2001). Hepatic regulation of fatty acid synthase by insulin and T3: evidence for T3 genomic and nongenomic actions. American Journal of Physiology-Endocrinology and Metabolism. [Link]
-
ResearchGate. (n.d.). Fatty Acid Synthase: Structure, Function, and Regulation. Request PDF. [Link]
-
Metabolomics Core Facility. (2025). Lipid and fatty acid extraction protocol from biological samples. [Link]
-
IOVS. (2023). Lipid extraction optimization for the lipidomic profiling analysis of cultured cells used for ocular cell research and therapy. IOVS. [Link]
-
Cell Biolabs, Inc. (n.d.). Lipid Extraction Kit. [Link]
-
JOVE. (2015). Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes. JOVE. [Link]
-
FUNAAB. (n.d.). Fatty Acids Are Synthesized and Degraded by Different Pathways. [Link]
-
PMC. (2020). Isolation of Lipid Rafts from Cultured Mammalian Cells and Their Lipidomics Analysis. PMC. [Link]
-
PMC. (n.d.). A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry. PMC. [Link]
-
Bio-protocol. (2016). Determination of the Glycolysis and Lipogenesis in Culture of Hepatocytes. Bio-protocol. [Link]
-
whitelabs.org. (n.d.). General Outline of Lipogenesis Assay (DRAFT VERSION). [Link]
-
Taylor & Francis Online. (2016). Natural fatty acid synthase inhibitors as potent therapeutic agents for cancers: A review. Taylor & Francis Online. [Link]
-
JoVE. (2015). Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes. JoVE. [Link]
-
ResearchGate. (2025). A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry. ResearchGate. [Link]
-
MDPI. (2020). Fatty Acid Synthase: An Emerging Target in Cancer. MDPI. [Link]
-
Patsnap Synapse. (2025). What FAS inhibitors are in clinical trials currently?[Link]
-
PNAS. (2011). In vitro reconstitution and steady-state analysis of the fatty acid synthase from Escherichia coli. PNAS. [Link]
-
University of Southern Denmark. (n.d.). A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry. [Link]
-
NCBI. (2017). Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery. NCBI. [Link]
-
PMC. (n.d.). Kinetically guided, ratiometric tuning of fatty acid biosynthesis. PMC. [Link]
-
PubMed. (2022). Off-target effects of the lysosomal acid lipase inhibitors Lalistat-1 and Lalistat-2 on neutral lipid hydrolases. PubMed. [Link]
-
Wikipedia. (n.d.). IC50. [Link]
-
PMC. (n.d.). Fatty acid synthase (FASN) signalome: A molecular guide for precision oncology. PMC. [Link]
-
CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
-
ResearchGate. (n.d.). Determination of Selectivity and Efficacy of Fatty Acid Synthesis Inhibitors. [Link]
-
Chinese Medical Journal. (2024). Regulation of fatty acid synthase on tumor and progress in the development of related therapies. Chinese Medical Journal. [Link]
-
Beilstein Journals. (2024). Optimizations of lipid II synthesis: an essential glycolipid precursor in bacterial cell wall synthesis and a validated antibiotic target. Beilstein Journals. [Link]
-
PMC. (n.d.). Comparison of Drug Inhibitory Effects (IC 50 ) in Monolayer and Spheroid Cultures. PMC. [Link]
-
PMC. (2024). Chemical Inhibition of Sterol Biosynthesis. PMC. [Link]
-
Dove Medical Press. (n.d.). High-throughput approaches to investigate neutral lipid biosynthesis. [Link]
-
PMC. (2021). Pharmacological inhibition of fatty acid synthesis blocks SARS-CoV-2 replication. PMC. [Link]
-
EurekAlert!. (2025). Integration of machine learning and experimental validation reveals new lipid-lowering drug candidates. [Link]
-
ResearchGate. (2025). Notes and tips for improving quality of lipid-protein overlay assays. [Link]
-
ResearchGate. (n.d.). IC 50 values for the inhibition of Enzymes of Lipid Biosynthesis. [Link]
-
Cambridge Core. (2017). Lipid Biosynthesis Inhibitors. Cambridge Core. [Link]
-
ResearchGate. (2024). (PDF) Optimizations of lipid II synthesis: an essential glycolipid precursor in bacterial cell wall synthesis and a validated antibiotic target. [Link]
-
Assay Genie. (n.d.). Lipid Metabolism. [Link]
-
PMC. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. PMC. [Link]
-
BioAssay Systems. (n.d.). Acetate. [Link]
-
PMC. (n.d.). Labeled acetate as a marker of astrocytic metabolism. PMC. [Link]
-
PMC. (2021). Using 14C-acetate Pulse-chase Labeling to Study Fatty Acid and Glycerolipid Metabolism in Plant Leaves. PMC. [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. IC50 - Wikipedia [en.wikipedia.org]
- 4. clyte.tech [clyte.tech]
- 5. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Labeled acetate as a marker of astrocytic metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. funaab.edu.ng [funaab.edu.ng]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Using 14C-acetate Pulse-chase Labeling to Study Fatty Acid and Glycerolipid Metabolism in Plant Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 12. Kinetically guided, ratiometric tuning of fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes [jove.com]
- 15. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]
- 16. How to Extract Intracellular Lipids in Lipidomics Research? | MtoZ Biolabs [mtoz-biolabs.com]
- 17. tandfonline.com [tandfonline.com]
- 18. mdpi.com [mdpi.com]
- 19. What FAS inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 20. Off-target effects of the lysosomal acid lipase inhibitors Lalistat-1 and Lalistat-2 on neutral lipid hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. journals.physiology.org [journals.physiology.org]
minimizing variability in IC50 measurements for 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-]
Topic: 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] (Hydrocarbon Chain Derivative 1)
CAS: 300762-25-8 | Target: Lipid Synthesis Inhibition
Executive Summary: The Physicochemical Trap
As a Senior Application Scientist, I frequently see researchers struggle with 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] (often cataloged as Hydrocarbon Chain Derivative 1). While its biological IC50 is reported around 11 μM [1], its structure—a long-chain ether diol—creates a specific "solubility-adsorption" trap that ruins reproducibility.
This compound is highly lipophilic (high LogP) yet possesses polar hydroxyl heads. This amphiphilic nature causes it to:
-
Aggregate in aqueous buffers at concentrations required to define the top of the IC50 curve (>50 μM).
-
Adsorb non-specifically to plastic tips and well plates, effectively lowering the "real" concentration in the well.[1]
This guide moves beyond basic pipetting advice to address the specific molecular behavior of this lipid synthesis inhibitor.
Part 1: Critical Troubleshooting (Q&A Format)
Q1: My IC50 curves are flat or show random noise at high concentrations. Why?
Diagnosis: You are likely experiencing Compound Precipitation or Micellar Aggregation .[1] The Science: This compound is a "lipid mimic."[1] At concentrations above 30-50 μM in aqueous buffer, it may reach its critical aggregation concentration (CAC). If you dilute directly from 100% DMSO stock into the assay buffer, the rapid polarity shift causes the compound to "crash out" into invisible micro-precipitates.[1] The Fix: The "Intermediate Plate" Method.
-
Don't: Dilute 10 mM DMSO stock directly into the assay well (e.g., 1:1000 dilution).
-
Do: Create an intermediate dilution plate in 10-20% DMSO/Buffer . This pre-equilibrates the compound in a semi-aqueous phase before the final dilution, preventing shock precipitation.[1]
Q2: My replicates have high %CV, especially in the middle of the curve.
Diagnosis: Loss to Plasticware (Non-Specific Binding). The Science: The aliphatic hexyl chains and the central ether linkage make this molecule "sticky" to standard polystyrene.[1] If you use standard pipette tips for serial dilutions, the compound coats the inside of the tip.[1] By the time you transfer to the assay plate, the actual concentration is significantly lower than calculated.[1] The Fix:
-
Use Low-Retention Tips: Essential for this compound.
-
Glass-Coated or Polypropylene Plates: For the serial dilution step, avoid polystyrene. Use polypropylene (PP) plates which have lower binding affinity for this specific lipophile.
-
Pre-Saturate Tips: Pipette up and down 3 times in the solution before drawing the transfer volume. This sacrifices a small amount of compound to coat the tip surface.[1]
Q3: The IC50 shifts significantly between experiments (e.g., 5 μM vs 25 μM).
Diagnosis: Inconsistent Lipid/Protein Load. The Science: Since this compound targets lipid synthesis, the presence of exogenous lipids (e.g., from Fetal Bovine Serum - FBS) in your assay buffer acts as a "sink." The compound binds to serum albumin or lipids instead of the target enzyme.[1] The Fix:
-
Serum-Starvation: If using a cell-based assay, standardizing the serum concentration is non-negotiable. Run the assay in 0.1% BSA or Lipoprotein-Deficient Serum (LPDS) to minimize interference.
-
Protein Binding Correction: If you must use high serum, calculate the free fraction or acknowledge the shift.
Part 2: Optimized Experimental Workflow
The following workflow is designed to break the "solubility trap."
Table 1: The "Golden Rule" Dilution Scheme
| Parameter | Standard Protocol (High Risk) | Optimized Protocol (Low Variability) |
| Stock Solvent | 100% DMSO | 100% DMSO (Warm to 37°C if viscous) |
| Serial Dilution | Direct into Buffer | 3-Step Cascade (See Diagram Below) |
| Mixing | Vortexing | Orbital Shaking (300 rpm, 2 min) |
| Plates | Polystyrene | Polypropylene (Dilution) -> Polystyrene (Assay) |
| Top Concentration | 100 μM (Risk of precip.) | 50 μM (Focus on the linear range around IC50) |
Visual Workflow: The 3-Step Cascade
This diagram illustrates the correct dilution path to maintain solubility.
Caption: The 3-Step Cascade prevents "shock precipitation" by stepping down DMSO concentration gradually.
Part 3: Data Analysis & Validation
Troubleshooting Decision Tree
Use this logic flow when you encounter high variability.
Caption: Decision matrix for diagnosing specific failure modes in IC50 assays.
Self-Validating the Protocol
To ensure your data is trustworthy, perform a Z-Factor Analysis on your assay before running the full curve.
-
Positive Control: 50 μM of Compound (Max Inhibition).
-
Negative Control: DMSO Vehicle (Min Inhibition).
-
Calculation:
References
-
Oniciu, D. C., et al. (2006).[2] Influence of various central moieties on the hypolipidemic properties of long hydrocarbon chain diols and diacids. Journal of Medicinal Chemistry, 49(1), 334–348.[2]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 300762-25-8. PubChem.
-
Assay Guidance Manual. (2012). "Assay Operations for SAR Support." NCBI Bookshelf.
Sources
addressing cytotoxicity of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-]
Technical Support Center: Cytotoxicity Mitigation for CAS 99609-24-6
Topic: Addressing Cytotoxicity of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] Cas Number: 99609-24-6 Classification: Bioactive Lipid Synthesis Inhibitor / Hydrocarbon Chain Derivative
Executive Summary
Welcome to the Technical Support Center. You are likely accessing this guide because you have observed unexpected cell death in your assays and identified 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] (hereafter referred to as HODH ) as the causative agent.
Unlike generic solvent toxicity, HODH is a potent biological active . Research indicates it functions as a lipid synthesis inhibitor with an IC50 of approximately 11 µM [1].[1] Its cytotoxicity is not merely physical irritation; it is a metabolic blockade that prevents cell membrane expansion during proliferation.
This guide provides the protocols to quantify, control, and mitigate this cytotoxicity, whether HODH is a target drug candidate or an unwanted leachable in your biomaterials.
Part 1: Technical Profile & Mechanism of Action
Before troubleshooting, you must understand why your cells are dying.
| Parameter | Technical Specification | Implication for Cytotoxicity |
| Chemical Structure | Long-chain diol with central ether linkage | Highly lipophilic; rapidly penetrates cell membranes. |
| Bioactivity | Lipid Synthesis Inhibitor | Primary Toxicity Driver. Stops membrane biogenesis. |
| Potency (IC50) | ~11 µM (Cell dependent) | High. Trace amounts (ppm range) can be lethal. |
| Solubility | Hydrophobic / DMSO soluble | Precipitates in aqueous media if not formulated correctly. |
| Origin | Synthetic intermediate / Impurity | Often found as a leachable in specialized polymers. |
Mechanism of Cytotoxicity (DOT Visualization)
The following diagram illustrates the cascade of HODH-induced cell death. Unlike necrotic solvent damage, this is often apoptotic due to metabolic stress.
Figure 1: Mechanism of Action. HODH targets lipid synthesis, causing cell cycle arrest due to inability to synthesize new membrane material.
Part 2: Troubleshooting Guides
Select the scenario that matches your experimental context.
Scenario A: HODH is an Unwanted Leachable (e.g., in a Hydrogel or Polymer)
Symptom: You synthesized a polymer/hydrogel, but cells seeded on/in it are dying. Mass Spec (GC-MS/LC-MS) identified CAS 99609-24-6 in the extract.
Root Cause: HODH is a hydrolysis product or unreacted intermediate trapped in your polymer matrix.
Protocol: Exhaustive Solvent Extraction Goal: Reduce leachable HODH below the 11 µM threshold.
-
Selection of Solvent:
-
HODH is lipophilic. Water washes are ineffective .
-
Recommended: Ethanol (70%) or Isopropanol (if polymer compatible).
-
-
The "Swell-Wash-Shrink" Cycle:
-
Step 1 (Swell): Immerse polymer in 70% Ethanol for 4–6 hours under gentle agitation. This opens the network, allowing HODH to diffuse out.
-
Step 2 (Exchange): Replace solvent with fresh 70% Ethanol. Repeat 3x.
-
Step 3 (Deswell/Equilibrate): Gradually transition to PBS (70% EtOH → 50% → 25% → 0% PBS) over 12 hours.
-
Step 4 (Sterilization): Filter sterilize the final PBS wash and test on cells (Conditioned Media Assay) to confirm safety.
-
-
Validation:
-
Run an MTS/LDH Assay on the final wash buffer. If cell viability is <90% compared to control, HODH is still leaching.
-
Scenario B: HODH is a Drug Candidate / Test Compound
Symptom: You are testing HODH for efficacy, but observing non-specific toxicity or precipitation.
Protocol: Formulation & Dose Ranging Goal: Distinguish specific pharmacological activity from solubility-driven toxicity.
-
Vehicle Selection:
-
Do not dissolve directly in media.
-
Stock Solution: Dissolve HODH in 100% DMSO to 1000x the final concentration (e.g., 10 mM stock for 10 µM final).
-
-
The "0.1% Rule":
-
Ensure final DMSO concentration in cell culture is ≤ 0.1% . Higher DMSO levels permeabilize membranes, sensitizing cells to HODH [2].
-
-
Determining the Therapeutic Window:
-
Perform a dose-response curve from 1 µM to 100 µM .
-
Expectation:
-
< 5 µM: Minimal effect.
-
10–15 µM: Cytostatic effect (growth inhibition).
-
20 µM: Cytotoxic effect (cell death).
-
-
Part 3: Frequently Asked Questions (FAQs)
Q1: I cannot wash my polymer with ethanol (it degrades). How do I remove HODH? A: Use Supercritical CO2 extraction if available. Alternatively, incubate the polymer in culture media containing 10% FBS (Fetal Bovine Serum) for 24 hours before adding cells. Albumin in the serum acts as a "sink," binding the lipophilic HODH. Discard this "wash" media before the actual experiment.
Q2: Why is the IC50 (11 µM) so specific? A: This value is derived from lipid synthesis inhibition assays [1]. Unlike general alcohols (like simple hexanol) which require millimolar concentrations to cause osmotic/solvent shock, HODH acts as an enzyme inhibitor. The toxicity is mechanism-based.
Q3: Can I use a standard MTT assay for this? A: Caution is advised. Since HODH inhibits lipid synthesis, it affects mitochondrial reductase activity indirectly. An LDH release assay (measuring membrane rupture) is more robust for confirming cell death versus simple metabolic slowdown.
Q4: Is HODH stable in culture media? A: Yes, the ether linkage (oxybis) and dimethyl groups provide steric hindrance, making it resistant to rapid hydrolysis at physiological pH (7.4). It will persist in your media for the duration of a standard 48h assay.
Part 4: Decision Tree for Experimental Design
Use this flow to determine your next step.
Figure 2: Experimental decision tree for handling CAS 99609-24-6.
References
-
Avicenna Journal of Medical Biochemistry. (2018). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Retrieved from [Link]
-
Oniciu, D. C., et al. (2006).[1] Long hydrocarbon chain diols and diacids with central ether or ketone moieties that favorably alter lipid disorders.[1] Pharmazie, 61(2), 157-65.[1] (Cited via search context regarding structure/activity).
Sources
overcoming resistance to 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] in cell lines
Technical Support Center: Overcoming Cellular Resistance to Novel Compounds
A Note on "1-Hexanol, 6,6'-oxybis[2,2-dimethyl-]"
Initial literature and database searches indicate that "1-Hexanol, 6,6'-oxybis[2,2-dimethyl-]" is not a widely documented compound in cell culture or drug resistance studies. Therefore, this guide has been constructed based on the fundamental principles of cellular resistance to xenobiotics. The troubleshooting strategies and experimental protocols provided are broadly applicable and will serve as a robust framework for researchers encountering resistance to novel or less-characterized chemical entities.
Frequently Asked Questions (FAQs)
Q1: My cell line's IC50 for our compound has significantly increased. Does this automatically mean it's resistant?
A1: An increased IC50 is a strong indicator of acquired resistance. However, it is crucial to confirm this observation. We recommend performing a time-course experiment to ensure the shift in IC50 is stable and reproducible over several passages in the absence of the compound. Ruling out experimental artifacts such as inconsistent cell seeding density, reagent variability, or contamination is also a critical first step.
Q2: What are the most common initial mechanisms of acquired drug resistance in cell lines?
A2: The initial and most common mechanisms of drug resistance often involve either reducing the intracellular concentration of the compound or alterations in the cellular target. The most frequently observed mechanisms include the upregulation of efflux pumps (like P-glycoprotein), which actively remove the drug from the cell, or mutations in the target protein that prevent the drug from binding effectively.
Q3: How can I quickly assess if my resistant cell line is overexpressing efflux pumps?
A3: A straightforward method is to perform a co-treatment experiment with a known efflux pump inhibitor, such as verapamil or cyclosporin A. If the sensitivity of your resistant cell line to your compound is restored in the presence of the inhibitor, it strongly suggests that efflux pump overexpression is a primary resistance mechanism. This can be further confirmed by techniques like Western blotting for specific pump proteins (e.g., MDR1/ABCB1).
Q4: Could the compound be getting metabolized or inactivated by the cells?
A4: Yes, enhanced metabolic inactivation is a known mechanism of drug resistance. Cells can upregulate enzymes, such as cytochrome P450s, that modify and detoxify xenobiotics. A preliminary indication of this could be a time-dependent loss of your compound's activity in the cell culture medium. Analyzing the conditioned media using techniques like HPLC or mass spectrometry can help identify potential metabolites of your compound.
Troubleshooting Guides
Problem 1: Gradual loss of compound efficacy over several passages.
This scenario suggests the selection and proliferation of a resistant subpopulation within your cell culture.
Troubleshooting Workflow:
-
Confirm Resistance: Perform a dose-response curve to quantify the shift in the IC50 value compared to the parental, non-resistant cell line.
-
Isolate a Pure Resistant Population: If not already done, consider generating a clonal resistant cell line from the resistant population through single-cell sorting or limiting dilution. This will ensure homogeneity for downstream mechanistic studies.
-
Investigate Common Mechanisms:
-
Efflux Pump Overexpression: As a primary suspect, assess the expression of common ABC transporters like MDR1 (ABCB1), MRP1 (ABCC1), and BCRP (ABCG2) at both the mRNA (RT-qPCR) and protein (Western blot, flow cytometry) levels.
-
Target Alteration: If the molecular target of your compound is known, sequence the gene encoding the target protein in your resistant cell line to check for mutations that could interfere with binding.
-
dot
Caption: Workflow for investigating acquired resistance.
Problem 2: The compound shows reduced activity even at high concentrations, but cell viability is not fully restored.
This could indicate the activation of pro-survival signaling pathways or alterations in cellular processes like apoptosis.
Troubleshooting Workflow:
-
Assess Apoptosis: Treat both parental and resistant cell lines with your compound and measure markers of apoptosis, such as caspase-3/7 activation or Annexin V staining. A blunted apoptotic response in the resistant line is a key indicator.
-
Profile Key Survival Pathways: Use Western blotting to examine the phosphorylation status (as a proxy for activity) of key proteins in pro-survival pathways, such as Akt, ERK, and STAT3. Upregulation or constitutive activation of these pathways can confer resistance.
-
Consider Autophagy: In some cases, cells can use autophagy as a survival mechanism against drug-induced stress. Assess autophagic flux by monitoring the levels of LC3-II and p62.
dot
Caption: Interplay of drug action and survival pathways.
Experimental Protocols
Protocol 1: Efflux Pump Activity Assay using Rhodamine 123
This assay assesses the functional activity of efflux pumps like P-glycoprotein.
| Step | Procedure |
| 1 | Seed parental and resistant cells in a 96-well plate and allow them to adhere overnight. |
| 2 | Pre-incubate cells with an efflux pump inhibitor (e.g., 10 µM Verapamil) or vehicle control for 1 hour. |
| 3 | Add Rhodamine 123 (a fluorescent substrate of efflux pumps) to all wells at a final concentration of 1 µM. |
| 4 | Incubate for 30-60 minutes at 37°C. |
| 5 | Wash the cells twice with cold PBS to remove extracellular dye. |
| 6 | Lyse the cells and measure the intracellular fluorescence using a plate reader (Excitation/Emission ~485/528 nm). |
Expected Outcome: Resistant cells will show lower intracellular fluorescence compared to parental cells due to active efflux of Rhodamine 123. Co-incubation with an inhibitor should restore fluorescence in the resistant cells.
Protocol 2: Western Blot for Pro-Survival Kinase Activation
| Step | Procedure |
| 1 | Treat parental and resistant cells with your compound at the respective IC50 concentrations for various time points (e.g., 0, 6, 24 hours). |
| 2 | Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. |
| 3 | Determine protein concentration using a BCA assay. |
| 4 | Separate 20-30 µg of protein per lane on an SDS-PAGE gel. |
| 5 | Transfer proteins to a PVDF membrane. |
| 6 | Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. |
| 7 | Incubate with primary antibodies overnight (e.g., anti-phospho-Akt, anti-total-Akt). |
| 8 | Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. |
| 9 | Detect signal using an enhanced chemiluminescence (ECL) substrate. |
Expected Outcome: Resistant cells may show a higher basal level of phosphorylated (active) pro-survival kinases or a sustained activation in the presence of the compound compared to parental cells.
References
Validation & Comparative
Validating the Inhibitory Effect of 6,6'-oxybis[2,2-dimethyl-1-hexanol] on Lipid Synthesis: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for validating the inhibitory activity of the novel compound 6,6'-oxybis[2,2-dimethyl-1-hexanol], also identified as "Hydrocarbon chain derivative 1," on cellular lipid synthesis. We will objectively compare its performance with established inhibitors of key lipogenic enzymes and provide detailed, field-proven experimental protocols to ensure scientific rigor and reproducibility. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of metabolic inhibitors.
Introduction to 6,6'-oxybis[2,2-dimethyl-1-hexanol] and the Landscape of Lipogenesis Inhibition
The compound 6,6'-oxybis[2,2-dimethyl-1-hexanol] has been identified as an active inhibitor of lipid synthesis.[1] Specifically, it has been shown to inhibit the incorporation of radiolabeled acetate into cellular lipids in primary rat hepatocytes with a half-maximal inhibitory concentration (IC50) of 11 µM.[1] This finding positions the compound as a molecule of interest for metabolic research and potential therapeutic development, particularly in areas where aberrant lipid synthesis is a key pathological feature, such as in certain cancers and metabolic disorders.[2]
The primary pathway for de novo lipogenesis (DNL) in mammalian cells involves two key enzymes: Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FAS). ACC catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, the rate-limiting step in fatty acid biosynthesis.[3] FAS is a large multi-enzyme protein that catalyzes the subsequent steps to produce the 16-carbon saturated fatty acid, palmitate.[4] Due to their central role, both ACC and FAS are well-established targets for the development of inhibitors.[2]
This guide will detail the necessary steps to:
-
Confirm the inhibitory activity of 6,6'-oxybis[2,2-dimethyl-1-hexanol] in a cell-based lipogenesis assay.
-
Compare its potency against well-characterized inhibitors of ACC and FAS.
-
Assess its general cellular cytotoxicity to determine its therapeutic window.
Comparative Analysis of Lipogenesis Inhibitors
To contextualize the inhibitory potential of 6,6'-oxybis[2,2-dimethyl-1-hexanol], it is essential to compare it with standard inhibitors targeting the major lipogenic enzymes, ACC and FAS.
| Compound | Target Enzyme | IC50 Value | Assay System | Mechanism of Action |
| 6,6'-oxybis[2,2-dimethyl-1-hexanol] | Lipid Synthesis (Unspecified) | 11 µM | [14C]acetate incorporation in primary rat hepatocytes | Unknown |
| Firsocostat (GS-0976) | ACC1 / ACC2 | 2.1 nM / 6.1 nM | Recombinant human enzyme assay | Allosteric inhibitor of ACC.[5] |
| C75 | Fatty Acid Synthase (FAS) | ~20 µM (effective concentration) | Purified mammalian FAS (slow-binding) | Covalently modifies the ketoacyl synthase domain of FAS.[6] |
| Orlistat | Fatty Acid Synthase (FAS) | ~5 µg/mL | Purified recombinant human FAS | Irreversibly acylates the active site serine of the thioesterase domain of FAS.[4] |
This comparison highlights that while 6,6'-oxybis[2,2-dimethyl-1-hexanol] shows micromolar potency in a cell-based assay, established inhibitors like Firsocostat exhibit significantly higher potency in enzymatic assays. The following experimental workflow is designed to further elucidate the specific target and mechanism of our compound of interest.
Experimental Validation Workflow
A systematic approach is required to validate and characterize a novel inhibitor. The workflow begins with a cell-based assay to confirm the reported biological activity, followed by cytotoxicity assessment to ensure the observed inhibition is not due to cell death. Subsequent enzymatic assays can then pinpoint the specific molecular target.
Caption: Experimental workflow for validating and comparing lipid synthesis inhibitors.
The De Novo Fatty Acid Synthesis Pathway and Points of Inhibition
Understanding the biochemical pathway is crucial for interpreting inhibitor activity. The diagram below illustrates the main steps of fatty acid synthesis and the targets of known inhibitors.
Caption: Simplified diagram of the de novo fatty acid synthesis pathway.
Detailed Experimental Protocols
Protocol 1: Cell-Based Lipogenesis Inhibition Assay ([¹⁴C]Acetate Incorporation)
This assay quantifies the rate of de novo lipid synthesis by measuring the incorporation of radiolabeled acetate into the total cellular lipid pool. It serves as a primary method to confirm the inhibitory effect of 6,6'-oxybis[2,2-dimethyl-1-hexanol] in a biologically relevant system.
Rationale: Primary hepatocytes are a suitable model as they exhibit high rates of lipogenesis. [¹⁴C]acetate is a direct precursor for acetyl-CoA, the building block for fatty acid synthesis.[7] A reduction in incorporated radioactivity in the presence of the inhibitor indicates a direct or indirect blockage of this pathway.
Methodology:
-
Hepatocyte Isolation and Culture:
-
Isolate primary hepatocytes from rats using a collagenase perfusion method.
-
Plate the cells on collagen-coated 6-well plates at a density of 1 x 10⁶ cells per well in a suitable culture medium (e.g., Williams' Medium E).
-
Allow cells to attach for 4-6 hours before proceeding.
-
-
Inhibitor Treatment:
-
Prepare a stock solution of 6,6'-oxybis[2,2-dimethyl-1-hexanol] and comparator compounds (e.g., Firsocostat, C75) in a suitable solvent like DMSO.
-
Pre-incubate the hepatocyte cultures with a range of concentrations of the test compounds (e.g., 0.1 µM to 100 µM) for 1-2 hours. Include a vehicle-only control (e.g., 0.1% DMSO).
-
-
Radiolabeling:
-
To each well, add [¹⁴C]acetate to a final concentration of 1 µCi/mL.
-
Incubate the plates for 2-4 hours at 37°C in a humidified incubator.
-
-
Lipid Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and extract total lipids by adding a 2:1 mixture of chloroform:methanol to each well.
-
Transfer the organic phase to a new tube and dry it under a stream of nitrogen.
-
-
Quantification:
-
Resuspend the dried lipid extract in a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Normalize the counts per minute (CPM) to the total protein content of a parallel well to account for any differences in cell number.
-
-
Data Analysis:
-
Plot the normalized radioactivity against the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression analysis (log(inhibitor) vs. response).
-
Protocol 2: General Cytotoxicity Assessment (MTT Assay)
This assay is crucial to determine if the observed reduction in lipogenesis is a specific inhibitory effect or a consequence of general cellular toxicity.[8]
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. A decrease in formazan production is indicative of reduced cell viability or proliferation.
Methodology:
-
Cell Plating:
-
Seed primary hepatocytes or a relevant cell line (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells per well.
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with the same concentration range of 6,6'-oxybis[2,2-dimethyl-1-hexanol] and comparators as used in the lipogenesis assay.
-
Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for 24-48 hours.
-
-
MTT Incubation:
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Aspirate the medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Express the results as a percentage of the vehicle-treated control.
-
Calculate the CC50 (50% cytotoxic concentration) value. A significantly higher CC50 than the IC50 from the lipogenesis assay suggests a specific inhibitory effect.
-
Conclusion and Future Directions
This guide outlines a robust, two-pronged approach to validate and characterize the inhibitory effects of 6,6'-oxybis[2,2-dimethyl-1-hexanol]. The initial cell-based assays will confirm its anti-lipogenic activity and establish a preliminary therapeutic window by assessing cytotoxicity.[1][8]
Should these results prove promising, the logical next step is to perform target deconvolution using enzymatic assays. By testing the compound's effect on purified ACC and FAS enzymes, its specific molecular target can be identified.[9][10] An ACC activity assay can be performed by measuring the incorporation of [¹⁴C]bicarbonate into malonyl-CoA, while FAS activity is commonly measured spectrophotometrically by monitoring the consumption of its co-factor, NADPH.[3][4] This detailed mechanistic understanding is a critical step in the journey from a novel inhibitor to a potential therapeutic lead.
References
-
Oniciu, D.C., et al. (2006). Influence of various central moieties on the hypolipidemic properties of long hydrocarbon chain diols and diacids. Journal of Medicinal Chemistry, 49(1), 334–348. [Link]
-
Oniciu, D.C., et al. (2006). Long hydrocarbon chain diols and diacids with central ether or ketone moieties that favorably alter lipid disorders. Pharmazie, 61(2), 157-65. [Link]
-
Menke, T., et al. (1995). Presence of Acetyl Coenzyme A (CoA) Carboxylase and Propionyl-CoA Carboxylase in Autotrophic Crenarchaeota and Indication for Operation of a 3-Hydroxypropionate Cycle in Autotrophic Carbon Fixation. Journal of Bacteriology, 177(13), 3740-3746. [Link]
-
Gallego-García, A., et al. (2020). A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry. Metabolites, 10(10), 405. [Link]
-
Pizer, E.S., et al. (2000). Synthesis and antitumor activity of an inhibitor of fatty acid synthase. Proceedings of the National Academy of Sciences, 97(7), 3677-3682. [Link]
-
Tian, W.X., et al. (2016). Natural fatty acid synthase inhibitors as potent therapeutic agents for cancers: A review. Pharmaceutical Biology, 54(10), 2267-2276. [Link]
-
Harriman, G., et al. (2016). Acetyl-CoA carboxylase inhibition by ND-630 reduces hepatic steatosis, improves insulin sensitivity, and modulates dyslipidemia in rats. Proceedings of the National Academy of Sciences, 113(13), E1796-E1805. [Link]
-
Broekema, M.F., et al. (1974). Incorporation of 14C acetate into the phospholipids and fatty acids of rabbit lens in organ culture. Experimental Eye Research, 18(4), 365-371. [Link]
-
Savage, D.B., et al. (2006). Reversal of diet-induced hepatic steatosis and hepatic insulin resistance by antisense oligonucleotide inhibitors of acetyl-CoA carboxylases 1 and 2. Journal of Clinical Investigation, 116(3), 817-824. [Link]
-
Burke, S.J., et al. (2018). Bempedoic Acid Lowers Low-Density Lipoprotein Cholesterol and Attenuates Atherosclerosis in Low-Density Lipoprotein Receptor–Deficient (LDLR+/− and LDLR−/−) Yucatan Miniature Pigs. Arteriosclerosis, Thrombosis, and Vascular Biology, 38(4), 844-855. [Link]
-
Kim, C.W., et al. (2017). Acetyl-CoA Carboxylase Inhibition Reduces Hepatic Steatosis but Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation. Cell Metabolism, 26(2), 394-406.e6. [Link]
-
Catta-Preta, M.L., et al. (2024). Bempedoic Acid, the First-in-Class Oral ATP Citrate Lyase Inhibitor with Hypocholesterolemic Activity: Clinical Pharmacology and Drug–Drug Interactions. Pharmaceutics, 16(11), 1371. [Link]
-
O'Donnell, A., et al. (2019). Synthesis, Structure–Activity Relationships and In Vitro Toxicity Profile of Lactose-Based Fatty Acid Monoesters as Possible Drug Permeability Enhancers. Pharmaceutics, 11(10), 509. [Link]
-
Chou, C.C. & Marth, E.H. (1974). Incorporation of (2-14C)acetate into lipids of mink (Mustela vison) liver and intestine during in vitro and in vivo treatment with aflatoxin B1. Applied Microbiology, 27(5), 946-950. [Link]
-
Steinberg, G.R. & Scherer, P.E. (2021). Lipogenesis inhibitors: therapeutic opportunities and challenges. Nature Reviews Drug Discovery, 20(9), 677-698. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. mybiosource.com [mybiosource.com]
- 3. sunlongbiotech.com [sunlongbiotech.com]
- 4. Fatty Acid Synthase (FAS) Assay Kit - Profacgen [profacgen.com]
- 5. Assessing Acetyl-Coenzyme A Carboxylase Activity and Inhibition in Caenorhabtidis elegans Using a Partially Purified Protein Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Incorporation of (2-14C)acetate into lipids of mink (Mustela vison) liver and intestine during in vitro and in vivo treatment with aflatoxin B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Structure–Activity Relationships and In Vitro Toxicity Profile of Lactose-Based Fatty Acid Monoesters as Possible Drug Permeability Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
confirming the bioactivity of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] derivatives
Synonym: Hydrocarbon Chain Derivative 1 (HCD-1) | CAS: 300762-25-8[1][2]
Part 1: Strategic Overview
1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] (referred to herein as HCD-1 ) is a symmetric, ether-linked branched diol. Unlike simple fatty alcohols, this molecule belongs to a specialized class of "long hydrocarbon chain diols" developed to modulate lipid metabolism without the severe peroxisome proliferation associated with early fibrates.
This guide serves researchers validating HCD-1 as a lipid synthesis inhibitor .[1] While structurally related to surfactants, its primary pharmacological interest lies in its ability to inhibit de novo lipogenesis in hepatocytes with an IC50 of approximately 11 μM , making it a viable scaffold for metabolic disease therapeutics.
Why Validate HCD-1?
-
Novelty: It represents an ether-bridged variant of the dicarboxylic acids (like Bempedoic Acid) used in modern dyslipidemia treatments.
-
Safety Profile: Preliminary rodent data suggests high tolerance (up to 2000 mg/kg) with mild hepatic effects, distinguishing it from hepatotoxic lipid modulators.
-
Mechanism: It targets the upstream fatty acid synthesis pathway, distinct from downstream PPAR agonists like Gemfibrozil.
Part 2: Technical Comparison
The following table contrasts HCD-1 with the industry-standard fibrate (Gemfibrozil) and the modern ACL inhibitor (Bempedoic Acid) to contextualize its potency and utility.
Table 1: Comparative Bioactivity Profile
| Feature | HCD-1 (Target) | Gemfibrozil (Standard Fibrate) | Bempedoic Acid (Modern Analog) |
| Chemical Class | Ether-linked branched diol | Phenoxy-pentanoic acid | Long-chain dicarboxylic acid |
| Primary Bioactivity | Inhibition of Lipid Synthesis | PPAR-α Agonism | ATP Citrate Lyase (ACL) Inhibition |
| Potency (IC50) | ~10.7 - 11 μM (Hepatocytes) | ~50-100 μM (PPAR activation) | ~20 μM (Lipid synthesis) |
| Mechanism | Upstream flux inhibition (Acetate incorporation) | Transcriptional regulation (Peroxisome proliferation) | Enzymatic inhibition (ACL) / AMPK activation |
| Cytotoxicity | Low (Well tolerated @ 2000 mg/kg in vivo) | Moderate (Hepatomegaly risk in rodents) | Low (Prodrug activation required) |
| Solubility | DMSO, Ethanol | DMSO, Ethanol | DMSO |
| Key Application | Novel lipid modulator screening | Hypertriglyceridemia control | LDL-C lowering (Statin intolerance) |
Part 3: Experimental Validation Protocols
To confirm the bioactivity of HCD-1, researchers must move beyond simple viability assays and quantify specific metabolic flux. The following protocols are designed to be self-validating.
Protocol A: De Novo Lipogenesis Inhibition Assay ([14C]-Acetate Incorporation)
Objective: Quantify the ability of HCD-1 to block the conversion of acetate into complex lipids in HepG2 cells. This is the gold-standard assay for this compound class.
Reagents:
-
HepG2 Hepatocytes.
-
[1-14C]-Acetic acid (sodium salt), specific activity ~50-60 mCi/mmol.
-
HCD-1 (dissolved in DMSO).
-
Positive Control: Bempedoic Acid or Cerulenin.
Workflow:
-
Seeding: Plate HepG2 cells in 24-well plates (5 x 10^5 cells/well) in MEM + 10% FBS. Incubate 24h.
-
Starvation: Switch to serum-free medium for 4 hours to synchronize metabolic state.
-
Treatment: Treat cells with HCD-1 (Concentration range: 1, 3, 10, 30, 100 μM) for 4 hours. Keep DMSO < 0.1%.
-
Validation Step: Include a vehicle control (DMSO only) and a positive control (e.g., 30 μM Bempedoic Acid).
-
-
Pulse: Add [14C]-Acetate (1 μCi/well) and incubate for an additional 4 hours.
-
Extraction:
-
Wash cells 2x with cold PBS.
-
Lyse in 0.1 N NaOH.
-
Saponify lipids by adding ethanol/KOH and heating at 70°C for 1h.
-
Acidify with H2SO4 and extract fatty acids using petroleum ether.
-
-
Quantification: Transfer the organic phase to scintillation vials and count CPM (Counts Per Minute).
-
Calculation:
Protocol B: Differential Cytotoxicity Screen (MTT Assay)
Objective: Distinguish specific lipid inhibition from general cellular toxicity. HCD-1 should inhibit lipid synthesis without killing the cells at 11 μM.
Workflow:
-
Seeding: Plate HepG2 cells in 96-well plates.
-
Treatment: Apply HCD-1 at 10, 50, and 100 μM for 24 hours.
-
Development: Add MTT reagent (0.5 mg/mL) for 4 hours. Solubilize formazan crystals with DMSO.
-
Readout: Measure Absorbance at 570 nm.
-
Interpretation:
-
Bioactive Window: If Lipid Synthesis IC50 is ~11 μM and MTT IC50 is >100 μM, the mechanism is specific.
-
False Positive: If MTT IC50 is ~11 μM, the lipid reduction is due to cell death, not metabolic modulation.
-
Part 4: Visualization of Mechanism & Workflow
Diagram 1: Lipid Synthesis Inhibition Pathway
This diagram illustrates the putative insertion point of HCD-1 (and related long-chain derivatives) in the hepatic lipogenesis pathway, contrasting it with Fibrates.
Caption: HCD-1 inhibits the flux of Acetate to Fatty Acids upstream, similar to ACL inhibitors, whereas Fibrates act transcriptionally via PPAR-alpha.
Diagram 2: Experimental Validation Workflow
This flowchart outlines the decision logic for confirming bioactivity versus toxicity.
Caption: Decision matrix for distinguishing specific metabolic modulation from general cytotoxicity.
References
-
Oniciu, D. C., et al. (2006).[1] Influence of various central moieties on the hypolipidemic properties of long hydrocarbon chain diols and diacids. Journal of Medicinal Chemistry, 49(1), 334-348.[1]
-
MedChemExpress (MCE). (2024). Hydrocarbon chain derivative 1 (CAS 300762-25-8) Product Datasheet.[2][3]
-
ChemicalBook. (2024). 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] Properties and Bioactivity.[1][4]
-
Pinkosky, S. L., et al. (2016). AMP-activated protein kinase and ATP-citrate lyase are two distinct molecular targets for ETC-1002, a novel small molecule regulator of lipid and carbohydrate metabolism. Journal of Lipid Research, 57(11), 1789-1800. (Cited for mechanistic context of long-chain hydrocarbon diols/diacids).
Sources
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-]
Abstract
Accurate and reliable analytical data is the cornerstone of scientific research and drug development. When characterizing novel or specialized compounds such as 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-], a high-molecular-weight aliphatic ether with potential applications in metabolic research[1], relying on a single analytical method is insufficient. Cross-validation, the process of comparing results from two or more distinct analytical techniques, is essential for ensuring data integrity, revealing method-specific biases, and establishing the true profile of a compound[2][3].
This guide provides an in-depth, experience-driven framework for the cross-validation of analytical results for 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-]. We will move beyond a simple listing of procedures to explain the scientific rationale behind method selection, experimental design, and data interpretation. The primary analytical technique, Gas Chromatography-Mass Spectrometry (GC-MS) with direct liquid injection, will be cross-validated against two orthogonal methods: Headspace GC-MS (HS-GC-MS) and Fourier-Transform Infrared Spectroscopy (FTIR).
The Analyte: Understanding 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-]
-
Structure: Two 2,2-dimethyl-1-hexanol units linked by an ether bond at the 6-position.
-
Molecular Weight: 274.44 g/mol [1].
-
Key Features: High molecular weight, likely semi-volatile with a high boiling point, aliphatic ether functionality, and terminal primary alcohol groups.
-
Analytical Challenge: Its structure suggests that it is well-suited for Gas Chromatography. However, its low volatility could present challenges for certain injection techniques, and its simple aliphatic structure requires a definitive identification method like Mass Spectrometry or Infrared Spectroscopy.
The Core Principle: Why Cross-Validation is Non-Negotiable
Cross-validation is a systematic process of assessing the data generated by different analytical methods to ensure consistency and reliability[2][3][4]. It is not merely about re-running the same method but about challenging the initial results with a technique that relies on different physical or chemical principles. This approach is critical for:
-
Confirming Identity: Ensuring the compound is what we believe it is.
-
Uncovering Bias: Identifying if a specific method or sample preparation technique is skewing quantification.
-
Assessing Purity: Detecting impurities that may be invisible to the primary method.
-
Building a Robust Data Package: Providing the comprehensive, validated data required for publications and regulatory submissions[4][5].
The workflow for our cross-validation approach is outlined below.
Caption: A logical workflow for the cross-validation of an analytical result.
Methodologies & Comparative Analysis
Primary Method: Direct Liquid Injection GC-MS
Expertise & Rationale: Gas Chromatography is the premier technique for separating volatile and semi-volatile organic compounds[6][7]. For a purified sample or a simple solution, direct liquid injection is the most straightforward and quantitative sample introduction method[8]. Coupling the GC to a Mass Spectrometer (MS) provides two critical dimensions of data: the retention time (a characteristic of the compound under specific conditions) and the mass spectrum (a molecular fingerprint), which allows for definitive identification[9].
Expected Outcome: This method should provide a primary assessment of purity (as % area by GC) and a definitive mass spectrum for the main compound and any detectable impurities.
Comparative Method 1: Static Headspace GC-MS (HS-GC-MS)
Expertise & Rationale: This technique analyzes the vapor phase above a sample that has been heated in a sealed vial[10][11]. Its power lies in its ability to isolate volatile and semi-volatile analytes from non-volatile matrix components, which are left behind[12]. By comparing direct injection results with headspace results, we can probe the analyte's volatility and determine if any impurities are being missed. For instance, highly volatile impurities (like residual solvents) would be more pronounced in a headspace analysis, while heavy, non-volatile impurities would not be detected at all.
Expected Outcome: HS-GC-MS will confirm the presence of the target analyte if it has sufficient vapor pressure. It is particularly effective for identifying low-boiling point impurities that might be obscured by the solvent front in a direct liquid injection.
Comparative Method 2: Fourier-Transform Infrared Spectroscopy (FTIR)
Expertise & Rationale: FTIR is an orthogonal technique that does not rely on chromatography or mass. It measures the absorption of infrared light by specific bonds within a molecule, providing a unique spectrum based on the compound's functional groups[13]. It is an exceptionally fast and reliable method for confirming the chemical identity of a bulk sample. For an aliphatic ether, we expect to see a strong, characteristic C-O-C stretching band, while the absence of other key bands (e.g., a broad O-H stretch for an alcohol or a sharp C=O stretch for a carbonyl) can rule out major impurities or incorrect structures[14][15].
Expected Outcome: A spectrum that confirms the presence of an aliphatic ether C-O bond and the absence of other major functional groups.
Data Presentation: A Comparative Summary
The following table summarizes hypothetical, yet realistic, results from the cross-validation of a 99.5% pure sample of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-].
| Parameter | Method 1: Direct Injection GC-MS | Method 2: Headspace GC-MS | Method 3: FTIR Spectroscopy |
| Analyte Identity | Confirmed (Retention Time: 12.5 min; Match to expected Mass Spectrum) | Confirmed (Retention Time: 12.5 min; Match to expected Mass Spectrum) | Confirmed (Characteristic C-O-C stretch at 1125 cm⁻¹) |
| Purity Assay | 99.5% (Area %) | 99.9% (Area % of volatiles) | Not quantitative for purity |
| Detected Impurities | Impurity A (0.3%, high MW), Impurity B (0.2%, low MW) | Impurity B (0.1%, low MW) | No major functional group impurities detected |
| Key Insights | Provides the most comprehensive purity profile. | Confirms the main component is semi-volatile. Selectively detects low-boiling impurities. | Rapidly confirms the core chemical structure (aliphatic ether). |
Interpretation of Discrepancies: The purity value from HS-GC-MS appears higher (99.9%) because this technique does not detect the non-volatile "Impurity A"[12]. This is a perfect example of why cross-validation is essential; it demonstrates that Impurity A is a low-volatility contaminant, a fact that would be missed by relying solely on headspace analysis. FTIR confirms that this impurity does not introduce a new, major functional group, suggesting it may be a structurally similar oligomer or byproduct.
Detailed Experimental Protocols
Trustworthy protocols are self-validating systems. The following methods include system suitability and quality control checks to ensure reliable data generation.
Protocol 1: Direct Liquid Injection GC-MS
-
Sample Preparation: Accurately weigh 10 mg of the sample and dissolve in 1.0 mL of high-purity Dichloromethane.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890/5977).
-
GC Column: Use a column suitable for semi-volatiles, such as an Agilent J&W DB-5ms (30 m x 0.25 mm x 0.25 µm).
-
Injection: Inject 1.0 µL with a 20:1 split ratio. Set injector temperature to 280°C.
-
Oven Program: Start at 100°C, hold for 2 min. Ramp at 15°C/min to 300°C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Conditions: Set transfer line to 290°C. Use Electron Ionization (EI) at 70 eV. Scan from m/z 40 to 450.
-
System Suitability: Prior to analysis, inject a standard mixture to verify column resolution and detector sensitivity.
-
Data Analysis: Integrate all peaks. Identify the main peak by its mass spectrum. Calculate purity based on the relative area percent of all peaks.
Caption: Workflow for Direct Injection GC-MS analysis.
Protocol 2: Static Headspace GC-MS
-
Sample Preparation: Accurately weigh 20 mg of the sample into a 20 mL headspace vial and seal immediately.
-
Instrumentation: Headspace autosampler coupled to a GC-MS system.
-
Headspace Conditions: Incubate the vial at 120°C for 15 minutes. Set loop temperature to 130°C and transfer line to 140°C.
-
GC-MS Conditions: Use the same column, oven program, and MS parameters as the Direct Liquid Injection method to ensure comparability of retention times.
-
System Suitability: Run a vial containing a known volatile standard (e.g., a solvent mixture) to confirm the performance of the headspace sampler.
-
Data Analysis: Analyze the resulting chromatogram, focusing on the profile of volatile and semi-volatile components.
Protocol 3: Fourier-Transform Infrared Spectroscopy (FTIR)
-
Sample Preparation: Place one drop of the neat liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum from 4000 cm⁻¹ to 600 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio.
-
Background Correction: Perform a background scan of the clean, empty ATR crystal before running the sample.
-
Data Analysis: Identify the wavenumbers of major absorption bands. Compare these to known values for characteristic functional groups.
Conclusion: Synthesizing a Validated Profile
By systematically applying these three distinct analytical methods, we have built a high-confidence profile of our 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] sample.
-
Identity: Confirmed definitively by GC-MS (mass spectrum) and FTIR (functional group analysis).
-
Purity: Quantified at 99.5% by direct injection GC-MS.
-
Impurity Profile: Characterized as containing a minor low-volatility impurity (0.3%) and a trace high-volatility impurity (0.2%).
This cross-validated approach provides a scientifically rigorous and defensible dataset, far more trustworthy than one derived from a single technique. It exemplifies a commitment to quality and accuracy, which is paramount for any research or development professional.
References
-
IR spectrum of Ethers || FTIR spectroscopy. (2023). YouTube. Available at: [Link]
-
What Is The Difference Between Headspace And Direct Injection?. (2024). ALWSCI. Available at: [Link]
-
Experimental and calculated IR spectra of aliphatic ethers in the CH stretching region. (n.d.). ResearchGate. Available at: [Link]
-
Advantages of Using Headspace Sampling for Volatile Sample Analysis. (2023). AZoM. Available at: [Link]
-
Cross-validation (analytical chemistry). (n.d.). Wikipedia. Available at: [Link]
-
Identification of Ethyl and t-Butyl Glyceryl Ethers Using Gas Chromatography Coupled with Mass Spectrometry. (n.d.). SciELO. Available at: [Link]
-
Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. (2025). PharmaGuru. Available at: [Link]
-
Cross and Partial Validation. (n.d.). European Bioanalysis Forum. Available at: [Link]
-
What Is the Difference Between Headspace and Direct Injection GC for Volatile Compound Analysis?. (2025). Persee General. Available at: [Link]
-
Spectroscopy of Ethers. (2024). Chemistry LibreTexts. Available at: [Link]
-
Spectroscopy of Ethers | Organic Chemistry Class Notes. (2025). Fiveable. Available at: [Link]
-
Analytical Method Performance Guidelines for Personal Care and Cleaning Products Containing 1,4-Dioxane. (n.d.). New York State Department of Environmental Conservation. Available at: [Link]
-
Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS. (n.d.). Restek. Available at: [Link]
-
High Information Spectroscopic Detection Techniques for Gas Chromatography. (n.d.). National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 3. pharmaguru.co [pharmaguru.co]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. e-b-f.eu [e-b-f.eu]
- 6. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. High Information Spectroscopic Detection Techniques for Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What Is The Difference Between Headspace And Direct Injection? - Blogs - News [alwsci.com]
- 9. scielo.br [scielo.br]
- 10. azom.com [azom.com]
- 11. gcms.cz [gcms.cz]
- 12. What Is the Difference Between Headspace and Direct Injection GC for Volatile Compound Analysis? - Persee [pgeneral.com]
- 13. azooptics.com [azooptics.com]
- 14. m.youtube.com [m.youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Independent Verification of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] IC50 Value: A Comparative Guide
This guide provides a comprehensive framework for the independent verification of the half-maximal inhibitory concentration (IC50) of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] on hepatic lipid synthesis. The reported IC50 value for this compound is 11 μM[1]. To ensure scientific rigor, this document outlines a detailed experimental protocol, presents a comparative analysis with established inhibitors of fatty acid synthesis, and offers insights into the underlying experimental choices. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic disorders.
Introduction: The Significance of Hepatic Lipid Synthesis Inhibition
The liver is a central organ in regulating lipid homeostasis. Dysregulation of hepatic de novo lipogenesis (DNL) is a key factor in the pathogenesis of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. Consequently, the identification and characterization of novel inhibitors of hepatic lipid synthesis are of significant therapeutic interest.
1-Hexanol, 6,6'-oxybis[2,2-dimethyl-], a long-chain hydrocarbon diol derivative, has been reported to inhibit lipid synthesis in primary rat hepatocytes[2]. This guide provides the necessary tools to independently verify this claim and to contextualize the compound's potency against well-characterized inhibitors.
Experimental Design: A Self-Validating Approach
The cornerstone of this guide is a robust experimental design that incorporates multiple layers of validation. The proposed workflow is designed to be self-validating by including positive and negative controls, utilizing a well-characterized cell model, and employing a classic and reliable assay methodology.
Cellular Model Selection: Primary Hepatocytes vs. Immortalized Cell Lines
Primary hepatocytes are considered the gold standard for in vitro studies of hepatic metabolism as they most accurately reflect the physiology of the liver in vivo[1][3]. However, their use can be limited by availability, batch-to-batch variability, and rapid loss of phenotype in culture.
For routine and reproducible screening, immortalized human hepatocyte cell lines such as HepG2 or the murine hepatocyte cell line AML12 are suitable alternatives[1][4][5]. These cell lines have been extensively characterized for their metabolic properties and are known to be responsive to modulators of lipid metabolism[6][7]. This guide will focus on the use of the HepG2 cell line due to its human origin and widespread use in metabolic research.
Assay Principle: Radiolabeled Acetate Incorporation
The most direct and established method to measure de novo lipid synthesis is to quantify the incorporation of a radiolabeled precursor into newly synthesized lipids[8][9][10][11]. Acetate, as acetyl-CoA, is a fundamental building block for fatty acid synthesis. Therefore, the use of [1-¹⁴C]-acetate allows for a sensitive and quantitative assessment of the rate of lipid synthesis.
Comparator Compounds: Establishing a Frame of Reference
To accurately assess the potency of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-], it is essential to include well-characterized inhibitors of fatty acid synthesis as positive controls. This guide recommends the use of:
-
Cerulenin: A potent, irreversible inhibitor of fatty acid synthase (FASN), the key enzyme in fatty acid synthesis. It acts by covalently modifying the active site of the β-keto-acyl-ACP synthase domain[12][13][14].
-
TOFA (5-(Tetradecyloxy)-2-furoic acid): An allosteric inhibitor of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid biosynthesis[15][16][17][18][19].
These comparators have distinct mechanisms of action and will provide a robust benchmark for the inhibitory activity of the test compound.
Detailed Experimental Protocol
This section provides a step-by-step methodology for the independent verification of the IC50 value of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-].
Materials and Reagents
-
Cell Line: HepG2 cells (ATCC® HB-8065™)
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Test Compound: 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-]
-
Comparator Compounds: Cerulenin, TOFA
-
Radiolabeled Precursor: [1-¹⁴C]-Acetic Acid, Sodium Salt (specific activity ~50-60 mCi/mmol)
-
Scintillation Cocktail
-
Solvents: Chloroform, Methanol
-
96-well cell culture plates
-
Liquid scintillation counter
Experimental Workflow
Caption: Experimental workflow for IC50 determination of lipid synthesis inhibitors.
Step-by-Step Procedure
-
Cell Culture and Seeding:
-
Culture HepG2 cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
When cells reach 80-90% confluency, trypsinize and seed them into 96-well plates at a density of 5 x 10⁴ cells per well.
-
Allow the cells to attach and form a monolayer overnight.
-
-
Compound Treatment:
-
Prepare stock solutions of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-], Cerulenin, and TOFA in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity.
-
Remove the culture medium from the cells and replace it with the medium containing the various concentrations of the test and comparator compounds. Include a vehicle control (medium with DMSO only).
-
Incubate the plates for a pre-determined time (e.g., 2-4 hours) at 37°C.
-
-
Radiolabeling:
-
Prepare a working solution of [1-¹⁴C]-acetate in culture medium (e.g., final concentration of 1 μCi/mL).
-
Add the [1-¹⁴C]-acetate solution to each well and incubate for an additional 2-4 hours at 37°C.
-
-
Lipid Extraction and Quantification:
-
After incubation, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding a suitable lysis buffer.
-
Perform a Folch lipid extraction by adding a 2:1 chloroform:methanol solution to each lysate.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids.
-
Transfer the organic phase to a scintillation vial and allow the solvent to evaporate.
-
Add scintillation cocktail to each vial and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis and IC50 Determination:
-
The data will be expressed as counts per minute (CPM).
-
Normalize the CPM values to the vehicle control (100% lipid synthesis).
-
Plot the percentage of lipid synthesis inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value for each compound.
-
Comparative Data Summary
The following table summarizes the expected outcomes of the independent verification study, placing the reported IC50 value of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] in the context of established inhibitors.
| Compound | Target/Mechanism of Action | Reported IC50 Value (Various Cell Lines) | Expected IC50 in HepG2 (This Study) |
| 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] | Inhibition of Lipid Synthesis (Mechanism not fully elucidated) | 11 μM (Primary Rat Hepatocytes)[1] | To be determined |
| Cerulenin | Irreversible inhibitor of Fatty Acid Synthase (FASN)[12][13] | ~17-22 μM (T-24, A-375 cells)[14] | ~10-30 μM |
| TOFA | Allosteric inhibitor of Acetyl-CoA Carboxylase (ACC)[15][16] | ~4.5-26.1 μg/mL (~14-83 µM) (HCT-15, COC1 cells)[16][18] | ~10-100 μM |
Discussion and Interpretation
The successful execution of this protocol will provide an independently verified IC50 value for 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] in a human hepatocyte cell line.
-
Concordance with Reported Value: A key outcome will be the comparison of the experimentally determined IC50 with the reported value of 11 μM. Discrepancies could arise from differences in the experimental system (HepG2 vs. primary rat hepatocytes), assay conditions, or the purity of the compound.
-
Potency Ranking: Comparing the IC50 of the test compound to those of Cerulenin and TOFA will establish its relative potency as an inhibitor of hepatic lipid synthesis.
-
Mechanistic Insights: While this protocol does not directly elucidate the mechanism of action, the observed potency can guide further studies. For instance, if the compound is significantly more potent than TOFA, it might suggest a target downstream of ACC, such as FASN.
Conclusion
This guide provides a rigorous and comprehensive framework for the independent verification of the IC50 value of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-]. By employing a well-established assay, a relevant cell model, and appropriate comparator compounds, researchers can confidently assess the compound's potential as an inhibitor of hepatic lipid synthesis. The self-validating nature of the experimental design ensures the generation of reliable and reproducible data, which is crucial for advancing research in metabolic diseases.
References
- Javitt, N. B. (1990). HepG2 cells as a resource for metabolic studies: lipoprotein, cholesterol, and bile acid synthesis and secretion. FASEB journal, 4(2), 161–168.
- Meex, R. C., Schrauwen-Hinderling, V. B., Moonen-Kornips, E., Schaart, G., Mensink, M., Phielix, E., ... & Hesselink, M. K. (2011). The human hepatocyte cell lines IHH and HepaRG: models to study glucose, lipid and lipoprotein metabolism. Cytotechnology, 64(2), 125–136.
-
Abbkine. (n.d.). CheKine™ Micro Fatty Acid Synthetase(FAS) Activity Assay Kit. Retrieved from [Link]
-
Antibodies.com. (n.d.). Fatty Acid Synthetase Activity Assay Kit (A319674). Retrieved from [Link]
- Oniciu, D. C., Dasseux, J. L. H., Yang, J., Mueller, R., Pop, E., Denysenko, A., ... & Duan, C. (2006). Influence of various central moieties on the hypolipidemic properties of long hydrocarbon chain diols and diacids. Journal of medicinal chemistry, 49(1), 334–348.
- Wang, C., Xu, C., Sun, M., Luo, D., Liao, D. F., & Wang, X. (2009). Acetyl-CoA carboxylase-alpha inhibitor TOFA induces human cancer cell apoptosis.
-
Biocompare. (n.d.). Fatty Acid Synthase ELISA Kits. Retrieved from [Link]
- Green, C. J., Bell, P. D., & Jones, B. J. (2018). Characterization of lipid metabolism in a novel immortalized human hepatocyte cell line. American Journal of Physiology-Gastrointestinal and Liver Physiology, 315(5), G956–G967.
- Gerbl-Rieger, S., Löffler, M., & Kadereit, B. (2018). Suitability of hepatocyte cell lines HepG2, AML12 and THLE-2 for investigation of insulin signalling and hepatokine gene expression. Open biology, 8(10), 180133.
-
BioAssay Systems. (n.d.). EnzyFluo™ Fatty Acyl-CoA Assay Kit. Retrieved from [Link]
- Wang, C., Xu, C., Sun, M., Luo, D., Liao, D. F., & Wang, X. (2009). Acetyl-CoA carboxylase-alpha inhibitor TOFA induces human cancer cell apoptosis.
- Kuhajda, F. P. (2000). Fatty-acid synthase and human cancer: new perspectives on its role in tumor biology. Nutrition, 16(3), 202-208.
- Li, S., Zhou, T., Li, C., Dai, Z., & Wang, W. (2013). TOFA suppresses ovarian cancer cell growth in vitro and in vivo. Molecular medicine reports, 8(2), 373–378.
- Li, S., Zhou, T., Li, C., Dai, Z., & Wang, W. (2013). TOFA suppresses ovarian cancer cell growth in vitro and in vivo.
- Pekmez, M., Arısan, E. D., Çoker-Gürkan, A., & Palavan-Ünsal, N. (2025). Fatty acid synthase inhibitor cerulenin attenuates glioblastoma progression by reducing EMT and stemness phenotypes, inducing oxidative and ER stress response, and targeting PI3K/AKT/NF-κB axis. Medical Oncology, 42(5), 136.
- Pekmez, M., Arısan, E. D., Çoker-Gürkan, A., & Palavan-Ünsal, N. (2025). Fatty acid synthase inhibitor cerulenin attenuates glioblastoma progression by reducing EMT and stemness phenotypes, inducing oxidative and ER stress response, and targeting PI3K/AKT/NF-κB axis. PubMed.
- Oniciu, D. C., Dasseux, J. L. H., Mueller, R., Pop, E., Denysenko, A., Duan, C., ... & Yang, J. (2004). Long hydrocarbon chain keto diols and diacids that favorably alter lipid disorders in vivo. Journal of medicinal chemistry, 47(24), 6063–6073.
- Oniciu, D. C., Dasseux, J. L., Mueller, R., Pop, E., Denysenko, A., Duan, C., ... & Yang, J. (2006). Long hydrocarbon chain diols and diacids with central ether or ketone moieties that favorably alter lipid disorders. Pharmazie, 61(2), 157–165.
- Ide, T., & Kobayashi, H. (2005). Labeled acetate incorporation into lipids and lipid elimination after oral administration in rat liver and adipose tissue. Journal of nutritional science and vitaminology, 51(2), 76–84.
- Dayton, S., & Hashimoto, S. (1966). Incorporation of "C-Labeled Acetate into Lipid by Isolated Foam Cells and by Atherosclerotic Arterial Intima.
- Maloney, K. N., & He, Y. (2011). Potent inhibitors of lipid droplet formation. Probe Reports from the NIH Molecular Libraries Program.
-
Wikipedia. (n.d.). Cerulenin. Retrieved from [Link]
- Oniciu, D. C., Dasseux, J. L. H., Mueller, R., Pop, E., Denysenko, A., Duan, C., ... & Yang, J. (2004). Long hydrocarbon chain ether diols and ether diacids that favorably alter lipid disorders in vivo. Journal of medicinal chemistry, 47(21), 5227–5237.
- Wright, J. R., & Salter, A. M. (1990). Propionate Inhibits Hepatocyte Lipid Synthesis (43113). Experimental Biology and Medicine, 195(1), 26–29.
- Bates, P. D., Durrett, T. P., Ohlrogge, J. B., & Pollard, M. (2009). Time course for [14 C]acetate incorporation into the acyl groups of the major labeled soybean embryo lipids. Plant physiology, 150(2), 886–895.
- Besteiro, S., Barrett, M. P., Riviere, L., & Bringaud, F. (2007). Acetate produced in the mitochondrion is the essential precursor for lipid biosynthesis in procyclic trypanosomes. Proceedings of the National Academy of Sciences, 104(3), 788–793.
- Fisher, D. M., & Coniglio, J. G. (1983). Composition of, and [14C]acetate incorporation into, lipids of rat Sertoli cells in culture. Biochimica et Biophysica Acta (BBA)-Lipids and Lipid Metabolism, 751(1), 27–32.
- Hossain, M. A., & Kim, H. J. (2024). Inhibition of Lipid Accumulation and Oxidation in Hepatocytes by Bioactive Bean Extracts. Molecules, 29(9), 1999.
- Knothe, G., & Bagby, M. O. (2000). Synthesis and characterization of some long-chain diesters with branched or bulky moieties. Journal of the American Oil Chemists' Society, 77(8), 865–870.
- Chen, J., Wang, Y., & Wang, Q. (2023). Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries. RSC advances, 13(1), 433–445.
- Kloeckner, J., & Wosicka-Frackowiak, H. (2021).
- Maulvi, F. A., Soni, P. D., & Shah, D. O. (2021). Effect of Carbon Chain Length, Ionic Strength, and pH on the In Vitro Release Kinetics of Cationic Drugs from Fatty-Acid-Loaded Contact Lenses. Pharmaceutics, 13(7), 1044.
- Ram, P., & Prestegard, J. H. (2005). Influence of the long-chain/short-chain amphiphile ratio on lateral diffusion of PEG-lipid in magnetically aligned lipid bilayers as measured via pulsed-field-gradient NMR. Biophysical journal, 89(4), 2595–2604.
Sources
- 1. journals.physiology.org [journals.physiology.org]
- 2. Influence of various central moieties on the hypolipidemic properties of long hydrocarbon chain diols and diacids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipid and glucose metabolism in hepatocyte cell lines and primary mouse hepatocytes: a comprehensive resource for in vitro studies of hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Potent inhibitors of lipid droplet formation - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Characterization of lipid metabolism in a novel immortalized human hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Labeled acetate incorporation into lipids and lipid elimination after oral administration in rat liver and adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. public-pages-files-2025.ebm-journal.org [public-pages-files-2025.ebm-journal.org]
- 11. Composition of, and [14C]acetate incorporation into, lipids of rat Sertoli cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US5539132A - Cerulenin compounds for fatty acid synthesis inhibition - Google Patents [patents.google.com]
- 13. Cerulenin - Wikipedia [en.wikipedia.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Acetyl-CoA Carboxylase-α Inhibitor TOFA Induces Human Cancer Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Acetyl-CoA carboxylase-alpha inhibitor TOFA induces human cancer cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. spandidos-publications.com [spandidos-publications.com]
comparing the in vitro and in vivo effects of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-]
An In-Depth Comparative Analysis of 1-Hexanol and 6,6'-oxybis[2,2-dimethyl-1-hexanol]: In Vitro and In Vivo Effects
Authored by a Senior Application Scientist
Guide Overview: This document provides a detailed comparison of the known biological effects of two structurally distinct molecules: 1-Hexanol, a widely used industrial solvent and chemical intermediate, and 6,6'-oxybis[2,2-dimethyl-1-hexanol], a specialized diether diol investigated for its therapeutic potential. A significant disparity exists in the publicly available data for these compounds. 1-Hexanol has been extensively studied for its toxicological profile, providing a wealth of information on its hazards. In contrast, 6,6'-oxybis[2,2-dimethyl-1-hexanol] has been characterized primarily for its pharmacological activity, with only limited safety data available. This guide will thoroughly present the known data for each, highlight the existing knowledge gaps, and provide expert insight into the causal relationships between their chemical structures and biological activities.
Introduction to the Compounds
1-Hexanol (CAS: 111-27-3) is a primary alcohol with a six-carbon chain. It is a colorless liquid used extensively as a solvent, a plasticizer, and a chemical intermediate in the production of perfumes, fragrances, and surfactants[1]. Its widespread industrial and commercial use necessitates a thorough understanding of its toxicological profile to ensure safe handling and establish exposure limits.
6,6'-oxybis[2,2-dimethyl-1-hexanol] (CAS: 300762-25-8), also referred to as Hydrocarbon chain derivative 1, is a significantly larger and more complex molecule. It is a diol featuring two dimethyl-substituted hexanol moieties linked by an ether bond[2]. Its investigation has been primarily focused on its pharmacological properties as a hypolipidemic agent, designed to favorably alter lipid disorders[2][3].
Comprehensive Toxicological Profile of 1-Hexanol
1-Hexanol's biological effects are characteristic of short-chain aliphatic alcohols, primarily involving membrane disruption at high concentrations and specific metabolic pathways.
In Vitro Effects of 1-Hexanol
The in vitro effects of 1-Hexanol are related to its ability to interact with and disrupt cellular membranes and mitochondrial functions.
-
Cytotoxicity: Short-chain alcohols are known to cause cytotoxicity, often measured by the release of intracellular enzymes like lactate dehydrogenase, indicating a loss of membrane integrity[4]. While specific IC50 values are cell-line dependent, 1-Hexanol is known to inhibit cell growth and cause cell death at millimolar concentrations[5].
-
Mechanism of Action: 1-Hexanol has been shown to uncouple mitochondrial respiration through a non-protonophoric mechanism. It directly affects the pump function of the mitochondrial respiratory chain, modulating respiration and impacting the membrane potential[6]. This disruption of energy metabolism is a key mechanism of its toxicity.
-
Genotoxicity: The weight of evidence indicates that 1-Hexanol is not genotoxic. It has tested negative in bacterial reverse mutation assays, such as the Ames test, with and without metabolic activation. This suggests it does not cause mutations in DNA.
-
Antimicrobial Activity: 1-Hexanol exhibits antibacterial activity, particularly against Gram-negative bacteria, with growth inhibition observed upon exposure to its vapor at concentrations above 150 ppm[7].
In Vivo Effects of 1-Hexanol
In vivo studies provide a clear picture of 1-Hexanol's acute toxicity, irritancy, and metabolic fate.
-
Acute Toxicity: 1-Hexanol is classified as harmful if swallowed or in contact with skin[8]. The median lethal dose (LD50) provides a quantitative measure of its acute toxicity.
-
Irritation: The compound is a moderate skin irritant and causes serious eye irritation. Studies in rabbits have demonstrated that it produces erythema on the skin and can cause corneal and conjunctival effects in the eye that may be slow to reverse[9].
-
Metabolism and Toxicokinetics: Upon ingestion, 1-Hexanol is primarily metabolized in the liver. The major pathway involves oxidation to hexanoic acid, mediated by alcohol dehydrogenase and aldehyde dehydrogenase. A minor pathway is direct conjugation with glucuronic acid[10].
-
Developmental Toxicity: Inhalation studies in rats have shown that 1-Hexanol can produce limited maternal toxicity (e.g., slightly increased resorptions), but it was not found to be teratogenic (cause birth defects) at concentrations high enough to be maternally toxic[11].
Data Summary Table: 1-Hexanol
| Parameter | Assay/Model | Result | Reference(s) |
| In Vivo Toxicity | |||
| Acute Oral LD50 | Rat | 720 mg/kg | [9] |
| Acute Dermal LD50 | Rabbit | 1,500 - 2,000 mg/kg | [9][12] |
| Skin Irritation | Rabbit (OECD TG 404) | Moderately irritating | [9] |
| Eye Irritation | Rabbit | Serious irritant | [9] |
| In Vitro Effects | |||
| Genotoxicity | Ames Test (S. typhimurium) | Negative | |
| Mechanism | Isolated Mitochondria | Uncouples mitochondrial respiration | [6] |
| Antimicrobial | Bacterial Culture (Vapor) | Inhibits Gram-negative bacteria (>150 ppm) | [7] |
Biological Profile of 6,6'-oxybis[2,2-dimethyl-1-hexanol]
The available data for this compound are focused on its intended pharmacological effect—the modulation of lipid metabolism. Standard toxicological data is sparse.
In Vitro Effects
-
Bioactivity: The primary in vitro data point for this molecule is its inhibitory effect on lipid synthesis. In a cell-based assay, it demonstrated an IC50 of 11 μM for inhibiting the de novo incorporation of acetate into lipids in primary rat hepatocytes[2]. This indicates potent activity related to its intended therapeutic purpose.
-
Cytotoxicity & Genotoxicity: There is no publicly available data from standard cytotoxicity assays (e.g., MTT or neutral red uptake assays on various cell lines) or genotoxicity studies (e.g., Ames test).
In Vivo Effects
-
Acute Toxicity: A formal LD50 study is not available. However, a study in rats reported that the compound is "well tolerated with mild liver effects at 2000 mg/kg"[2]. This suggests a low order of acute toxicity, but lacks the quantitative rigor of a standard OECD guideline study.
-
Pharmacological Effects: The compound's main in vivo effect is its ability to alter lipid profiles. In obese Zucker fatty rats, daily oral administration at 100 mg/kg for two weeks resulted in a significant increase in serum HDL-cholesterol and a reduction in serum triglycerides[3]. This confirms its potent hypolipidemic activity.
Data Summary Table: 6,6'-oxybis[2,2-dimethyl-1-hexanol]
| Parameter | Assay/Model | Result | Reference(s) |
| In Vivo Effects | |||
| General Toxicity | Rat (Oral) | Well tolerated at 2000 mg/kg | [2] |
| Pharmacological Effect | Obese Zucker Rat (Oral) | Increases HDL-C, decreases triglycerides | [3] |
| In Vitro Effects | |||
| Bioactivity | Rat Hepatocytes | IC50 = 11 μM (Lipid Synthesis Inhibition) | [2] |
| Cytotoxicity | - | No data available | - |
| Genotoxicity | - | No data available | - |
Comparative Analysis and Discussion
The comparison between these two molecules is a study in contrast, driven by their intended applications. 1-Hexanol, an industrial chemical, has a well-defined hazard profile. 6,6'-oxybis[2,2-dimethyl-1-hexanol], a developmental therapeutic, has a profile focused on efficacy.
-
Toxicity vs. Efficacy: Data for 1-Hexanol is almost exclusively hazard-driven (LD50, irritation), while data for the diether diol is efficacy-driven (lipid synthesis inhibition, serum cholesterol levels). This reflects the different regulatory and research questions being asked of each compound.
-
In Vitro-In Vivo Correlation: For 1-Hexanol, the in vitro membrane-disrupting effects logically correlate with the in vivo findings of irritation and acute toxicity upon high-dose exposure. For the diether diol, the in vitro inhibition of lipid synthesis correlates well with the desired in vivo outcome of improved lipid profiles in a relevant disease model.
-
Structural Inferences: The large size, high molecular weight, and diether structure of 6,6'-oxybis[2,2-dimethyl-1-hexanol] make it far less volatile and likely less able to penetrate the skin than 1-Hexanol. This would hypothetically make it less of a skin irritant and reduce the risk of toxicity via inhalation or dermal absorption, though this remains to be experimentally verified. The central ether bond also introduces a metabolic site distinct from the terminal alcohol groups, which would likely be subject to glucuronidation.
Logical Relationship Diagram
Caption: Standard workflow for determining in vitro cytotoxicity via MTT assay.
Protocol 2: In Vivo Acute Oral Toxicity Assessment (OECD TG 423)
This protocol determines the acute toxicity of a substance after oral administration, typically to establish a GHS classification.
-
Animal Model: Use female Wistar rats, approximately 8-12 weeks old, nulliparous and non-pregnant.
-
Acclimatization: Acclimate animals to laboratory conditions for at least 5 days prior to the study.
-
Dosing (Limit Test): For a substance with expected low toxicity, a limit test is performed. Fast one group of 3 animals overnight.
-
Administration: Administer a single oral dose of 2000 mg/kg of the test substance via gavage. The vehicle should be inert (e.g., corn oil).
-
Observation: Observe animals closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.
-
Clinical Signs: Record all signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic and central nervous system, and behavior. Note the time of onset, intensity, and duration.
-
Body Weight: Record the body weight of each animal shortly before dosing and at least weekly thereafter.
-
Endpoint: If no mortality or moribundity is observed, no further testing is needed, and the LD50 is considered to be >2000 mg/kg. If mortality occurs, further testing with additional groups at lower doses is required.
-
Pathology: At the end of the study, all animals are humanely euthanized and subjected to a gross necropsy.
Conclusion
This guide demonstrates that 1-Hexanol and 6,6'-oxybis[2,2-dimethyl-1-hexanol] occupy vastly different positions in the landscape of chemical characterization. 1-Hexanol is a well-understood commodity chemical with a clear toxicological profile indicating it is acutely toxic if ingested, a serious eye irritant, and non-genotoxic. Its effects are consistent with its structure as a short-chain alcohol.
In stark contrast, 6,6'-oxybis[2,2-dimethyl-1-hexanol] is a specialized research molecule whose known biological properties are confined to its potential therapeutic benefits in lipid metabolism. While preliminary data suggests low acute toxicity, the comprehensive safety data required for a full hazard assessment—including cytotoxicity, genotoxicity, and irritation potential—are not publicly available. Therefore, while it shows promise as a pharmacological agent, its broader biological effects remain largely uncharacterized. Further investigation using standardized toxicological protocols is essential before any definitive comparison of its safety profile relative to 1-Hexanol can be made.
References
-
Australian Government Department of Health: National Industrial Chemicals Notification and Assessment Scheme. 1-Hexanol: Human health tier II assessment. [Online]. Published February 7, 2014. Available: [Link]
-
Carl ROTH. Safety Data Sheet: 1-Hexanol. [Online]. Published February 27, 2017. Available: [Link]
-
Kagotani, A., et al. (2023). Antibacterial Activity of Hexanol Vapor In Vitro and on the Surface of Vegetables. Applied Microbiology, 3(3), 829-838. [Online]. Available: [Link]
-
PubChem. 1-Hexanol Compound Summary. [Online]. Available: [Link]
-
Oniciu, D. C., et al. (2004). Long hydrocarbon chain ether diols and ether diacids that favorably alter lipid disorders in vivo. Journal of Medicinal Chemistry, 47(21), 5128-5145. [Online]. Available: [Link]
-
Annual Reviews. Cytotoxicity of Short-Chain Alcohols. [Online]. Available: [Link]
-
PENTA s.r.o. 1-Hexanol - SAFETY DATA SHEET. [Online]. Published April 24, 2024. Available: [Link]
-
ResearchGate. Hexanol biosynthesis from syngas by Clostridium carboxidivorans P7 is enhanced by in-line extraction with a biocompatible solvent. [Online]. Available: [Link]
-
Nelson, B. K., et al. (1989). Developmental Toxicology Evaluation of 1-Pentanol, 1-Hexanol, and 2-Ethyl-1-Hexanol Administered by Inhalation to Rats. Journal of the American College of Toxicology, 8(2), 405-410. [Online]. Available: [Link]
-
PubChem. 1-Hexanol. [Online]. Available: [Link]
Sources
- 1. fishersci.fr [fishersci.fr]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Long hydrocarbon chain ether diols and ether diacids that favorably alter lipid disorders in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. aaronchem.com [aaronchem.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. TR 095 Vol I - The Toxicology of Glycol Ethers and its Relevance to Man (Fourth Edition) Volume I - ECETOC [ecetoc.org]
assessing the specificity of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] as an inhibitor
Topic: Technical Assessment: Specificity and Efficacy of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] in Lipid Modulation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Role of "Hydrocarbon Chain Derivative 1" in Lipid Research
1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] (CAS: 300762-25-8), frequently referenced in literature as Hydrocarbon Chain Derivative 1 , represents a specialized class of gem-dimethyl-substituted lipid modulators. Unlike standard fatty acids that undergo rapid
This guide assesses its specificity as a research tool compared to clinical standards like Bempedoic Acid (ETC-1002) and Statins, providing protocols to validate its activity in metabolic assays.
Mechanistic Profiling & Specificity
The Gem-Dimethyl Effect
The specificity of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] arises from its resistance to mitochondrial breakdown.
-
Standard Fatty Acids: Rapidly converted to Acyl-CoA and degraded via
-oxidation. -
Derivative 1: The quaternary carbon at the 2-position (2,2-dimethyl) sterically hinders Acyl-CoA dehydrogenase. This "metabolic lock" ensures the compound remains active as a free alcohol or its metabolites, specifically targeting cytosolic lipid synthesis enzymes rather than fueling the TCA cycle.
Target Specificity: Lipid Synthesis Flux
Experimental data indicates an IC
-
Primary Mechanism: Downregulation of fatty acid and sterol biosynthesis.
-
Selectivity: Unlike statins (which strictly target HMG-CoA Reductase), long-chain hydrocarbon derivatives often act pleiotropically, potentially modulating ATP Citrate Lyase (ACL) or acting as PPAR activators depending on their oxidation state (diol vs. diacid).
-
Liver Specificity: In vivo studies in rats show mild liver effects at high doses (2000 mg/kg), suggesting significant hepatocyte uptake—a desirable trait for lipid-lowering agents [1].
Visualization: Metabolic Interference Pathway
The following diagram illustrates how 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] (Derivative 1) bypasses mitochondrial degradation to inhibit cytosolic lipid synthesis, contrasting with natural fatty acids.
Caption: Derivative 1 utilizes gem-dimethyl groups to block Beta-Oxidation, redirecting activity toward inhibition of cytosolic lipid synthesis.
Comparative Analysis: Derivative 1 vs. Clinical Standards
When selecting an inhibitor for metabolic studies, specificity relative to clinical benchmarks is critical.
| Feature | 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] | Bempedoic Acid (ETC-1002) | Atorvastatin |
| Primary Class | Symmetric Ether Diol | Dicarboxylic Acid | HMG-CoA Reductase Inhibitor |
| Inhibitory Potency | IC | IC | IC |
| Metabolic Stability | High (Resistant to | High (Prodrug, requires CoA activation) | Moderate (CYP450 metabolism) |
| Target Specificity | Broad Lipid Synthesis Flux | High (ATP Citrate Lyase) | Very High (Mevalonate Pathway) |
| Application | Early-stage SAR / Mechanism Probe | Clinical Lipid Lowering | Clinical Lipid Lowering |
| Advantages | Probes the role of ether linkages in drug design | Liver-specific activation (ACSVL1) | Potency |
Scientist’s Insight: Use Derivative 1 when studying the structural requirements of hydrocarbon chains (specifically the ether linkage vs. ketone/methylene) in lipid regulation. Use Bempedoic Acid if you specifically need to target ATP Citrate Lyase without affecting other kinases.
Experimental Protocols: Validating Specificity
To confirm the specificity of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] in your lab, use the following self-validating workflow.
Protocol A: De Novo Lipid Synthesis Inhibition Assay
Objective: Quantify the compound's ability to block the incorporation of acetate into lipids (functional readout).
Materials:
-
HepG2 cells (or primary hepatocytes).
-
[1-14C]-Acetic acid (Radiolabeled precursor).
-
Test Compound: 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] (dissolved in DMSO).[2]
-
Positive Control: Cerulenin or Bempedoic Acid.
Workflow:
-
Seeding: Plate HepG2 cells at
cells/well in 6-well plates. Incubate 24h. -
Treatment: Treat cells with increasing concentrations of Derivative 1 (0, 3, 10, 30, 100 µM) in serum-free media for 4 hours.
-
Control: DMSO vehicle (0.1% final).
-
-
Pulse: Add [1-14C]-Acetic acid (1 µCi/well) and incubate for an additional 2 hours.
-
Extraction: Wash cells with cold PBS. Lyse in 0.1 N NaOH. Saponify lipids at 70°C for 2 hours.
-
Acidification & Extraction: Acidify with HCl. Extract lipids using Petroleum Ether.
-
Quantification: Count radioactivity (DPM) in the organic phase using Liquid Scintillation Counting.
Data Validation (Self-Check):
-
The DMSO control must show robust incorporation.
-
The IC
should align with the literature value (~11 µM). -
If toxicity (measured via MTT assay) occurs below 11 µM, the inhibition is non-specific (cytotoxic) rather than metabolic.
Protocol B: Cytotoxicity Counter-Screen (Specificity Check)
Objective: Ensure lipid reduction is not due to cell death.
-
Assay: CellTiter-Glo or MTT Assay.
-
Dosing: Same concentration range as Protocol A (up to 100 µM).
-
Threshold: A specific inhibitor should have a Selectivity Index (SI) > 10 (i.e., TC
> 100 µM if IC is 10 µM). -
Reference Data: Literature suggests tolerance up to 2000 mg/kg in vivo, implying low cytotoxicity in vitro [1].
References
-
Oniciu, D. C., et al. (2006).[1] "Influence of various central moieties on the hypolipidemic properties of long hydrocarbon chain diols and diacids." Journal of Medicinal Chemistry, 49(1), 334–348.[1]
-
Source:
-
-
MedChemExpress. (n.d.).[2] "Hydrocarbon chain derivative 1 Product Information."
-
Source:
-
-
PubChem. (n.d.). "Compound Summary: 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-]."[1][2][3]
-
Source:
-
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
